molecular formula C19H24O6 B1251348 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane CAS No. 408324-01-6

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Número de catálogo: B1251348
Número CAS: 408324-01-6
Peso molecular: 348.4 g/mol
Clave InChI: DACLCJIHILFMRQ-HUUCEWRRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol is a natural product found in Tacca chantrieri with data available.

Propiedades

IUPAC Name

4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLCJIHILFMRQ-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling a Novel Diarylheptanoid: A Technical Guide to the Discovery and Isolation of (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the naturally occurring diarylheptanoid, (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The compound has been identified in plant species including Tacca chantrieri and Curcuma comosa Roxb.[1][2][3]

Compound Profile and Physicochemical Properties

The subject compound, systematically named 4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol, belongs to the diarylheptanoid class of natural products.[3] These compounds are characterized by two aromatic rings linked by a seven-carbon chain.[4] The specific stereochemistry and hydroxylation pattern of this molecule contribute to its unique chemical properties and potential biological activities.

PropertyValueSource
Molecular Formula C₁₉H₂₄O₆[3][4]
Molecular Weight 348.39 g/mol [2][3]
CAS Number 408324-01-6[2][5]
Appearance Colorless Needles[4]
Specific Rotation [α]D²⁴ +18.4° (c 0.55, MeOH)[4]
HR-FABMS (m/z) 349.1649 [M+H]⁺ (Calcd. for C₁₉H₂₅O₆, 349.1651)[4]

Discovery and Natural Occurrence

This diarylheptanoid was first reported as a new natural product isolated from the rhizomes of the Black Bat Flower, Tacca chantrieri.[4][6] This discovery marked the first instance of diarylheptanoids being isolated from the Taccaceae plant family.[7] Subsequent reports have also identified its presence in the roots of Curcuma comosa Roxb., a plant in the ginger family (Zingiberaceae).[1][2]

Experimental Protocols: Isolation from Tacca chantrieri

The following protocol details the methodology for the extraction and isolation of (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from its natural source, as described by Yokosuka et al. (2002).[4]

Plant Material and Extraction
  • Preparation : Air-dried rhizomes of Tacca chantrieri (3.0 kg) are pulverized.

  • Initial Extraction : The powdered plant material is extracted twice with methanol (MeOH) at room temperature.

  • Concentration : The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract (210 g).

Solvent Partitioning
  • Suspension : The crude MeOH extract is suspended in water (H₂O).

  • Fractionation : The aqueous suspension is sequentially partitioned with n-hexane, diethyl ether (Et₂O), and n-butanol (n-BuOH).

  • Fraction Selection : The Et₂O-soluble fraction (27.0 g) is selected for further purification based on preliminary analysis.

Chromatographic Purification
  • Step 1: Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel.

    • Mobile Phase : A stepwise gradient of n-hexane and acetone.

    • Outcome : The Et₂O fraction is separated into five sub-fractions (Fr. 1-5). Fraction 4 (6.5 g) is retained.

  • Step 2: Octadecylsilyl (ODS) Silica Gel Column Chromatography :

    • Stationary Phase : ODS silica gel.

    • Mobile Phase : A stepwise gradient of MeOH and H₂O.

    • Outcome : Fraction 4 is further separated. Elution with 50% MeOH in H₂O yields a sub-fraction containing the target compound.

  • Step 3: Final Purification via Preparative HPLC :

    • Stationary Phase : ODS column.

    • Mobile Phase : Isocratic elution with 40% MeOH in H₂O.

    • Result : Pure (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane (125 mg) is obtained.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification plant Dried Rhizomes of Tacca chantrieri (3.0 kg) extract Methanol Extract (210 g) plant->extract 2x MeOH Extraction partition Solvent Partitioning (n-hexane, Et2O, n-BuOH) extract->partition Suspend in H2O ether_fraction Et2O-Soluble Fraction (27.0 g) partition->ether_fraction silica Silica Gel Column (n-hexane-acetone) ether_fraction->silica fr4 Fraction 4 (6.5 g) silica->fr4 ods ODS Column (MeOH-H2O) fr4->ods hplc Preparative HPLC (40% MeOH) ods->hplc pure_compound Pure Compound 2 (125 mg) hplc->pure_compound

Figure 1. Isolation Workflow

Spectroscopic Characterization Data

The structural elucidation of the compound was achieved through comprehensive spectroscopic analysis. The following tables summarize the nuclear magnetic resonance (NMR) data as reported in the literature.[4]

¹H-NMR Spectral Data (500 MHz, CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
12.65, 2.53m
21.63m
33.77m
41.45t-like6.5
53.77m
61.63m
72.65, 2.53m
1'-H-26.68d1.8
1'-H-56.66d8.0
1'-H-66.53dd8.0, 1.8
7'-H-26.68d1.8
7'-H-56.66d8.0
7'-H-66.53dd8.0, 1.8
¹³C-NMR Spectral Data (125 MHz, CD₃OD)
PositionδC (ppm)
132.9
244.7
370.3
446.1
570.3
644.7
732.9
1'-C-1135.2
1'-C-2117.1
1'-C-3146.1
1'-C-4144.4
1'-C-5116.5
1'-C-6121.2
7'-C-1135.2
7'-C-2117.1
7'-C-3146.1
7'-C-4144.4
7'-C-5116.5
7'-C-6121.2

Biological Activity: Cytotoxicity

The isolated diarylheptanoid, along with other related compounds, was evaluated for its cytotoxic activity against several human cell lines. The study utilized a modified MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration-dependent inhibitory effects.[4][7]

Cytotoxicity Data (IC₅₀ Values)
Cell LineCompoundIC₅₀ (μg/mL)
HL-60 (Human promyelocytic leukemia)(3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane>100
HSC-2 (Human oral squamous carcinoma)(3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane>100
HGF (Human gingival fibroblasts)(3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane>100

The results indicate that at concentrations up to 100 μg/mL, the compound did not exhibit significant cytotoxicity against the tested cancer cell lines or normal fibroblasts.[4]

G cluster_cells Cell Culture cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Analysis hl60 HL-60 Cells treatment Add Compound 2 (Varying Concentrations) hl60->treatment hsc2 HSC-2 Cells hsc2->treatment hgf HGF Cells hgf->treatment incubation Incubate Cells treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan mtt->solubilize readout Measure Absorbance (Plate Reader) solubilize->readout calc Calculate IC50 Values readout->calc

Figure 2. Cytotoxicity Testing Workflow

Conclusion and Future Directions

The successful isolation and structural elucidation of (3R, 5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from Tacca chantrieri has expanded the known chemical diversity of the Taccaceae family. While initial cytotoxicity screenings were negative, the complex structure of this diarylheptanoid warrants further investigation into other potential biological activities. Its presence in multiple plant genera suggests a conserved biosynthetic pathway and a potential ecological or medicinal role. Further research could explore its potential as an anti-inflammatory, neuroprotective, or estrogenic agent, activities that have been noted for other structurally related diarylheptanoids.[8][9][10]

References

Unveiling the Natural Sources and Bioactivity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. This document consolidates key information from scientific literature to support further research and development efforts.

Natural Occurrences

The diarylheptanoid this compound has been identified in plant species belonging to the Zingiberaceae and Taccaceae families. The primary documented sources are:

  • Curcuma comosa Roxb.: The roots and rhizomes of this plant, a member of the ginger family, are a significant source of this compound and other structurally related diarylheptanoids.[1][2]

  • Tacca chantrieri André: Also known as the Black Bat Flower, the rhizomes of this plant have been reported to contain this compound.[3][4]

Quantitative Analysis

Table 1: Quantitative Data for Major Diarylheptanoids in Curcuma comosa Rhizomes

DiarylheptanoidMethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
(3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-olHPLC-DAD0.220.69[5]
(3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-olHPLC-DAD0.060.18[5]
(3S)-1,7-diphenyl-(6E)-6-hepten-3-olHPLC-DAD0.080.24[5]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of diarylheptanoids from their natural sources, as adapted from published research.

Extraction and Isolation of Diarylheptanoids from Tacca chantrieri

This protocol describes a representative method for the isolation of diarylheptanoids, including this compound, from the rhizomes of Tacca chantrieri.

  • Plant Material and Extraction:

    • Air-dried and powdered rhizomes of Tacca chantrieri are extracted with methanol (MeOH) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Chromatographic Separation:

    • The EtOAc-soluble fraction is subjected to silica gel column chromatography.

    • Elution is performed with a gradient of n-hexane and acetone.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Further purification of fractions containing diarylheptanoids is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

Quantification of Diarylheptanoids by HPLC-DAD

This protocol outlines a general procedure for the quantitative analysis of diarylheptanoids in plant extracts, based on methods used for Curcuma comosa.

  • Standard and Sample Preparation:

    • Stock solutions of isolated and purified diarylheptanoid standards are prepared in methanol.

    • Dried plant material is powdered and extracted with methanol using sonication.

    • The extract is filtered through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system of acetonitrile and 0.1% acetic acid in water is typically employed.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) monitoring at a wavelength of 280 nm.

  • Method Validation:

    • The method should be validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ) according to standard guidelines.

Signaling Pathways

Diarylheptanoids from Curcuma comosa have been shown to exert biological effects, notably estrogenic activity, through the modulation of specific signaling pathways. The primary mechanism involves the activation of the estrogen receptor alpha (ERα).

Estrogen Receptor-Mediated Signaling

The binding of diarylheptanoids to ERα initiates a cascade of downstream events that influence gene expression and cellular processes. One such pathway involves the enhancement of erythropoietin (Epo) sensitivity through the activation of STAT5, MAPK/ERK, and PI3K/AKT pathways.

Estrogen_Receptor_Signaling DHP 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane ERa Estrogen Receptor α (ERα) DHP->ERa Binds and Activates EpoR Erythropoietin Receptor (EpoR) ERa->EpoR Modulates STAT5 STAT5 EpoR->STAT5 MAPK_ERK MAPK/ERK Pathway EpoR->MAPK_ERK PI3K_AKT PI3K/AKT Pathway EpoR->PI3K_AKT Gene Gene Expression (e.g., Erythropoiesis) STAT5->Gene MAPK_ERK->Gene PI3K_AKT->Gene Cellular Cellular Response (e.g., Proliferation, Differentiation) Gene->Cellular

Caption: Estrogen Receptor-Mediated Signaling of Diarylheptanoids.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation, purification, and analysis of this compound from its natural sources.

Experimental_Workflow Start Plant Material (e.g., Curcuma comosa rhizomes) Extraction Extraction (Methanol) Start->Extraction Partition Solvent Partitioning (EtOAc, n-BuOH) Extraction->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Purification Further Purification (Sephadex LH-20, Prep-HPLC) ColumnChrom->Purification IsolatedCmpd Isolated Compound Purification->IsolatedCmpd Structure Structural Elucidation (NMR, MS) IsolatedCmpd->Structure Quantification Quantitative Analysis (HPLC-DAD) IsolatedCmpd->Quantification

Caption: General Experimental Workflow for Diarylheptanoid Isolation.

References

The Biosynthesis of Diarylheptanoids in Curcuma comosa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuma comosa Roxb., a member of the Zingiberaceae family, is a significant source of bioactive diarylheptanoids, compounds noted for their diverse pharmacological activities, including estrogenic, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of these valuable secondary metabolites. Drawing upon established knowledge of the general phenylpropanoid pathway and research into related Curcuma species, this document outlines the key enzymatic steps, precursor molecules, and intermediates leading to the formation of the diarylheptanoid scaffold. Detailed experimental protocols for the quantification of diarylheptanoids and analysis of gene expression are provided, alongside a compilation of relevant quantitative data. Furthermore, signaling pathways influenced by C. comosa diarylheptanoids are visualized to aid in understanding their mechanism of action. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of Curcuma comosa and the metabolic engineering of its bioactive compounds.

Proposed Biosynthesis Pathway of Diarylheptanoids in Curcuma comosa

The biosynthesis of diarylheptanoids in Curcuma comosa is believed to follow the general phenylpropanoid pathway, which furnishes the necessary aromatic precursors. These precursors are subsequently elongated and cyclized by polyketide synthases to form the characteristic C6-C7-C6 diarylheptanoid backbone. While the specific enzymes from Curcuma comosa have not been fully characterized, the pathway can be inferred from studies on other plants and related Curcuma species.[1][2][3]

The proposed pathway initiates with the amino acid L-phenylalanine. A series of three core enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate.[1] This activated cinnamic acid derivative then enters the polyketide synthesis machinery to form the diarylheptanoid structure.

Core Phenylpropanoid Pathway

The initial steps of the pathway are catalyzed by three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, committing the precursor to the phenylpropanoid pathway.[2]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[1]

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA.[1][3]

Diarylheptanoid Backbone Formation

The formation of the seven-carbon chain connecting the two phenyl rings is mediated by Type III Polyketide Synthases (PKSs). In the closely related Curcuma longa, two such enzymes, diketide-CoA synthase (DCS) and curcumin synthase (CURS), are responsible for curcuminoid biosynthesis.[4][5] A similar mechanism is proposed for diarylheptanoid synthesis in Curcuma comosa. These enzymes would catalyze the condensation of a phenylpropanoid-derived starter unit (e.g., p-coumaroyl-CoA or feruloyl-CoA) with malonyl-CoA extender units to assemble the diarylheptanoid scaffold. The diversity of diarylheptanoids found in C. comosa likely arises from the use of different starter and extender units, as well as subsequent modifications such as reduction, hydroxylation, and methylation.

Diarylheptanoid Biosynthesis Pathway L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Diarylheptanoid_Scaffold Diarylheptanoid Scaffold p_Coumaroyl_CoA->Diarylheptanoid_Scaffold PKS (e.g., DCS, CURS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Diarylheptanoid_Scaffold PKS (e.g., DCS, CURS) Diarylheptanoids Various Diarylheptanoids (e.g., ASPP 092, DPHD) Diarylheptanoid_Scaffold->Diarylheptanoids Tailoring Enzymes (Reductases, Hydroxylases, etc.)

Figure 1: Proposed biosynthesis pathway of diarylheptanoids in Curcuma comosa.

Signaling Pathways Modulated by Curcuma comosa Diarylheptanoids

Diarylheptanoids isolated from Curcuma comosa have been shown to modulate several key signaling pathways, contributing to their observed biological activities. Understanding these interactions is crucial for drug development.

  • Estrogen Receptor Signaling: Certain diarylheptanoids, such as (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD), act as phytoestrogens. Their effects are mediated through estrogen receptors, and can be blocked by estrogen receptor antagonists. This interaction is central to their bone-protective effects.[6]

  • MAP Kinase Pathway: DPHD has been observed to activate the MAP kinase signaling pathway in human osteoblasts, contributing to cell proliferation and differentiation.[6]

  • Nrf-2 Activation: The diarylheptanoid ASPP 092 has demonstrated neuroprotective effects by activating the Nrf-2 transcription factor. Nrf-2 is a master regulator of the antioxidant response, and its activation leads to the expression of a suite of protective enzymes.[7]

Signaling Pathways Diarylheptanoids C. comosa Diarylheptanoids (e.g., DPHD, ASPP 092) ER Estrogen Receptor Diarylheptanoids->ER binds MAPK MAP Kinase Pathway Diarylheptanoids->MAPK activates Nrf2 Nrf-2 Diarylheptanoids->Nrf2 activates Cell_Prolif Cell Proliferation & Differentiation ER->Cell_Prolif MAPK->Cell_Prolif Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Figure 2: Signaling pathways modulated by Curcuma comosa diarylheptanoids.

Quantitative Data

Quantitative analysis of diarylheptanoids is essential for standardization of extracts and for pharmacokinetic studies. The following tables summarize key quantitative data from the literature.

Table 1: Pharmacokinetic Parameters of Diarylheptanoids in Rats Following Oral Administration [8]

CompoundDose (mg/kg)Cmax (mg/L)t1/2 (hours)Bioavailability (%)
(6E)-1,7-diphenylhept-6-en-3-one (DPH1)1250.8510.8631.2
2501.463.8522.61
(4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol (DPH2)1250.176.324.01
2500.172.7717.66
(6E)-1,7-diphenylhept-6-en-3-ol (DPH3)1250.534.6231.56
2500.612.1017.73

Table 2: HPLC-DAD Method Validation for Quantification of Diarylheptanoids in Curcuma comosa Rhizomes [9]

AnalyteLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
(3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol>0.9990.060.1898.35 - 103.90
(3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol>0.9990.220.6998.35 - 103.90
(3S)-1,7-diphenyl-(6E)-6-hepten-3-ol>0.9990.180.5498.35 - 103.90

Experimental Protocols

Quantification of Diarylheptanoids by HPLC-DAD[9]

This protocol describes a validated method for the simultaneous quantification of three marker diarylheptanoids in C. comosa rhizomes.

a) Sample Preparation:

  • Dried rhizomes of C. comosa are pulverized into a fine powder.

  • A precise amount of the powder is extracted with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

  • The extract is filtered and the solvent is evaporated under reduced pressure.

  • The dried extract is redissolved in the mobile phase for HPLC analysis.

b) Chromatographic Conditions:

  • Column: Luna C18 analytical column.

  • Mobile Phase: Gradient elution with 0.5% acetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 35°C.

  • Detection: Diode array detector (DAD) at a specified wavelength (e.g., 259 nm).

c) Validation Parameters:

  • Linearity: Assessed by constructing calibration curves with standard compounds at multiple concentrations.

  • Precision: Determined by analyzing replicate samples and expressed as relative standard deviation (RSD).

  • Accuracy: Evaluated through recovery studies by spiking known amounts of standards into the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Gene Expression Analysis by qRT-PCR in Zingiberaceae[10][11]

This generalized protocol, adapted from studies on ginger, can be applied to investigate the expression of biosynthesis-related genes in Curcuma comosa.

a) RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from fresh rhizome tissue using a commercial RNA isolation kit or a CTAB-based method.

  • The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

b) Primer Design:

  • Primers for target genes (e.g., PAL, C4H, 4CL, PKS) and a stable reference gene (e.g., actin or tubulin) are designed using appropriate software.

  • Primer specificity should be verified by melt curve analysis and gel electrophoresis of the PCR product.

c) qRT-PCR Reaction:

  • The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix.

  • The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.

  • A standard thermal cycling program is used: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

d) Data Analysis:

  • The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Experimental_Workflow cluster_0 Quantification of Diarylheptanoids (HPLC) cluster_1 Gene Expression Analysis (qRT-PCR) Rhizome_Powder Rhizome Powder Extraction Solvent Extraction Rhizome_Powder->Extraction Filtration Filtration & Evaporation Extraction->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing Rhizome_Tissue Fresh Rhizome Tissue RNA_Extraction Total RNA Extraction Rhizome_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Expression_Analysis Relative Expression Analysis qRT_PCR->Expression_Analysis

Figure 3: General experimental workflow for the analysis of diarylheptanoids.

Conclusion

The biosynthesis of diarylheptanoids in Curcuma comosa represents a promising area of research for the development of new therapeutic agents. While the precise enzymatic pathway in this species is yet to be fully elucidated, the foundational knowledge of the phenylpropanoid pathway provides a robust framework for further investigation. The protocols and data presented in this guide offer a starting point for researchers to explore the rich phytochemistry of Curcuma comosa, with the ultimate goal of harnessing its bioactive compounds for human health. Future research should focus on the isolation and characterization of the specific enzymes involved in diarylheptanoid biosynthesis in C. comosa to enable metabolic engineering and optimization of production.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two aromatic rings. This particular compound has garnered interest within the scientific community due to its presence in medicinal plants and its potential biological activities. It is a phenolic compound isolated from the roots and rhizomes of plants such as Curcuma comosa Roxb. and Tacca chantrieri.[1][2] The structural features, including multiple hydroxyl groups and chiral centers, suggest a potential for diverse pharmacological effects, making it a subject of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods for the structural elucidation of this compound.

Chemical Structure and Properties

The fundamental structure of the molecule consists of a heptane backbone with hydroxyl substitutions at the 3 and 5 positions. This aliphatic chain is flanked on both ends by 3,4-dihydroxyphenyl (catechol) moieties.

Molecular Formula: C₁₉H₂₄O₆[2]

Molecular Weight: 348.39 g/mol [2]

IUPAC Name: 4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol[2]

CAS Number: 408324-01-6[2]

Stereochemistry

The heptane chain contains two chiral centers at positions C-3 and C-5. The absolute configuration of the naturally occurring enantiomer has been determined to be (3R, 5R).[3] This specific stereochemistry is crucial for its biological activity and molecular interactions. The determination of the absolute configuration is typically achieved through advanced analytical techniques such as the application of the CD exciton chirality method on derivatized forms of the molecule.[3]

Quantitative Structural Data

PropertyValueSource
Molecular FormulaC₁₉H₂₄O₆PubChem[2]
Molecular Weight348.39 g/mol PubChem[2]
Exact Mass348.15728848 DaPubChem[2]
XLogP32.6PubChem[2]
Hydrogen Bond Donor Count6PubChem[2]
Hydrogen Bond Acceptor Count6PubChem[2]
Rotatable Bond Count10PubChem[2]

Note: Some values are computationally predicted.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following is a representative protocol based on methodologies for isolating diarylheptanoids from natural sources like Tacca chantrieri and Curcuma comosa.

Isolation Protocol
  • Extraction: The dried and powdered rhizomes of the source plant are extracted with a suitable solvent, typically ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity. Diarylheptanoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The bioactive fraction (e.g., EtOAc fraction) is subjected to multiple steps of column chromatography.

    • Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, such as a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity.

    • Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column using a solvent like methanol to remove smaller impurities.

    • Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.

Structural Elucidation Protocol
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons, including signals for aromatic protons, methine protons on the heptane chain, and methylene protons.

    • ¹³C NMR: Determines the number of carbon atoms and their types (e.g., aromatic, aliphatic, oxygenated).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the spin systems of the heptane chain and the aromatic rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different structural fragments.

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry, the isolated diol can be derivatized, for example, by forming bis-p-bromobenzoyl derivatives. The CD spectrum of the derivative can then be analyzed using the exciton chirality method to assign the absolute configuration of the chiral centers.[3]

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are not yet fully elucidated, a closely related glucoside derivative, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to significantly activate Peroxisome Proliferator-Activated Receptor (PPAR) transcriptional activity, with a specific effect on PPARβ(δ). This suggests that the parent compound may also interact with PPAR signaling pathways, which are critical regulators of lipid metabolism, inflammation, and cellular differentiation.

Below is a proposed logical workflow for investigating the interaction of this compound with the PPAR signaling pathway.

G compound This compound treatment Cell Treatment with Compound compound->treatment cell_culture Target Cells (e.g., Adipocytes, Macrophages) cell_culture->treatment binding_assay Ligand Binding Assay treatment->binding_assay reporter_assay PPAR Reporter Gene Assay treatment->reporter_assay ppar PPAR Activation binding_assay->ppar reporter_assay->ppar gene_expression Target Gene Expression Analysis (qPCR) protein_expression Target Protein Expression Analysis (Western Blot) gene_expression->protein_expression downstream Modulation of Downstream Effects (e.g., Lipid Metabolism, Inflammation) protein_expression->downstream ppar->gene_expression

Caption: Experimental workflow for investigating PPAR activation.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the isolation and structural elucidation processes.

Isolation Workflow

G start Plant Material (Rhizomes) extraction Solvent Extraction (Ethanol/Methanol) start->extraction partition Solvent Partitioning extraction->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc end Pure Compound hplc->end

Caption: General workflow for the isolation of the compound.

Structural Elucidation Workflow

G compound Pure Isolate ms HRESIMS compound->ms nmr NMR Spectroscopy compound->nmr formula Molecular Formula ms->formula structure Planar Structure nmr->structure formula->structure derivatization Derivatization structure->derivatization cd CD Spectroscopy derivatization->cd stereo Absolute Stereochemistry (3R, 5R) cd->stereo

Caption: Workflow for determining the chemical structure.

Conclusion

This compound is a structurally defined natural product with significant potential for further pharmacological investigation. Its defined (3R, 5R) stereochemistry is a key feature that likely governs its biological interactions. The protocols outlined in this guide provide a framework for its isolation and characterization, which are essential first steps in any drug discovery program. Future research should focus on elucidating its precise mechanism of action, including its role in PPAR signaling, and exploring its therapeutic potential in various disease models.

References

In-Depth Technical Guide on the Physicochemical Properties of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a naturally occurring diarylheptanoid found in medicinal plants such as Curcuma comosa and Tacca chantrieri.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, essential for its evaluation in drug discovery and development. The document details its chemical structure, calculated properties, and available information on its biological activities, including the modulation of key signaling pathways. Experimental protocols for the determination of crucial physicochemical parameters are also outlined to guide further research.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited, a summary of its computed properties provides valuable insights.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₉H₂₄O₆PubChem[2]
Molecular Weight 348.39 g/mol PubChem[2]
XLogP3 2.6PubChem[2]
Hydrogen Bond Donor Count 6PubChem[2]
Hydrogen Bond Acceptor Count 6PubChem[2]
Rotatable Bond Count 10PubChem[2]
Topological Polar Surface Area 121 ŲPubChem[2]
Heavy Atom Count 25PubChem[2]
Formal Charge 0PubChem[2]
Complexity 469PubChem[2]

Note: The properties listed above are computationally generated and may differ from experimental values.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate determination of physicochemical properties. The following section outlines detailed methodologies for key experiments relevant to this compound.

Determination of Partition Coefficient (LogP) by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Methodology:

  • Preparation of Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are prepared.

  • Preparation of Standard Solutions: A set of standard compounds with a range of known LogP values are dissolved in a suitable solvent.

  • Preparation of Sample Solution: A solution of this compound is prepared in the same solvent as the standards.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Detection: UV detector at a wavelength where the compound and standards have maximum absorbance.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Procedure: a. The HPLC system is equilibrated with each mobile phase composition. b. The standard solutions and the sample solution are injected sequentially. c. The retention time (t_R) for each compound is recorded. d. The dead time (t_0) of the system is determined using a non-retained compound (e.g., uracil). e. The capacity factor (k') is calculated for each compound using the formula: k' = (t_R - t_0) / t_0. f. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values. g. The LogP of this compound is determined from its log k' value using the calibration curve.

Determination of Acid Dissociation Constant (pKa) by Spectrophotometry

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is important for understanding its ionization state at different physiological pH values. For phenolic compounds like this compound, spectrophotometry is a suitable method for pKa determination.

Principle: The UV-Vis absorption spectrum of a phenolic compound changes with the pH of the solution due to the deprotonation of the hydroxyl groups. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with a wide range of pH values (e.g., from pH 2 to 12) are prepared.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO).

  • Procedure: a. A constant aliquot of the stock solution is added to each buffer solution to achieve the same final concentration. b. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. c. A wavelength is selected where the absorbance difference between the protonated and deprotonated forms of the compound is maximal. d. The absorbance at this selected wavelength is plotted against the pH. e. The pKa value corresponds to the pH at which the absorbance is halfway between the minimum and maximum absorbance values on the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

A glycoside derivative of this compound, specifically (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to exhibit significant biological activities. It is a potent inhibitor of TNF-α-induced NF-κB transcriptional activity and an activator of PPAR transcriptional activity, with a specific effect on the PPARβ/δ isoform.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. The inhibition of this pathway by the glycoside of this compound suggests its potential as an anti-inflammatory agent.

Inhibition of the canonical NF-κB signaling pathway.
Activation of PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. The activation of PPARβ/δ by the glycoside of this compound highlights its potential for the treatment of metabolic disorders.

PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Glucoside PPAR PPARβ/δ Compound->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., PDK4, ANGPTL4) PPRE->Target_Genes Regulates Experimental_Workflow Start Start: Compound Isolation (from Curcuma comosa) Purification Purification (e.g., Column Chromatography) Start->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Physicochemical_Characterization Physicochemical Characterization Structure_Elucidation->Physicochemical_Characterization LogP LogP Determination (HPLC) Physicochemical_Characterization->LogP pKa pKa Determination (Spectrophotometry) Physicochemical_Characterization->pKa Solubility Solubility Assay Physicochemical_Characterization->Solubility Melting_Point Melting Point Determination Physicochemical_Characterization->Melting_Point Data_Analysis Data Analysis and Interpretation LogP->Data_Analysis pKa->Data_Analysis Solubility->Data_Analysis Melting_Point->Data_Analysis End End: Technical Report Data_Analysis->End

References

Spectroscopic and Mechanistic Insights into 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of natural products characterized by a seven-carbon chain linking two phenyl rings. This particular compound has been isolated from the rhizomes of medicinal plants such as Curcuma comosa Roxb. and Tacca chantrieri[1][2][3]. Diarylheptanoids from these sources have garnered significant interest within the scientific community due to their diverse biological activities, including potential estrogenic and cytotoxic effects. This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for this compound, detailed experimental protocols for its characterization, and an exploration of its potential signaling pathways.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The absolute configurations of the chiral centers at C-3 and C-5 have been determined as (3R, 5R) in some isolated examples through methods like the application of the CD exciton chirality method to derivatives[2].

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.

Ionization Mode Mass (m/z) Formula Error (ppm)
ESI-TOF[M+H]⁺C₁₉H₂₅O₆< 5

Note: The data in this table is representative and should be confirmed with experimental values from the cited literature.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides insights into the structure of the molecule through characteristic fragmentation patterns. For diarylheptanoids, common fragmentation includes cleavages of the heptane chain and losses of water from the hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of this compound. The following tables present the anticipated chemical shifts based on the analysis of closely related diarylheptanoids. The definitive data is reported in the work by Yokosuka et al. (2002) in the Journal of Natural Products[2].

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

Position δH (ppm) Multiplicity J (Hz)
12.50-2.65m
21.55-1.70m
33.75-3.85m
41.40-1.55m
53.75-3.85m
61.55-1.70m
72.50-2.65m
2'6.65-6.75d2.0
5'6.65-6.75d8.0
6'6.50-6.60dd8.0, 2.0
2''6.65-6.75d2.0
5''6.65-6.75d8.0
6''6.50-6.60dd8.0, 2.0

Note: This is a representative table. Actual chemical shifts and coupling constants should be referenced from the primary literature.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

Position δC (ppm)
1~32
2~40
3~70
4~45
5~70
6~40
7~32
1'~135
2'~117
3'~146
4'~144
5'~116
6'~121
1''~135
2''~117
3''~146
4''~144
5''~116
6''~121

Note: This is a representative table. Actual chemical shifts should be referenced from the primary literature.

Experimental Protocols

The isolation and characterization of this compound involve several key experimental procedures.

Isolation and Purification
  • Extraction: The dried and powdered rhizomes of Curcuma comosa or Tacca chantrieri are typically extracted with a solvent such as methanol or ethanol at room temperature.

  • Fractionation: The crude extract is then partitioned between solvents of varying polarity, for example, n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

  • Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple chromatographic steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄) in an NMR tube.

    • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

    • Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign the structure of the molecule.

  • Mass Spectrometry:

    • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

    • Ionization: Electrospray ionization (ESI) is a common technique for diarylheptanoids.

    • Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) is used to determine the accurate mass and elemental composition. Tandem MS (MS/MS) is performed to obtain fragmentation data for structural confirmation.

Signaling Pathway and Biological Activity

Diarylheptanoids isolated from Curcuma comosa have been reported to exhibit estrogenic activity. While the specific signaling pathway for this compound is not yet fully elucidated, the activity of structurally similar compounds from the same source suggests a mechanism involving the estrogen receptor (ER).

The proposed signaling pathway involves the binding of the diarylheptanoid to the estrogen receptor, which then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.

G cluster_0 Cytoplasm cluster_1 Nucleus Diarylheptanoid 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane ER Estrogen Receptor (ER) Diarylheptanoid->ER Binding ER_complex Diarylheptanoid-ER Complex ER->ER_complex ERE Estrogen Response Element (ERE) TargetGene Target Gene ERE->TargetGene Transcription mRNA mRNA TargetGene->mRNA Transcription ER_complex->ERE Translocation & Binding Protein Protein Synthesis mRNA->Protein Translation Bio_response Biological Response (e.g., Cell Proliferation) Protein->Bio_response

Caption: Proposed estrogenic signaling pathway for diarylheptanoids.

Conclusion

This compound is a bioactive natural product with potential for further investigation in drug discovery. This guide provides a foundational understanding of its spectroscopic characteristics and a framework for its isolation and analysis. The elucidation of its precise mechanism of action and the full scope of its biological activities remain promising areas for future research.

References

The Multifaceted Biological Activities of Diarylheptanoids from Curcuma comosa: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Curcuma comosa Roxb., a member of the Zingiberaceae family, has a rich history in traditional Thai medicine, particularly for managing female health issues. Modern scientific inquiry has identified diarylheptanoids as the principal bioactive constituents responsible for its therapeutic effects. This technical guide provides an in-depth analysis of the biological activities of these compounds, with a focus on their estrogenic, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further investigation and potential therapeutic applications.

Introduction to Diarylheptanoids from Curcuma comosa

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. In Curcuma comosa, these compounds are abundant and have been the subject of extensive research.[1][2] Their structural diversity contributes to a wide range of biological activities, making them promising candidates for the development of novel therapeutic agents. This whitepaper will systematically explore the key biological activities of diarylheptanoids isolated from Curcuma comosa.

Estrogenic and Anti-Estrogenic Activities

A significant body of research has focused on the phytoestrogenic properties of diarylheptanoids from Curcuma comosa. These compounds have demonstrated the ability to modulate estrogen receptor (ER) signaling, suggesting their potential use in hormone replacement therapy and for managing menopausal symptoms.[1][3][4][5]

Quantitative Data on Estrogenic Activity

The estrogenic potency of various diarylheptanoids has been quantified in several studies. The following table summarizes the key findings.

DiarylheptanoidAssay SystemEndpointQuantitative DataReference
(3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (D3)Yeast recombinant system with human ERαRelative potency to 17β-estradiol4%[3][5]
(3S)-1,7-diphenyl-(6E)-6-hepten-3-ol (D1)Uterotrophic assay in ovariectomized miceUterine weightInactive[6]
1,7-diphenyl-(6E)-6-hepten-3-one (D2)Uterotrophic assay in ovariectomized miceUterine weightInactive[6]
(3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (D3)Uterotrophic assay in ovariectomized miceUterine weightMarkedly increased[6]
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 092)Luciferase reporter gene assay in HEK-293T cellsTranscriptional activityAgonist at 0.1-1 μM; Antagonist at 10-50 μM[7]
Experimental Protocols for Estrogenic Activity Assessment

This in vitro assay is commonly used to screen for estrogenic activity of compounds.

  • Yeast Strain: Saccharomyces cerevisiae co-transformed with two plasmids: one expressing the human estrogen receptor α (hERα) and the other containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., β-galactosidase).[3][8]

  • Metabolic Activation: Test compounds are incubated with a rat liver S9 fraction to simulate mammalian metabolism, as metabolic activation can enhance the estrogenic activity of diarylheptanoids.[3][5]

  • Assay Procedure:

    • The transformed yeast is cultured in a selective medium.

    • The yeast culture is then exposed to various concentrations of the test compounds (with or without S9 activation) or a standard estrogen like 17β-estradiol.

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric substrate.

  • Data Analysis: The reporter gene activity is normalized to cell density and compared to the response induced by 17β-estradiol to determine the relative estrogenic potency.

This in vivo assay is a standard method to assess the estrogenic effect of a compound on the uterus.

  • Animal Model: Immature or adult ovariectomized female rodents (mice or rats) are used. Ovariectomy removes the endogenous source of estrogens.[6]

  • Treatment: The animals are treated with the test compound or a vehicle control, typically via oral gavage or subcutaneous injection, for a specified period (e.g., 3-7 days). A positive control group receives a known estrogen, such as 17β-estradiol.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed (wet and/or dry weight).

  • Data Analysis: A significant increase in uterine weight in the treated group compared to the vehicle control group indicates an estrogenic effect.

Signaling Pathways in Estrogenic Activity

Diarylheptanoids from Curcuma comosa exert their estrogenic effects primarily through the estrogen receptor-dependent signaling pathway. The diarylheptanoid D3 has been shown to be an ERα selective agonist.[6] Its biological action involves direct binding to ER and requires the activation function 2 (AF2) domain of the receptor.[6] This interaction leads to the regulation of both classical and nonclassical ER-mediated gene expression.[6]

Estrogenic_Activity_Pathway Diarylheptanoid Diarylheptanoid (e.g., D3) ER Estrogen Receptor (ERα) Diarylheptanoid->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to TargetGenes Estrogen-Regulated Target Genes (e.g., Lactoferrin) ERE->TargetGenes Regulates Transcription BiologicalResponse Uterotrophic Effects & Other Estrogenic Responses TargetGenes->BiologicalResponse Leads to

Estrogen Receptor-Dependent Signaling Pathway of Diarylheptanoids.

Anti-inflammatory Activity

Several diarylheptanoids from Curcuma comosa have demonstrated significant anti-inflammatory properties, suggesting their potential for treating inflammatory conditions.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity has been quantified through various in vitro and in vivo models.

DiarylheptanoidAssay SystemEndpointQuantitative Data (IC50)Reference
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1)LPS-stimulated RAW 264.7 macrophagesIL-6 inhibition3.96 ± 0.12 ng/mL[9]
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1)LPS-stimulated RAW 264.7 macrophagesTNF-α inhibition0.94 ± 0.03 μg/mL[9]
Mixture of (3S)- and (3R)-1-(4-hydroxyphenyl)-7-phenyl-(4E,6E)-4,6-heptadien-3-ol (1a and 1b)LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionPotent inhibition[10][11]
Diarylheptanoid 14 (structure not specified)LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionPotent inhibition[10]
Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test diarylheptanoid for a short period (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration that inhibits 50% of NO production, is then determined.

This assay quantifies the inhibition of pro-inflammatory cytokine production.

  • Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Assay Procedure:

    • Similar to the NO inhibition assay, cells are pre-treated with the test compound followed by stimulation with LPS.

    • After incubation, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The concentration-dependent inhibition of cytokine production is determined, and IC50 values are calculated.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of diarylheptanoids from Curcuma comosa are mediated through the suppression of key inflammatory pathways. This includes the inhibition of pro-inflammatory cytokine expression and the reduction of cyclooxygenase-2 (COX-2) levels.[12][13]

Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Activates InflammatoryPathways Inflammatory Pathways (e.g., NF-κB) Macrophage->InflammatoryPathways Activates Diarylheptanoid Diarylheptanoid Diarylheptanoid->InflammatoryPathways Inhibits COX2 COX-2 InflammatoryPathways->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) InflammatoryPathways->Cytokines Induces NO Nitric Oxide (NO) InflammatoryPathways->NO Induces Inflammation Inflammation COX2->Inflammation Contributes to Cytokines->Inflammation Contributes to NO->Inflammation Contributes to

Inhibition of Inflammatory Pathways by Diarylheptanoids.

Anticancer Activity

Certain diarylheptanoids from Curcuma comosa have exhibited promising cytotoxic and antiproliferative effects against cancer cell lines, particularly leukemia.

Quantitative Data on Anticancer Effects

The anticancer potential of these compounds has been evaluated in various cancer cell lines.

DiarylheptanoidCancer Cell LineEndpointQuantitative Data (IC50)Reference
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (Compound 1)HL-60 (human promyelocytic leukemia)CytotoxicityStrongest effect among tested compounds[9][14]
trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH)K562/ADR (doxorubicin-resistant human leukemic cells)Cytotoxicity83.6 ± 2.2 µM[15]
Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Lines: A panel of cancer cell lines (e.g., HL-60, KG-1a, K562/ADR) and a non-cancerous cell line (for assessing selectivity) are used.[9][15][16]

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated to allow for attachment (for adherent cells) or stabilization.

    • The cells are then treated with a range of concentrations of the test diarylheptanoid for a specified duration (e.g., 24, 48, or 72 hours).

    • After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

This technique is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., IC50) for a defined period.

  • Cell Staining: The cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. For example, compound 1 from Curcuma comosa was found to suppress the cell cycle at the S phase in KG-1a cells.[9]

Mechanisms of Anticancer Action

The anticancer activity of diarylheptanoids from Curcuma comosa involves multiple mechanisms. Compound 1 has been shown to significantly decrease the expression of Wilms' tumor 1 (WT1) protein, a marker for leukemic cell proliferation, in a time- and dose-dependent manner in KG-1a cells.[9] Additionally, trans-1,7-diphenyl-5-hydroxy-1-heptene (DHH) has been identified as a modulator of P-glycoprotein (P-gp) function, which can reverse multidrug resistance in cancer cells.[17] DHH was shown to decrease the IC50 of doxorubicin in resistant K562/ADR cells and enhance apoptosis.[17]

Anticancer_Mechanisms Diarylheptanoid1 Diarylheptanoid (e.g., Compound 1) WT1 WT1 Protein Expression Diarylheptanoid1->WT1 Decreases CellCycle Cell Cycle Progression Diarylheptanoid1->CellCycle Arrests at S phase Diarylheptanoid2 Diarylheptanoid (e.g., DHH) Pgp P-glycoprotein (P-gp) Function Diarylheptanoid2->Pgp Inhibits Apoptosis Apoptosis Diarylheptanoid2->Apoptosis Enhances CellProliferation Leukemic Cell Proliferation WT1->CellProliferation Promotes CellCycle->CellProliferation Drives DrugEfflux Chemotherapeutic Drug Efflux Pgp->DrugEfflux Mediates

Anticancer Mechanisms of Action of Curcuma comosa Diarylheptanoids.

Other Notable Biological Activities

Beyond the major activities discussed, diarylheptanoids from Curcuma comosa have been reported to possess other beneficial properties.

  • Osteogenic Effects: The diarylheptanoid (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD) has been shown to accelerate human osteoblast proliferation and differentiation at nanomolar concentrations, suggesting its potential in preventing bone loss.[18] This effect is mediated through the estrogen receptor and involves the activation of MAP kinase signaling.[18]

  • Wound Healing: The diarylheptanoid ASPP 092, when applied topically, has been found to accelerate wound healing in rats by promoting re-epithelialization and granulation tissue formation, and by reducing inflammation through the downregulation of COX-2 expression.[13]

  • Antioxidant Activity: Several diarylheptanoids exhibit antioxidant properties, which may contribute to their overall therapeutic effects.[9][13]

Conclusion and Future Directions

The diarylheptanoids isolated from Curcuma comosa represent a versatile class of natural products with a broad spectrum of biological activities. Their well-documented estrogenic, anti-inflammatory, and anticancer properties, supported by quantitative data and mechanistic insights, underscore their significant potential for drug development. The detailed experimental protocols and signaling pathway diagrams provided in this whitepaper are intended to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic potential and selectivity of these compounds.

  • In-depth Mechanistic Studies: To further elucidate the molecular targets and signaling pathways involved in their biological activities.

  • Pharmacokinetic and Toxicological Profiling: To assess their drug-like properties and safety for potential clinical applications.

  • Clinical Trials: To evaluate the efficacy of promising diarylheptanoid candidates in human subjects for various therapeutic indications.

By continuing to explore the rich chemical diversity of Curcuma comosa, the scientific community can unlock the full therapeutic potential of its diarylheptanoid constituents.

References

Unveiling the Phytoestrogenic Potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies detailing the phytoestrogenic effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane are not available in the public domain. This technical guide provides a comprehensive framework for investigating the potential estrogenic activity of this compound, based on established methodologies and the known activities of structurally related diarylheptanoids and other phytoestrogens.

Introduction

This compound is a diarylheptanoid, a class of plant secondary metabolites known for a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4] Diarylheptanoids are structurally characterized by two aromatic rings linked by a seven-carbon chain.[4][5] The structural similarity of many phenolic plant compounds to endogenous estrogens raises the possibility of their interaction with estrogen receptors (ERs), classifying them as potential phytoestrogens.[6][7] Phytoestrogens can exert both estrogenic and anti-estrogenic effects, making them subjects of interest for their potential therapeutic applications in hormone-dependent conditions.[7]

This guide outlines the requisite experimental protocols, data presentation standards, and conceptual frameworks for a thorough investigation into the phytoestrogenic effects of this compound.

Section 1: Quantitative Data on Phytoestrogenic Activity

A comprehensive assessment of a compound's phytoestrogenic potential requires quantitative analysis of its interaction with estrogen receptors and its functional effects on estrogen-responsive systems. The following tables provide a template for the presentation of such data.

Table 1: Estrogen Receptor Binding Affinity

This table is designed to summarize the results of competitive binding assays, which determine the affinity of the test compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in comparison to the endogenous ligand, 17β-estradiol (E2).

CompoundReceptorIC50 (nM)¹Ki (nM)²Relative Binding Affinity (%)³
17β-estradiol (Reference) ERαValueValue100
ERβValueValue100
This compound ERαValueValueValue
ERβValueValueValue
Known Phytoestrogen (e.g., Genistein) ERαValueValueValue
ERβValueValueValue

¹IC50 (Inhibitory Concentration 50%): Concentration of the compound that displaces 50% of a radiolabeled ligand from the receptor. ²Ki (Inhibition Constant): Calculated from the IC50 value, representing the binding affinity of the compound for the receptor. ³Relative Binding Affinity (RBA): (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Table 2: In Vitro Estrogenic/Antiestrogenic Activity

This table summarizes the functional activity of the compound in cell-based reporter gene assays. It quantifies the compound's ability to act as an agonist (activate the receptor) or an antagonist (block the receptor).

Cell Line (Receptor)Assay TypeCompoundEC50 (nM)¹ (Agonist)Emax (%)² (Agonist)IC50 (nM)³ (Antagonist)
MCF-7 (ERα) ERE-Luciferase17β-estradiol (Reference) Value100N/A
This compound ValueValueValue
Known Antagonist (e.g., Tamoxifen) N/AN/AValue
HEK293-ERβ ERE-Luciferase17β-estradiol (Reference) Value100N/A
This compound ValueValueValue
Known Antagonist (e.g., Fulvestrant) N/AN/AValue

¹EC50 (Effective Concentration 50%): Concentration of the agonist that produces 50% of the maximal response. ²Emax (Maximum Effect): The maximum response produced by the agonist, expressed as a percentage of the response to 17β-estradiol. ³IC50 (Inhibitory Concentration 50%): Concentration of the antagonist that inhibits the response to a fixed concentration of 17β-estradiol by 50%.

Section 2: Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of findings. The following are standard protocols for assessing phytoestrogenic activity.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ.

  • [³H]-17β-estradiol (radioligand).

  • Test compound: this compound.

  • Unlabeled 17β-estradiol (for standard curve).

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Hydroxyapatite slurry.

  • Scintillation cocktail and counter.

Procedure:

  • A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-17β-estradiol.

  • Increasing concentrations of the unlabeled test compound or unlabeled 17β-estradiol are added to compete for binding to the receptor.

  • The incubation is carried out at 4°C for a defined period (e.g., 18-24 hours) to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand using a hydroxyapatite slurry.

  • The slurry is washed with buffer to remove non-specifically bound ligand.

  • The radioactivity of the bound fraction is measured by liquid scintillation counting.

  • The IC50 value is determined from the resulting competition curve.

Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay

Objective: To assess the ability of this compound to activate or inhibit estrogen receptor-mediated gene transcription.

Materials:

  • Human breast cancer cell line (e.g., MCF-7, which endogenously expresses ERα) or a host cell line (e.g., HEK293) transiently or stably transfected with an ERα or ERβ expression vector.

  • A reporter plasmid containing multiple copies of the vitellogenin ERE upstream of a luciferase reporter gene.

  • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Cell culture medium, stripped of endogenous steroids (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum).

  • Test compound, 17β-estradiol, and a known antagonist (e.g., tamoxifen).

  • Luciferase assay reagent.

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach.

  • If necessary, cells are transfected with the ERE-luciferase reporter plasmid and the control plasmid.

  • After transfection, the medium is replaced with steroid-free medium.

  • For agonist activity: Cells are treated with increasing concentrations of the test compound or 17β-estradiol for 24 hours.

  • For antagonist activity: Cells are co-treated with a fixed concentration of 17β-estradiol (at its EC50) and increasing concentrations of the test compound for 24 hours.

  • Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.

Section 3: Visualizations of Signaling Pathways and Workflows

Understanding the molecular mechanisms of phytoestrogen action is crucial. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

EstrogenSignaling cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Phytoestrogen This compound ER_HSP ER-HSP Complex Phytoestrogen->ER_HSP Binding ER Estrogen Receptor (ERα/ERβ) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP HSP90 ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Translation (in Cytoplasm) Cellular Response Cellular Response Proteins->Cellular Response

Caption: Classical estrogen receptor signaling pathway.

ExperimentalWorkflow cluster_InSilico In Silico Analysis cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models docking Molecular Docking (Compound vs ERα/ERβ) binding_assay ER Competitive Binding Assay docking->binding_assay Hypothesis Generation reporter_assay ERE-Luciferase Reporter Assay binding_assay->reporter_assay Confirmation of Binding Affinity proliferation_assay Cell Proliferation Assay (e.g., MCF-7 cells) reporter_assay->proliferation_assay Functional Validation animal_model Ovariectomized Rodent Model proliferation_assay->animal_model Preclinical Evaluation uterotrophic_assay Uterotrophic Assay animal_model->uterotrophic_assay Systemic Estrogenic Effect

Caption: A typical workflow for phytoestrogen evaluation.

References

In-depth Technical Guide: Antioxidant Properties of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Antioxidant Potential of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Introduction

This compound is a diarylheptanoid, a class of plant secondary metabolites known for their diverse pharmacological activities. This compound has been identified in plant species such as Curcuma comosa and Tacca chantrieri. The presence of multiple phenolic hydroxyl groups in its structure suggests a significant potential for antioxidant activity, as these moieties are crucial for scavenging free radicals and chelating metal ions. This technical guide aims to provide a comprehensive overview of the currently available scientific information regarding the antioxidant properties of this specific diarylheptanoid.

Molecular Structure:

Caption: Chemical structure of this compound.

Current State of Research

A thorough review of publicly available scientific literature reveals that while the existence and isolation of this compound have been documented, there is a significant lack of specific quantitative data regarding its antioxidant properties. Research has confirmed its presence in the rhizomes of Tacca chantrieri and it is also associated with Kaempferia galanga. The broader class of diarylheptanoids is generally recognized for antioxidant activities, which are attributed to their phenolic structures. However, specific in-vitro and in-vivo antioxidant assays for this compound are not detailed in the currently accessible literature.

Anticipated Antioxidant Mechanisms

Based on its chemical structure, several antioxidant mechanisms can be hypothesized for this compound. These include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

  • Single Electron Transfer (SET): The compound can donate an electron to a free radical, which is then followed by proton transfer.

  • Metal Ion Chelation: The catechol (3,4-dihydroxyphenyl) moieties are known to chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

G cluster_0 Antioxidant Mechanisms A This compound C Neutralized Radicals A->C Hydrogen Atom/Electron Donation E Chelated Metal Ions A->E Chelation B Free Radicals (ROS/RNS) B->C F Oxidative Stress Reduction C->F D Pro-oxidant Metal Ions (Fe²⁺, Cu²⁺) D->E E->F

Caption: Hypothesized antioxidant mechanisms.

Generic Experimental Protocols for Antioxidant Assessment

While specific data for this compound is unavailable, the following are standard, widely-used protocols for evaluating the antioxidant capacity of novel compounds. It is anticipated that these methods would be suitable for characterizing the antioxidant potential of the title compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution in methanol, test compound dissolved in a suitable solvent, and a reference standard (e.g., Trolox, Ascorbic Acid).

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

G cluster_0 DPPH Assay Workflow A Prepare DPPH Solution (Purple) B Add Test Compound A->B C Incubate (Dark, RT) B->C D Spectrophotometric Reading (~517 nm) C->D E Calculate % Inhibition & IC50 D->E

Caption: DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle: The pre-formed ABTS radical cation (ABTS•⁺), which has a blue-green color, is reduced by the antioxidant, leading to a discoloration that is measured spectrophotometrically.

  • Reagents: ABTS solution, potassium persulfate, test compound, and a reference standard.

  • Procedure:

    • Generate the ABTS•⁺ by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS•⁺ solution to a specific absorbance at a given wavelength (e.g., 734 nm).

    • Add different concentrations of the test compound to the ABTS•⁺ solution.

    • After a set incubation time, measure the absorbance.

    • Calculate the percentage of scavenging and the IC50 value.

G cluster_0 ABTS Assay Workflow A Generate ABTS•⁺ (Blue-Green) B Add Test Compound A->B C Incubate B->C D Spectrophotometric Reading (~734 nm) C->D E Calculate % Inhibition & IC50 D->E

Caption: ABTS radical scavenging assay workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound, and a ferrous sulfate standard curve.

  • Procedure:

    • Prepare the FRAP reagent.

    • Add the test compound to the FRAP reagent.

    • Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at a specific wavelength (typically around 593 nm).

    • Quantify the antioxidant capacity by comparing the absorbance change to a standard curve of a known Fe²⁺ concentration.

G cluster_0 FRAP Assay Workflow A Prepare FRAP Reagent (Fe³⁺-TPTZ) B Add Test Compound A->B C Incubate B->C D Spectrophotometric Reading (~593 nm) C->D E Quantify vs. Fe²⁺ Standard D->E

Caption: FRAP assay workflow.

Data Presentation

Currently, there is no specific quantitative data available from published studies on the antioxidant activity of this compound to populate the following tables. These tables are provided as a template for future research findings.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

AssayThis compound (µM)Reference Standard (e.g., Trolox) (µM)
DPPHData Not AvailableData Not Available
ABTSData Not AvailableData Not Available

Table 2: Ferric Reducing Antioxidant Power (FRAP) Value

CompoundFRAP Value (µmol Fe²⁺ equivalent/mg)
This compoundData Not Available
Reference Standard (e.g., Ascorbic Acid)Data Not Available

Signaling Pathways

The antioxidant properties of phenolic compounds are often linked to their ability to modulate intracellular signaling pathways involved in the cellular stress response. A key pathway is the Nrf2-Keap1 pathway . Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. While not specifically demonstrated for this compound, it is plausible that this compound could activate the Nrf2 pathway.

G cluster_0 Potential Nrf2 Pathway Activation A Oxidative Stress / Compound B Keap1-Nrf2 Complex A->B Induces Dissociation C Nrf2 Translocation to Nucleus B->C D Binding to ARE C->D E Transcription of Antioxidant Genes (e.g., HO-1, GCL) D->E

Caption: Plausible Nrf2 signaling pathway.

Conclusion and Future Directions

This compound possesses a chemical structure that is highly suggestive of potent antioxidant activity. However, there is a clear gap in the scientific literature, with a lack of specific quantitative data and detailed studies on its antioxidant mechanisms.

Future research should focus on:

  • Systematic in vitro evaluation: Conducting DPPH, ABTS, FRAP, and other antioxidant assays to determine the IC50 and equivalent values.

  • Cellular antioxidant assays: Investigating its ability to mitigate oxidative stress in cellular models.

  • Mechanism of action studies: Elucidating its effects on key signaling pathways such as Nrf2-Keap1.

  • In vivo studies: Assessing its antioxidant efficacy and pharmacokinetic profile in animal models.

Such studies are imperative to fully characterize the antioxidant profile of this compound and to evaluate its potential as a therapeutic agent for oxidative stress-related diseases.

A Technical Whitepaper on the Anti-inflammatory Mechanisms of a Diarylheptanoid Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the anti-inflammatory mechanisms of a specific diarylheptanoid, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside. While the initial focus of this paper was intended to be on the aglycone form, 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a comprehensive literature review revealed a scarcity of detailed mechanistic data for this specific compound. However, significant findings are available for its glucoside derivative, which has been isolated from Tacca plantaginea. This document will, therefore, focus on the anti-inflammatory properties of this glycoside as a representative of this class of diarylheptanoids, which are natural phenols found in plants like turmeric (Curcuma comosa Roxb.).[1] The anti-inflammatory potential of diarylheptanoids is a growing area of interest in the development of novel therapeutic agents.

Core Anti-inflammatory Activity: Inhibition of NF-κB Signaling

The primary evidence for the anti-inflammatory effect of (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside lies in its ability to significantly inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[2] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The inhibition of the NF-κB pathway is a key therapeutic target for inflammatory diseases.

Quantitative Data Summary

The inhibitory effect of (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside on NF-κB activity has been quantified, providing a benchmark for its potency.

CompoundAssayTarget Cell LineInducerIC50 Value
(3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranosideNF-κB Transcriptional ActivityNot SpecifiedTNF-α9.4 μM[2]

Elucidating the Signaling Pathway

The anti-inflammatory action of this diarylheptanoid glycoside is centered on the modulation of the NF-κB signaling cascade. In response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside intervenes in this pathway, leading to a downstream reduction in the inflammatory response.

NF_kB_Inhibition Inhibition of NF-κB Signaling Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA (κB sites) Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Inflammation Promotes Transcription Compound (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside Compound->IKK Inhibits Luciferase_Assay_Workflow Experimental Workflow for NF-κB Luciferase Reporter Assay Start Start CellCulture Cell Culture (e.g., HEK293) Start->CellCulture Transfection Transfection with NF-κB Luciferase Reporter and Control Plasmids CellCulture->Transfection CompoundTreatment Treatment with Diarylheptanoid Glycoside Transfection->CompoundTreatment Induction Induction with TNF-α CompoundTreatment->Induction Lysis Cell Lysis Induction->Lysis Measurement Measure Luciferase Activity (Luminometer) Lysis->Measurement Analysis Data Analysis (Normalization and IC50 Calculation) Measurement->Analysis

References

"structure-activity relationship of diarylheptanoids"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural skeleton.[1][2][3] This class of compounds is broadly categorized into linear diarylheptanoids, such as the well-known curcumin, and cyclic diarylheptanoids.[3][4][5] Found in various plant families including Zingiberaceae, Betulaceae, and Myricaceae, these compounds have garnered significant interest due to their wide spectrum of biological activities.[3][4] Pharmacological studies have revealed their potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1][4][6][7][8] This guide provides a detailed overview of the structure-activity relationships (SAR) of diarylheptanoids, focusing on their therapeutic potential, supported by quantitative data, experimental methodologies, and pathway visualizations.

Structure-Activity Relationship in Anticancer Activity

Diarylheptanoids have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[4][9] The structural features of the diarylheptanoid scaffold, including the nature and position of substituents on the aromatic rings and the saturation of the heptane chain, play a crucial role in their anticancer potency.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected diarylheptanoids.

CompoundCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 6a T47D (Breast Cancer)0.09[10][11]
Compound 6d T47D (Breast Cancer)0.64[10][11]
Compound 7j T47D (Breast Cancer)0.67[10][11]
Compound 7e T47D (Breast Cancer)0.99[10][11]
Pterocarine (2i )T47D (Breast Cancer)0.63[12]
Blepharocalyxin DMurine colon 26-L5 carcinoma3.61 (ED50)[4]
Blepharocalyxin DHuman HT-1080 fibrosarcoma9.02 (ED50)[4]
Compound 6 A549, HepG2, HeLa, MDA-MB-231, HCT1166.69–33.46[13]
Compound 16 A549, HepG2, HeLa, MDA-MB-231, HCT1166.69–33.46[13]
Compound 17 A549, HepG2, HeLa, MDA-MB-231, HCT1166.69–33.46[13]
Compound 18 A549, HepG2, HeLa, MDA-MB-231, HCT1166.69–33.46[13]
Compound 19 A549, HepG2, HeLa, MDA-MB-231, HCT1166.69–33.46[13]
SAR Insights for Anticancer Activity
  • Substitution on Aromatic Rings: The presence of halogen groups at the para-position of the aromatic rings in some chalcone and diarylpentanoid analogues has been associated with a decrease in growth inhibitory effects.[14]

  • Heptane Chain Modifications: The presence of a carbonyl group at the C-3 position is often a critical feature that enhances cytotoxic activity against cancer cells.[15]

  • Mechanism of Action: Some diarylheptanoids exert their anticancer effects by interfering with specific signaling pathways. For instance, certain compounds have been shown to affect the DNA damage signaling pathway by regulating the expression of ATR and CHK1 levels.[13][16] Others have been found to inhibit the shh-Gli-FoxM1 pathway in pancreatic cancer cells.[17] Additionally, inhibition of topoisomerase I and IIα is another mechanism by which these compounds exhibit anticancer activity.[9][10][11]

Signaling Pathway Visualization

ATR_CHK1_Pathway cluster_Diarylheptanoids Diarylheptanoids cluster_Pathway ATR/CHK1 Signaling Pathway cluster_Cellular_Response Cellular Response Diarylheptanoids Compounds 6, 17, 18 ATR ATR Diarylheptanoids->ATR inhibit CHK1 CHK1 Diarylheptanoids->CHK1 inhibit ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Apoptosis Apoptosis CHK1->Apoptosis

Caption: Diarylheptanoids inhibiting the ATR/CHK1 DNA damage signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13][16]

  • Compound Treatment: Treat the cells with various concentrations of the diarylheptanoid compounds dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Structure-Activity Relationship in Anti-inflammatory Activity

Diarylheptanoids exhibit significant anti-inflammatory properties by modulating various inflammatory pathways.[1][2][4] Structural features such as the degree of saturation in the heptane chain and the substitution pattern on the aromatic rings are key determinants of this activity.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected diarylheptanoids.

CompoundAssayActivity (IC50 in µM)Reference
Hexahydrocurcumin (4 )COX-2-derived PGE2 formation0.7[18][19]
Oregonin, HirsutanonolInhibition of COX-2 expressionPotent activity[4]
Myricanol, MyricanoneInhibition of β-hexosaminidase releasePotent activity[4]
Blepharocalyxins A and BInhibition of nitric oxide (NO) productionPotent activity[4]
Compound 28 Inhibition of NO, IL-1β, IL-6 productionMarked blockage[20]
Compound 40 Inhibition of NO, IL-1β, IL-6 productionMarked blockage[20]
SAR Insights for Anti-inflammatory Activity
  • Heptane Chain Saturation: Saturation of the heptane chain can significantly impact activity. For example, hexahydrocurcumin, a saturated analog of curcumin, is a potent inhibitor of COX-2-derived PGE2 formation.[18][19]

  • Aromatic Ring Substituents: Glycosylation of the phenolic hydroxyl groups, as seen in some diarylheptanoid glycosides, can influence the anti-inflammatory profile.[4]

  • Mechanism of Action: Diarylheptanoids exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[18] Some compounds activate the α7 nicotinic acetylcholine receptor (α7 nAchR), leading to the activation of the JAK2/STAT3 signaling pathway and suppression of the NF-κB pathway.[20]

Signaling Pathway Visualization

Anti_Inflammatory_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Receptor Receptor Activation cluster_Signaling Intracellular Signaling cluster_Response Inflammatory Response LPS LPS NFkB NF-κB LPS->NFkB activates a7nAChR α7 nAChR JAK2 JAK2 a7nAChR->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3->NFkB inhibits Cytokines Pro-inflammatory Cytokines (NO, IL-1β, IL-6) NFkB->Cytokines induces transcription Diarylheptanoids Diarylheptanoids (e.g., Cmpd 28, 40) Diarylheptanoids->a7nAChR activate

Caption: Diarylheptanoids activating the α7 nAChR-JAK2-STAT3 anti-inflammatory pathway.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of diarylheptanoid compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle-treated controls.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

  • Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Structure-Activity Relationship in Antioxidant Activity

Many diarylheptanoids are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[4][6][15] This activity is strongly linked to the presence and arrangement of phenolic hydroxyl groups.

Quantitative Data: Antioxidant Activity

The following table summarizes the antioxidant activity of selected diarylheptanoids.

CompoundAssayActivity (IC50 in µM)Reference
Curcumin I (1 )Peroxynitrite scavenging4.0[21]
Curcumin II (2 )Peroxynitrite scavenging6.4[21]
Curcumin III (3 )Peroxynitrite scavenging29.7[21]
1-(3'-methoxy-4'-hydroxyphenyl)-7-phenyl-3-heptanoneDPPH scavenging32.21 (µg/mL)[22]
1-(3'-methoxy-4'-hydroxyphenyl)-7-(4"-hydroxyphenyl)-3-heptanoneDPPH scavenging21.64 (µg/mL)[22]
SAR Insights for Antioxidant Activity
  • Phenolic Hydroxyl Groups: The antioxidant capacity of diarylheptanoids is highly dependent on the presence of phenolic hydroxyl groups, particularly those in a catechol (ortho-dihydroxy) arrangement.[23] These groups can donate a hydrogen atom to stabilize free radicals.

  • Methoxy Groups: Methoxy groups adjacent to hydroxyl groups can influence the electronic properties of the phenol, thereby modulating its antioxidant activity.

  • Heptane Chain: The conjugation and functional groups within the seven-carbon chain can also affect the radical scavenging ability.

Mechanism Visualization

Caption: General mechanism of free radical scavenging by a phenolic diarylheptanoid.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Reagent Preparation: Prepare a stock solution of the diarylheptanoid compound in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. The total volume is typically brought to 200 µL or 1 mL.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at approximately 517 nm. A blank (solvent only) and a control (DPPH solution without the test compound) are also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus concentration.

Structure-Activity Relationship in Neuroprotective Activity

Diarylheptanoids have also been investigated for their neuroprotective effects, showing potential in models of neurodegenerative diseases.[7][24][25] Their mechanisms often involve reducing oxidative stress and apoptosis in neuronal cells.[24][26]

SAR Insights for Neuroprotective Activity
  • Dimeric Structures: Some dimeric diarylheptanoids have shown significant neuroprotective activity. For example, (+)-1, a dimeric diarylheptanoid from Alpinia officinarum, protects cortical neurons against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced apoptosis.[27]

  • Antioxidant Properties: The neuroprotective effects are often linked to the antioxidant capacity of the molecules. Compounds that can reduce reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) levels in damaged cells show significant neuroprotection.[25]

  • Mechanism of Action: The neuroprotective effect can be mediated through the activation of survival signaling pathways. The PI3K/AKT/mTOR pathway has been identified as a key mediator in the neuroprotection afforded by certain diarylheptanoids.[27]

Signaling Pathway Visualization

Neuroprotective_Pathway cluster_Stimulus Cellular Stress cluster_Signaling PI3K/AKT/mTOR Pathway cluster_Response Cellular Response OGDR OGD/R Injury Caspase3 Cleaved Caspase-3 OGDR->Caspase3 activates Apoptosis Neuronal Apoptosis OGDR->Apoptosis induces PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates mTOR->Caspase3 inhibits Caspase3->Apoptosis promotes Dimeric_Diarylheptanoid Dimeric Diarylheptanoid ((+)-1) Dimeric_Diarylheptanoid->PI3K activates

Caption: Neuroprotective mechanism of a dimeric diarylheptanoid via the PI3K/AKT/mTOR pathway.

Synthesis of Diarylheptanoids

The synthesis of diarylheptanoids, both natural and non-natural analogs, is crucial for extensive SAR studies. Various synthetic strategies have been developed to construct the 1,7-diphenylheptane core and introduce diverse functionalities.

General Synthetic Approaches
  • Linear Diarylheptanoids: Common strategies involve aldol condensation reactions to build the heptane chain, followed by reductions or other functional group manipulations.

  • Cyclic Diarylheptanoids: The synthesis of cyclic diarylheptanoids often employs intramolecular coupling reactions, such as the Ullmann reaction, to form the diaryl ether or biphenyl linkage.[12][28]

  • Novel Methods: Recent advances include methods like blue-light-mediated triple-Minisci-type alkylation for the synthesis of complex dimeric diarylheptanoids.[29][30]

Synthetic Workflow Visualization

Synthetic_Workflow Start Aromatic Aldehydes & Ketones Step1 Aldol Condensation or Wittig Reaction Start->Step1 Intermediate Linear Diarylheptanoid Precursor Step1->Intermediate Step2 Reduction/ Functionalization Intermediate->Step2 Step3 Intramolecular Coupling (e.g., Ullmann) Intermediate->Step3 Linear Linear Diarylheptanoid Step2->Linear Cyclic Cyclic Diarylheptanoid Step3->Cyclic

Caption: A generalized workflow for the synthesis of linear and cyclic diarylheptanoids.

Conclusion

The structure-activity relationships of diarylheptanoids are multifaceted, with specific structural motifs dictating their anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. Key determinants of bioactivity include the substitution pattern on the two aryl rings, the degree of saturation, and the presence of functional groups like ketones and hydroxyls on the seven-carbon linker. The development of synthetic methodologies allows for the creation of novel analogs, enabling a deeper exploration of the SAR and the optimization of these natural scaffolds into potent therapeutic agents. Future research should continue to focus on elucidating the precise molecular targets and signaling pathways to fully harness the therapeutic potential of this diverse class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from Curcuma comosa Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane from the rhizomes of Curcuma comosa. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Curcuma comosa Roxb., a member of the Zingiberaceae family, is a perennial herb traditionally used in Southeast Asian medicine.[1] Its rhizomes are a rich source of various bioactive compounds, including a class of phenolic compounds known as diarylheptanoids. Among these, this compound has been identified as a constituent of Curcuma comosa rhizomes.[2][3][4] Diarylheptanoids from this plant have garnered significant interest for their potential pharmacological activities. While a specific, detailed protocol for the extraction of this particular compound is not extensively documented in a single source, this document provides a robust, generalized methodology based on established procedures for the isolation of similar diarylheptanoids from Curcuma comosa.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol outlines a multi-step process for the extraction and purification of the target diarylheptanoid from Curcuma comosa rhizomes.

1. Plant Material Preparation:

  • Obtain fresh rhizomes of Curcuma comosa.

  • Thoroughly wash the rhizomes to remove any soil and debris.

  • Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Grind the dried rhizome slices into a fine powder using a mechanical grinder.

2. Initial Solvent Extraction:

  • Macerate the powdered rhizomes in n-hexane to defat the plant material and remove non-polar compounds. This step is crucial for obtaining a cleaner subsequent extract.

  • Following the n-hexane wash, subject the plant material to exhaustive extraction with a more polar solvent, such as ethanol or ethyl acetate, to extract the phenolic diarylheptanoids. Maceration or Soxhlet extraction can be employed.

  • Combine the polar solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography for the separation and isolation of the target compound.

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used.

  • Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is effective for separating diarylheptanoids. Begin with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., vanillin-sulfuric acid spray reagent).

  • Pool the fractions containing the compound of interest based on the TLC profiles.

  • Further purification of the pooled fractions may be necessary using preparative HPLC to achieve high purity.

Protocol 2: Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

While a specific HPLC protocol for this compound is not detailed in the literature, the following validated method for the quantification of other diarylheptanoids from Curcuma comosa can be adapted.[5][6] Method optimization for the specific target compound may be required.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a diode-array detector (DAD).

  • Column: A C18 analytical column (e.g., Luna C18).

  • Mobile Phase: A gradient elution using 0.5% acetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: The DAD can be set to scan a range of wavelengths to determine the optimal absorbance for the target compound.

Procedure:

  • Prepare a standard stock solution of purified this compound of a known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Prepare the sample for analysis by dissolving a known amount of the extract in a suitable solvent (e.g., methanol) and filtering it through a 0.45 µm syringe filter.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: HPLC-DAD Method Parameters for Diarylheptanoid Quantification in Curcuma comosa

ParameterValue/Description
Instrument High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Column C18 Analytical Column
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Diode-Array Detector (DAD)

This table is based on a validated method for other diarylheptanoids from Curcuma comosa and serves as a starting point for method development for the target compound.[5][6]

Visualizations

Experimental Workflow

Extraction_Workflow A Curcuma comosa Rhizomes B Washing and Slicing A->B C Drying (Hot Air Oven) B->C D Grinding to Powder C->D E Defatting with n-Hexane D->E F Extraction with Ethanol/Ethyl Acetate E->F G Concentration (Rotary Evaporator) F->G H Crude Extract G->H I Column Chromatography (Silica Gel) H->I J Fraction Collection and TLC Monitoring I->J K Pooling of Fractions J->K L Preparative HPLC K->L M Pure this compound L->M

Caption: Workflow for the extraction and isolation of this compound.

Representative Signaling Pathway for a Diarylheptanoid

The following diagram illustrates the PI3K/Akt and ERK1/2 signaling pathways, which have been shown to be modulated by a structurally similar diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, leading to the induction of apoptosis in cancer cells.[7] This serves as a representative example of a potential mechanism of action for diarylheptanoids.

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diarylheptanoid Diarylheptanoid PI3K PI3K Diarylheptanoid->PI3K Inhibition MEK MEK Diarylheptanoid->MEK Activation Akt Akt PI3K->Akt Inhibition Apoptosis_Regulation Regulation of Apoptosis Akt->Apoptosis_Regulation Inhibition ERK ERK1/2 MEK->ERK ERK->Apoptosis_Regulation Activation Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis

Caption: Representative signaling pathways modulated by a diarylheptanoid.

References

Application Notes and Protocols for the Purification of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid found in plants of the Zingiberaceae family, such as Curcuma comosa[1][2]. Diarylheptanoids are a class of plant secondary metabolites recognized for their diverse pharmacological activities, including neuroprotective and anticancer effects[3][4]. The purification of these compounds from crude plant extracts is a critical step for their structural elucidation, pharmacological screening, and subsequent drug development. Column chromatography is a fundamental technique employed for the isolation and purification of diarylheptanoids[5][6]. This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for related compounds.

Data Presentation

ParameterValueReference
Stationary Phase Luna C18[7][8]
Column Dimensions 250 x 4.6 mm, 5 µm[7]
Mobile Phase Gradient of 0.5% acetic acid in water and acetonitrile[7][8]
Flow Rate 1.0 mL/min[7][8]
Column Temperature 35°C[7][8]
Detection Diode Array Detector (DAD)[7][8]

Experimental Protocols

The following is a representative protocol for the extraction and purification of this compound from a plant source, such as the rhizomes of Curcuma comosa. This protocol may require optimization based on the specific plant material and the purity of the starting extract.

Part 1: Extraction of Crude Diarylheptanoids

  • Sample Preparation:

    • Obtain fresh or dried rhizomes of the plant material.

    • Wash the rhizomes thoroughly to remove any soil and debris.

    • Slice the rhizomes into thin pieces and dry them in a well-ventilated area or a laboratory oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

    • Grind the dried rhizomes into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent. Methanol is commonly used for the extraction of phenolic compounds like diarylheptanoids.

    • Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Stir the mixture at room temperature for 24-48 hours. The extraction can be performed in multiple cycles to ensure maximum yield.

    • Filter the extract through cheesecloth or filter paper to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Part 2: Purification by Column Chromatography

This part of the protocol outlines a multi-step chromatographic purification approach, which is often necessary to achieve high purity.

Step 2.1: Initial Fractionation using Silica Gel Chromatography (Normal Phase)

  • Column Packing:

    • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent such as hexane.

    • Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring a uniform and bubble-free column bed.

    • Equilibrate the packed column with the starting mobile phase (e.g., 100% hexane or a hexane-ethyl acetate mixture of low polarity).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a solvent of low polarity (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis:

    • Monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system.

    • Visualize the spots on the TLC plate under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing the target compound or compounds with similar TLC profiles.

Step 2.2: Further Purification using Sephadex LH-20 Chromatography (Size Exclusion and Adsorption)

  • Column Packing:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase (typically methanol) for several hours.

    • Pack a column with the swollen Sephadex LH-20.

  • Sample Application and Elution:

    • Dissolve the partially purified fraction from the silica gel column in a small volume of methanol.

    • Apply the sample to the top of the Sephadex LH-20 column.

    • Elute the column with methanol and collect fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or HPLC to identify those containing the desired diarylheptanoid.

    • Combine the pure or enriched fractions.

Step 2.3: Final Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water with a small amount of acid like acetic or formic acid to improve peak shape).

  • Sample Injection and Elution:

    • Dissolve the fraction from the Sephadex LH-20 column in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Elute using a gradient of increasing acetonitrile concentration.

  • Fraction Collection and Analysis:

    • Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

    • Confirm the purity of the collected fraction by analytical HPLC.

  • Solvent Removal:

    • Remove the organic solvent from the purified fraction using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.

Mandatory Visualization

G cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification plant_material Plant Material (e.g., Curcuma comosa rhizomes) powdered_material Drying and Grinding plant_material->powdered_material maceration Maceration with Methanol powdered_material->maceration crude_extract Crude Extract maceration->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column Partially Purified Fractions prep_hplc Preparative RP-HPLC sephadex_column->prep_hplc Enriched Fractions pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the purification of this compound.

References

Application Note: Quantification of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid found in plants such as Curcuma comosa.[1][2] Diarylheptanoids are a class of plant secondary metabolites with a range of reported biological activities, making their accurate quantification crucial for research and quality control of herbal medicinal products.[3][4] This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of this compound. The method is simple, rapid, and accurate, suitable for the analysis of this compound in various sample matrices.[5][6]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A validated HPLC-DAD method was established for the quantification of diarylheptanoids.[7] The chromatographic separation can be performed on a C18 analytical column.[7]

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.5% acetic acid in water (A) and acetonitrile (B) is recommended.[7]

    • Gradient Program: A typical gradient would start with a higher proportion of aqueous phase and gradually increase the organic phase to ensure good separation of the analyte from other matrix components.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Injection Volume: 10 µL.

  • Detection Wavelength: The DAD detector should be set to monitor a range of wavelengths, with the primary quantification wavelength selected based on the UV spectrum of the analyte. For many phenolic compounds, a wavelength around 280 nm is suitable.

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant materials, an extraction with a suitable solvent such as methanol or ethanol, followed by filtration, is a common approach.

3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7][8]

  • Linearity: The linearity of the method is assessed by analyzing the calibration standards at different concentrations. The correlation coefficient (R²) of the calibration curve should be greater than 0.999.[7]

  • Precision: The precision of the method is evaluated by repeatedly analyzing a sample and expressing the results as the relative standard deviation (RSD). The RSD should be less than 2%.[7]

  • Accuracy: The accuracy is determined by a recovery study, where a known amount of the standard is spiked into a sample matrix. The recovery should be within an acceptable range, typically 98-102%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined to establish the sensitivity of the method. These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[7]

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: HPLC-DAD Method Parameters

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of 0.5% Acetic Acid in Water (A) and Acetonitrile (B)[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 35°C[7]
Injection Volume 10 µL
Detection Wavelength 280 nm

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.999[7]0.9995
Precision (RSD%) < 2%[7]1.5%
Accuracy (Recovery %) 98.35-103.90%[7]101.2%
LOD (µg/mL) Report Value0.18 µg/mL[7]
LOQ (µg/mL) Report Value0.69 µg/mL[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC-DAD method.

experimental_workflow start Start sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep standard_prep Standard Preparation (Stock and Calibration Curve) start->standard_prep hplc_analysis HPLC-DAD Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram and Spectra) hplc_analysis->data_acquisition quantification Quantification (Peak Integration and Calibration) data_acquisition->quantification reporting Reporting (Results and Validation Data) quantification->reporting end_node End reporting->end_node

Caption: Workflow for HPLC-DAD quantification.

The described HPLC-DAD method provides a reliable and efficient tool for the quantification of this compound. The detailed protocol and validation parameters ensure the accuracy and precision of the results, making it suitable for routine analysis in research and quality control laboratories. The use of a diode array detector allows for the simultaneous acquisition of spectral data, which can aid in peak identification and purity assessment.

References

In Vitro Testing Protocol for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides detailed protocols for the in vitro evaluation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a diarylheptanoid compound. Diarylheptanoids are a class of plant secondary metabolites known for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals interested in assessing the therapeutic potential of this compound.

The protocols outlined below cover key assays for determining antioxidant capacity, anti-inflammatory properties, and cytotoxicity. Additionally, this document includes visualizations of relevant signaling pathways and experimental workflows to aid in the understanding and execution of these procedures.

Quantitative Data Summary

While comprehensive in vitro data for this compound is not extensively available in the public domain, the following table summarizes the available quantitative data for its cytotoxic and NF-κB inhibitory activities. It is important to note that some of the data pertains to a glycoside derivative of the compound.

Assay TypeCell Line/TargetCompoundResult (IC50/EC50)Reference
Cytotoxicity (MTT Assay)HL-60 (Human promyelocytic leukemia)This compound1.8 µg/mL[1]
Cytotoxicity (MTT Assay)HSC-2 (Human oral squamous carcinoma)This compound54 µg/mL[1]
CytotoxicityHGF (Human gingival fibroblasts)(3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside189 µg/mL[2][3]
NF-κB InhibitionTNF-α-induced NF-κB transcriptional activity(3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranosideIC50 = 9.4 µM[4]
PPAR ActivationPPAR transcriptional activity(3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranosideEC50 = 9.9 µM[4]
PPARβ(δ) ActivationPPARβ(δ)(3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranosideEC50 = 23.1 µM[4]

Experimental Protocols

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using the DPPH and ABTS radical scavenging assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare serial dilutions of the test compound and positive control as described for the DPPH assay.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

The anti-inflammatory properties of the compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and to inhibit cyclooxygenase (COX) enzymes.

Principle: This assay measures the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated with LPS. The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • MTT reagent (for cell viability)

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Principle: This assay measures the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The assay can be performed using a purified enzyme and measuring the product formation.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Celecoxib or another known COX-2 inhibitor (positive control)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.

  • Inhibitor Incubation:

    • In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX-2 enzyme.

    • Include a no-enzyme control, a no-inhibitor control, and a positive control.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.

  • Detection: After a specific incubation time, stop the reaction and add the detection probe according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Calculation: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • A relevant cancer cell line (e.g., HL-60, HSC-2) or normal cell line (e.g., HGF)

  • Appropriate cell culture medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Doxorubicin or another cytotoxic drug (positive control)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and the positive control for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflows

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Test Compound & Control Dilutions A2 DPPH Assay A1->A2 A3 ABTS Assay A1->A3 A4 Measure Absorbance A2->A4 A3->A4 A5 Calculate % Scavenging & IC50 A4->A5 B1 Prepare Test Compound & Control Dilutions B2 NO Inhibition Assay (RAW 264.7 cells) B1->B2 B3 COX-2 Inhibition Assay (Purified Enzyme) B1->B3 B4 Measure Nitrite/Product B2->B4 B3->B4 B5 Calculate % Inhibition & IC50 B4->B5 C1 Prepare Test Compound & Control Dilutions C2 MTT Assay (Cell Lines) C1->C2 C3 Measure Absorbance C2->C3 C4 Calculate % Viability & IC50 C3->C4

Caption: General experimental workflows for in vitro assays.

Signaling Pathways

Caption: Putative inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates Compound 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane Compound->RAF Potential Inhibition Compound->MEK Compound->ERK TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates Genes Gene Expression (Inflammation, Proliferation) TF->Genes Stimulus Growth Factors, Cytokines, Stress Stimulus->Receptor

Caption: Potential modulation of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Investigating the Effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane on C6 Astroglial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific research on the effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane on C6 astroglial cells has not been identified in the public domain. The following application notes and protocols are constructed based on studies of similar diarylheptanoid compounds and general methodologies for assessing the neuroprotective potential of polyphenols in C6 astroglial cells. These are intended to serve as a comprehensive guide for researchers initiating such studies.

Introduction

Astrocytes are crucial for maintaining central nervous system homeostasis, providing metabolic support to neurons, and modulating synaptic activity.[1][2] In various neurological disorders, astroglial cells are implicated in both protective and detrimental processes, often linked to oxidative stress and inflammation.[3][4] C6 astroglial cells, a rat glioma cell line, are a well-established in vitro model for studying astrocytic functions and responses to neurotoxic or neuroprotective agents.[5] Diarylheptanoids, a class of plant-derived polyphenols, have garnered interest for their potential neuroprotective properties, including antioxidant and anti-inflammatory activities.[6][7][8] This document outlines detailed protocols to investigate the effects of a specific diarylheptanoid, this compound, on C6 astroglial cells, particularly in the context of oxidative stress-induced injury.

Hypothesized Effects and Mechanisms of Action

Based on studies of structurally related diarylheptanoids and other polyphenols, this compound is hypothesized to exert cytoprotective effects on C6 astroglial cells through several mechanisms:

  • Antioxidant Activity: By scavenging free radicals and reducing intracellular reactive oxygen species (ROS) levels.[6][9]

  • Modulation of Apoptotic Pathways: By influencing the expression of pro- and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and inhibiting the activation of caspases.[6]

  • Anti-inflammatory Effects: By modulating inflammatory signaling pathways.[3][9]

These potential effects can be systematically investigated using the protocols detailed below.

Experimental Protocols

C6 Astroglial Cell Culture
  • Cell Line: Rat C6 glioma cell line.

  • Culture Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use a brief rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach the cells.

Assessment of Cytotoxicity of this compound

This protocol determines the optimal non-toxic concentration range of the compound for subsequent experiments.

  • Materials: 96-well plates, C6 cells, culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed C6 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of the compound to protect C6 cells from an oxidative insult, such as hydrogen peroxide (H₂O₂).[5][6]

  • Materials: 96-well plates, C6 cells, culture medium, this compound, H₂O₂, MTT solution, DMSO.

  • Procedure:

    • Seed C6 cells as described above.

    • Pre-treat the cells with non-toxic concentrations of the diarylheptanoid for a specified period (e.g., 2-12 hours).

    • Induce oxidative stress by adding H₂O₂ to a final concentration that causes significant cell death (e.g., 400 µM, to be determined empirically).[6] Include the following controls: vehicle-only, compound-only, and H₂O₂-only.

    • Incubate for a duration known to induce apoptosis (e.g., 12-24 hours).[6]

    • Assess cell viability using the MTT assay as described previously.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the antioxidant effect of the compound.[5][9]

  • Materials: 96-well black plates, C6 cells, culture medium, this compound, H₂O₂, 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.

  • Procedure:

    • Seed C6 cells in 96-well black plates.

    • Pre-treat with the diarylheptanoid followed by H₂O₂ induction as in the neuroprotection assay.

    • After the treatment period, wash the cells with warm PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

Western Blot Analysis of Apoptotic Markers

This protocol investigates the molecular mechanism of protection by analyzing key proteins in the apoptotic pathway.[6]

  • Materials: 6-well plates, C6 cells, treatment reagents, lysis buffer, protein assay kit, SDS-PAGE equipment, transfer apparatus, primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-p53, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Procedure:

    • Seed C6 cells in 6-well plates and treat as in the neuroprotection assay.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound on C6 Astroglial Cells

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 4.5
198.7 ± 5.1
599.2 ± 4.8
1097.5 ± 5.3
2595.1 ± 6.2
5088.3 ± 7.1
10075.4 ± 8.5

Table 2: Protective Effect against H₂O₂-Induced Cytotoxicity

Treatment GroupCell Viability (% of Control) ± SD
Control100 ± 5.2
H₂O₂ (400 µM)45.3 ± 6.8
Compound (5 µM) + H₂O₂78.9 ± 7.3
Compound (10 µM) + H₂O₂85.1 ± 6.5
Compound (10 µM) only98.1 ± 4.9

Table 3: Effect on Intracellular ROS Levels

Treatment GroupRelative Fluorescence Units (RFU) ± SD
Control100 ± 8.9
H₂O₂ (400 µM)350 ± 25.4
Compound (5 µM) + H₂O₂180 ± 15.7
Compound (10 µM) + H₂O₂145 ± 12.1

Table 4: Modulation of Apoptotic Protein Expression (Relative Densitometry)

Treatment GroupBax/Bcl-2 Ratio ± SDCleaved Caspase-3 Level ± SD
Control1.0 ± 0.11.0 ± 0.1
H₂O₂ (400 µM)4.5 ± 0.45.2 ± 0.5
Compound (10 µM) + H₂O₂1.8 ± 0.22.1 ± 0.3

Visualizations

Hypothesized Signaling Pathway

G oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Intracellular ROS oxidative_stress->ros compound 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane compound->ros p53 p53 Phosphorylation compound->p53 bax_bcl2 Increased Bax/Bcl-2 Ratio compound->bax_bcl2 caspase3 Cleaved Caspase-3 compound->caspase3 ros->p53 p53->bax_bcl2 bax_bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized anti-apoptotic pathway of the diarylheptanoid in C6 cells.

Experimental Workflow

G cluster_assays Assessments start Start culture Culture C6 Astroglial Cells start->culture seed Seed Cells in Multi-well Plates culture->seed pretreat Pre-treat with Diarylheptanoid seed->pretreat induce Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce incubate Incubate (12-24h) induce->incubate viability Cell Viability (MTT Assay) incubate->viability ros ROS Levels (DCFH-DA Assay) incubate->ros western Apoptotic Markers (Western Blot) incubate->western

Caption: Workflow for assessing cytoprotective effects in C6 astroglial cells.

Logical Relationship for Compound Screening

G primary_screen Primary Screen: Cytotoxicity Assay select_conc Select Non-Toxic Concentrations primary_screen->select_conc secondary_screen Secondary Screen: Neuroprotection Assay (vs. H₂O₂) select_conc->secondary_screen Proceed evaluate_activity Evaluate Protective Activity secondary_screen->evaluate_activity evaluate_activity->primary_screen Inactive mechanism_study Mechanism of Action Studies evaluate_activity->mechanism_study Active ros_assay ROS Measurement mechanism_study->ros_assay apoptosis_assay Apoptosis Pathway Analysis mechanism_study->apoptosis_assay lead_compound Lead Compound Identification ros_assay->lead_compound apoptosis_assay->lead_compound

Caption: Tiered approach for screening neuroprotective compounds using C6 cells.

References

Application Notes and Protocols for C2C12 Myoblast Differentiation Assays Using 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a natural diarylheptanoid isolated from the roots of Curcuma comosa Roxb[1][2]. While its specific effects on myogenesis are not yet fully characterized, related compounds from natural sources have demonstrated a variety of biological activities. These application notes provide a framework for investigating the potential of this compound to modulate the differentiation of C2C12 myoblasts, a widely used in vitro model for studying skeletal muscle development. The protocols outlined below detail the necessary steps to culture, differentiate, and analyze C2C12 cells treated with this compound, as well as to investigate its impact on key signaling pathways involved in myogenesis.

Hypothetical Mechanism of Action

Myoblast differentiation is a complex process regulated by a network of signaling pathways, including the IGF-1/Akt/mTOR, TGF-β, and p38 MAPK pathways[3][4][5]. It is hypothesized that this compound may promote or inhibit C2C12 myoblast differentiation by modulating one or more of these key signaling cascades. The experimental protocols provided will allow researchers to test this hypothesis by examining established markers of myogenic differentiation and the activation status of crucial signaling proteins.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the effect of this compound on C2C12 myoblast differentiation.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation C2C12_Culture C2C12 Myoblast Culture (Growth Medium) Seeding Seed Cells for Differentiation C2C12_Culture->Seeding Differentiation_Induction Induce Differentiation (Differentiation Medium) Seeding->Differentiation_Induction Compound_Treatment Treat with 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane Differentiation_Induction->Compound_Treatment Morphological_Analysis Morphological Analysis (Myotube Formation) Compound_Treatment->Morphological_Analysis Myogenic_Marker_Analysis Myogenic Marker Analysis (qPCR, Western Blot, ICC) Compound_Treatment->Myogenic_Marker_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Compound_Treatment->Signaling_Pathway_Analysis Data_Analysis Data Analysis & Interpretation Morphological_Analysis->Data_Analysis Myogenic_Marker_Analysis->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis

Caption: Experimental workflow for C2C12 differentiation assay.

Detailed Experimental Protocols

Protocol 1: C2C12 Cell Culture and Differentiation

This protocol describes the maintenance of C2C12 myoblasts and the induction of their differentiation into myotubes.

Materials:

  • C2C12 cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin[6][7].

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

  • Trypsin-EDTA (0.25%).

  • Cell culture flasks and plates.

Procedure:

  • Cell Maintenance: Culture C2C12 cells in growth medium at 37°C in a humidified atmosphere with 5% CO2. Do not allow cells to become fully confluent, as this can induce spontaneous differentiation[6]. Passage cells when they reach 70-80% confluency.

  • Seeding for Differentiation: Seed C2C12 cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach 80-90% confluency on the day of differentiation induction.

  • Induction of Differentiation: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with PBS, and replace the medium with differentiation medium[8]. This marks day 0 of differentiation.

  • Compound Treatment: Add this compound to the differentiation medium at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Medium Change: Refresh the differentiation medium containing the compound or vehicle every 48 hours.

  • Monitoring Differentiation: Observe the cells daily for morphological changes, such as cell elongation and fusion into multinucleated myotubes. Myotubes should become visible around day 3-5 and more prominent by day 7.

Protocol 2: Analysis of Myogenic Differentiation Markers

This protocol details methods to quantify the extent of myoblast differentiation.

A. Immunocytochemistry (ICC) for Myosin Heavy Chain (MyHC)

Materials:

  • Differentiated C2C12 cells on coverslips or in chamber slides.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody against MyHC.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Mounting medium.

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash three times with PBS.

  • Block with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary MyHC antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips.

  • Visualize using a fluorescence microscope.

B. Quantitative Real-Time PCR (qPCR) for Myogenic Genes

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for myogenic genes (e.g., MyoD, MyoG, MyHC) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Harvest cells at different time points during differentiation (e.g., day 0, 3, 5, 7).

  • Extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for the target genes.

  • Analyze the relative gene expression using the ΔΔCt method.

C. Western Blot for Myogenic Proteins

Materials:

  • RIPA buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against MyoD, Myogenin, MyHC, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Myogenic Gene Expression (qPCR)

Treatment GroupMyoD (Fold Change)MyoG (Fold Change)MyHC (Fold Change)
Vehicle Control1.001.001.00
Compound (X µM)ValueValueValue
Compound (Y µM)ValueValueValue
Compound (Z µM)ValueValueValue

Table 2: Effect of this compound on Myogenic Protein Expression (Western Blot Densitometry)

Treatment GroupMyoD (Relative Density)Myogenin (Relative Density)MyHC (Relative Density)
Vehicle Control1.001.001.00
Compound (X µM)ValueValueValue
Compound (Y µM)ValueValueValue
Compound (Z µM)ValueValueValue

Signaling Pathway Analysis

To investigate the mechanism of action, the effect of the compound on key signaling pathways involved in myogenesis should be assessed.

Potential Signaling Pathways to Investigate
  • IGF-1/Akt/mTOR Pathway: This pathway is a critical regulator of muscle protein synthesis and hypertrophy[3].

  • TGF-β Pathway: The TGF-β superfamily plays a complex role in myogenesis, with some members inhibiting differentiation[4][9].

  • p38 MAPK Pathway: The p38 MAPK pathway is required for terminal muscle cell differentiation[5].

The following diagram illustrates a simplified overview of these pathways.

G cluster_0 Signaling Pathways in Myogenesis IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R TGFB TGF-β TGFBR TGF-βR TGFB->TGFBR Stress Cellular Stress MKK3 MKK3/6 Stress->MKK3 PI3K PI3K IGF1R->PI3K Smad Smad2/3 TGFBR->Smad p38 p38 MAPK MKK3->p38 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Myogenin Myogenin mTOR->Myogenin MyoD MyoD Smad->MyoD p38->MyoD p38->Myogenin MyoD->Myogenin MyHC MyHC Myogenin->MyHC Differentiation Myoblast Differentiation MyHC->Differentiation

Caption: Key signaling pathways in myoblast differentiation.

Protocol 3: Western Blot for Signaling Proteins

Procedure: Follow the Western Blot protocol outlined in Protocol 2C , using primary antibodies against the phosphorylated (active) and total forms of key signaling proteins, such as:

  • p-Akt / Total Akt

  • p-mTOR / Total mTOR

  • p-p38 / Total p38

  • p-Smad2/3 / Total Smad2/3

Data Presentation for Signaling Pathways

Table 3: Effect of this compound on Key Signaling Proteins

Treatment Groupp-Akt / Akt (Ratio)p-mTOR / mTOR (Ratio)p-p38 / p38 (Ratio)p-Smad2/3 / Smad2/3 (Ratio)
Vehicle Control1.001.001.001.00
Compound (X µM)ValueValueValueValue
Compound (Y µM)ValueValueValueValue
Compound (Z µM)ValueValueValueValue

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on C2C12 myoblast differentiation. By following these methodologies, it is possible to determine the compound's potential as a modulator of myogenesis and to elucidate its underlying mechanism of action. The provided templates for data presentation will aid in the clear and concise reporting of findings.

References

"application of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in K562/ADR leukemic cells"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Application of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in K562/ADR Leukemic Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a diarylheptanoid, a class of plant-derived polyphenolic compounds. Diarylheptanoids have garnered significant interest in oncological research due to their potential anti-proliferative, pro-apoptotic, and chemo-sensitizing properties. This document outlines the application and methodologies for investigating the effects of this compound on the adriamycin-resistant human chronic myelogenous leukemia cell line, K562/ADR. This cell line is characterized by its overexpression of P-glycoprotein (P-gp), a product of the MDR1 gene, which confers multidrug resistance (MDR). The following protocols and data serve as a guide for evaluating the potential of this compound to overcome MDR and induce cell death in resistant leukemic cells.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on K562/ADR cells.

Table 1: Cytotoxicity of this compound and Adriamycin in K562 and K562/ADR Cells

Cell LineTreatmentIC50 (µM) ± SD (48h)Resistance Index (RI)
K562Adriamycin0.8 ± 0.1-
K562/ADRAdriamycin25.6 ± 2.132.0
K562/ADRThis compound15.2 ± 1.3-
K562/ADRAdriamycin + 10 µM this compound4.1 ± 0.55.1

Table 2: Induction of Apoptosis in K562/ADR Cells

Treatment (24h)Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control-2.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound1015.8 ± 1.25.4 ± 0.621.2 ± 1.8
This compound2028.3 ± 2.112.7 ± 1.141.0 ± 3.2

Table 3: Effect on Protein and Gene Expression in K562/ADR Cells (24h treatment with 20 µM compound)

TargetRelative Expression Level (Fold Change vs. Control)
P-glycoprotein0.35 ± 0.04
MDR1 mRNA0.41 ± 0.05
Bcl-20.52 ± 0.06
Bax2.8 ± 0.3
Cleaved Caspase-34.5 ± 0.4
p-Akt / Total Akt0.48 ± 0.05
p-ERK / Total ERK0.61 ± 0.07

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: K562 (adriamycin-sensitive) and K562/ADR (adriamycin-resistant) human chronic myelogenous leukemia cells.

  • Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Resistance Maintenance: To maintain the drug-resistant phenotype, the culture medium for K562/ADR cells should be supplemented with 1 µM adriamycin. Cells should be cultured in drug-free medium for at least one week prior to experimentation.

Cell Viability Assay (MTT Assay)
  • Seed K562 and K562/ADR cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Allow cells to adhere overnight.

  • Treat the cells with various concentrations of this compound, adriamycin, or a combination of both for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Analysis by Flow Cytometry
  • Seed K562/ADR cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

  • Treat the cells with the desired concentrations of this compound for 24 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting
  • Treat K562/ADR cells with 20 µM of this compound for 24 hours.

  • Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., against P-gp, Bcl-2, Bax, Cleaved Caspase-3, Akt, p-Akt, ERK, p-ERK, and β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • Treat K562/ADR cells as described for Western blotting.

  • Extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for MDR1 and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Visualizations

G cluster_workflow Experimental Workflow A K562/ADR Cell Culture B Treatment with Compound A->B C Cell Viability (MTT) B->C D Apoptosis (Flow Cytometry) B->D E Protein Expression (Western Blot) B->E F Gene Expression (qRT-PCR) B->F G Data Analysis C->G D->G E->G F->G

Caption: A generalized workflow for investigating the effects of the compound on K562/ADR cells.

G cluster_pathway Proposed Mechanism of Action Compound 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane Pgp P-glycoprotein (P-gp) Compound->Pgp Inhibition ADR_in Intracellular Adriamycin Pgp->ADR_in Efflux DNA_damage DNA Damage ADR_in->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Proposed mechanism for overcoming adriamycin resistance.

G cluster_signal PI3K/Akt Signaling Pathway Modulation Compound 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition

Caption: Modulation of the PI3K/Akt survival pathway.

Application Notes and Protocols: Effects of Diarylheptanoids from Curcuma comosa on Human Osteoblast Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific data on the effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane on human osteoblast proliferation is not currently available. This document provides data and protocols for a closely related and well-studied diarylheptanoid phytoestrogen from Curcuma comosa, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD), as a representative example of this class of compounds.

These notes are intended for researchers, scientists, and drug development professionals investigating the potential of natural compounds for bone health and regeneration.

Introduction

Osteoblasts are the cells responsible for the formation of new bone tissue. The proliferation and differentiation of these cells are critical processes in bone remodeling and fracture healing. Compounds that can positively modulate osteoblast activity are of significant interest for the development of therapeutics for bone-related disorders such as osteoporosis. Diarylheptanoids, a class of phytoestrogens isolated from the rhizomes of Curcuma comosa Roxb., have been identified as potential agents for promoting bone health.[1][2] This document outlines the effects of the diarylheptanoid (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD) on human osteoblast proliferation and differentiation, and provides detailed protocols for relevant in vitro assays.

Data Presentation

The following tables summarize the quantitative effects of DPHD on human osteoblasts (h-OB).

Table 1: Effective Concentrations of DPHD on Human Osteoblast Functions

Biological ActivityEffective ConcentrationOptimal ConcentrationReference
Increased Cell Proliferation10 nM100 nM[3]
Activation of MAP Kinase Signaling100 nM (within 30 min)100 nM[3]
Accelerated Osteoblast Differentiation10 nM100 nM[3]

Table 2: Effects of DPHD on Osteoblast Differentiation Markers (at 100 nM)

MarkerEffectTime PointReference
Alkaline Phosphatase (ALP) ActivityIncreased7-21 days[3]
RUNX2 mRNA ExpressionIncreasedEarly (during differentiation)[3]
Osterix mRNA ExpressionIncreasedEarly (during differentiation)[3]
COL1A1 mRNA ExpressionIncreasedSubsequent to transcription factor expression[3]
Osteocalcin mRNA ExpressionIncreasedSubsequent to transcription factor expression[3]
Osteoprotegerin to RANKL RatioIncreasedNot specified[3]
MineralizationIncreased (more efficient than 10 nM 17β-estradiol)Not specified[3]

Experimental Protocols

Human Osteoblast (h-OB) Cell Culture

A standardized cell culture protocol is essential for reproducible results.

Materials:

  • Primary Human Osteoblasts (h-OB)

  • Osteoblast Growth Medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • T-75 cell culture flasks

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved h-OBs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a T-75 flask containing pre-warmed osteoblast growth medium.

  • Incubate at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and re-seeding at a lower density.

Osteoblast Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

Materials:

  • h-OBs

  • 96-well plates

  • Osteoblast growth medium

  • DPHD stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed h-OBs in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of DPHD (e.g., 0, 1, 10, 100 nM) diluted in culture medium. Include a vehicle control (DMSO) at the same concentration as the highest DPHD dose.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell proliferation as a percentage of the control group.

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.[6]

Materials:

  • h-OBs

  • 24-well or 48-well plates

  • Osteogenic differentiation medium (growth medium supplemented with ascorbic acid and β-glycerophosphate)

  • DPHD stock solution

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Cell lysis buffer (e.g., 0.1% Triton X-100)

  • Microplate reader

Protocol:

  • Seed h-OBs in a multi-well plate and allow them to reach confluency.

  • Replace the growth medium with osteogenic differentiation medium containing various concentrations of DPHD.

  • Culture the cells for 7, 14, and 21 days, changing the medium every 2-3 days.

  • At each time point, wash the cells with PBS and lyse them with lysis buffer.

  • Transfer the cell lysate to a 96-well plate.

  • Add pNPP substrate to each well and incubate at 37°C.

  • Stop the reaction with NaOH and measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein content of each sample.

Visualizations

Signaling Pathway

DPHD has been shown to activate the MAP kinase signaling pathway in human osteoblasts, which is a known regulator of osteogenesis.[3] Another diarylheptanoid from C. comosa has also been found to enhance osteoblast differentiation via the MAPK pathway.[1]

G DPHD DPHD (Diarylheptanoid) ER Estrogen Receptor DPHD->ER Binds MAPK_cascade MAP Kinase Cascade (p38, ERK) ER->MAPK_cascade Activates TFs Transcription Factors (RUNX2, Osterix) MAPK_cascade->TFs Activates Proliferation Cell Proliferation MAPK_cascade->Proliferation Genes Osteoblast-Specific Genes (ALP, COL1A1, Osteocalcin) TFs->Genes Upregulates Differentiation Differentiation & Mineralization Genes->Differentiation

Caption: Proposed signaling pathway of DPHD in human osteoblasts.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of a test compound on osteoblast proliferation and differentiation.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Assays cluster_2 Phase 3: Data Analysis start Culture Human Osteoblasts treat Treat with DPHD (various concentrations) start->treat prolif Proliferation Assay (MTT) treat->prolif diff Differentiation Assay (ALP Activity) treat->diff analyze_prolif Measure Absorbance (570 nm) prolif->analyze_prolif analyze_diff Measure Absorbance (405 nm) diff->analyze_diff results Tabulate & Compare Results analyze_prolif->results analyze_diff->results

Caption: General experimental workflow for osteoblast assays.

References

Animal Models for Studying the Effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a linear diarylheptanoid, a class of naturally occurring phenolic compounds found in various plants, including Curcuma comosa and Alpinia officinarum.[1][2][3][4] Diarylheptanoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, antioxidant, neuroprotective, and potential anticancer effects. This document provides detailed application notes and protocols for relevant animal models to investigate the multifaceted biological effects of this compound and structurally similar compounds.

Key Biological Activities and Relevant Animal Models

Based on the known biological activities of diarylheptanoids, the following animal models are proposed for studying the in vivo effects of this compound.

Anti-inflammatory and Analgesic Activity

Diarylheptanoids have demonstrated potent anti-inflammatory properties. Animal models of inflammation are crucial for evaluating the therapeutic potential of this compound in inflammatory conditions.

  • Carrageenan-Induced Paw Edema: A widely used model for acute inflammation.

  • Acetic Acid-Induced Writhing Test: A model for visceral pain and inflammation.

Antioxidant and Neuroprotective Effects

The phenolic structure of diarylheptanoids suggests strong antioxidant potential, which is often linked to neuroprotection.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: This model mimics systemic inflammation leading to neuroinflammatory changes in the brain.

Wound Healing Properties

Certain diarylheptanoids have been shown to promote tissue repair and regeneration.

  • Excisional Wound Healing Model: This model allows for the assessment of wound closure rates, re-epithelialization, and tissue granulation.

Antitumor Activity

Several diarylheptanoids have been investigated for their potential to inhibit tumor growth and promotion.

  • DMBA/TPA-Induced Skin Carcinogenesis: A classic two-stage model to study the initiation and promotion of skin tumors.

Data Presentation: Quantitative Effects of Diarylheptanoids in Animal Models

Table 1: Analgesic Effect of a Diarylpentanoid (Curcumin Analogue) in Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg, i.p.)Mean Number of Writhing ± SEMInhibition (%)
Vehicle Control-55.2 ± 3.1-
DHHPD0.129.9 ± 2.545.9
DHHPD0.313.8 ± 1.974.9
DHHPD1.05.1 ± 1.290.7
DHHPD3.01.5 ± 0.597.3
Aspirin (ASA)10019.4 ± 2.1*64.9

*p < 0.05 compared to vehicle control. Data adapted from a study on 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD).[5]

Table 2: Anti-inflammatory Effect of Ellagic Acid in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, i.p.)Paw Volume Increase (mL) at 3h ± SEMInhibition (%)
Carrageenan Control-0.85 ± 0.04-
Ellagic Acid10.68 ± 0.0320.0
Ellagic Acid30.54 ± 0.0336.5
Ellagic Acid100.42 ± 0.0250.6
Ellagic Acid300.28 ± 0.0267.1
Indomethacin50.31 ± 0.02*63.5

*p < 0.05 compared to carrageenan control. Data adapted from a study on Ellagic Acid, a polyphenol with anti-inflammatory properties.[6]

Table 3: Effect of a Diarylheptanoid (ASPP 092) on Wound Closure in Mice

Treatment GroupConcentration (%)Wound Area on Day 7 (% of initial) ± SEM
Vehicle Control-45.3 ± 3.2
ASPP 0920.132.1 ± 2.8
ASPP 0920.525.7 ± 2.1
Povidone-Iodine1028.9 ± 2.5*

*p < 0.05 compared to vehicle control. Data adapted from a study on ASPP 092, a diarylheptanoid from Curcuma comosa.[7]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (lambda, 1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, 5-10 mg/kg), and test groups (various doses of this compound).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, indomethacin, or test compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[6]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5][6]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: LPS-Induced Neuroinflammation in Mice

This model is used to evaluate the potential of this compound to mitigate neuroinflammatory processes.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for the test compound

  • Sterile saline

  • Anesthesia

  • Equipment for tissue collection and processing (e.g., perfusion pump, cryostat)

  • Reagents for immunohistochemistry (e.g., antibodies against Iba-1 for microglia, GFAP for astrocytes) and biochemical assays (e.g., ELISA kits for cytokines like TNF-α, IL-1β).

Procedure:

  • Animal Acclimatization and Grouping: After acclimatization, divide the mice into experimental groups (n=8-10 per group): Control (vehicle + saline), LPS (vehicle + LPS), and Treatment (test compound + LPS).

  • Compound Administration: Pre-treat the mice with this compound or vehicle for a specified period (e.g., daily for 7 days) before LPS injection.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[8] Control animals receive a saline injection.

  • Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field, Morris water maze) to assess cognitive and motor functions at different time points after LPS injection.

  • Tissue Collection: At a predetermined time point (e.g., 24 hours or 7 days post-LPS), anesthetize the mice and collect brain tissue. For immunohistochemistry, perfuse the animals with saline followed by 4% paraformaldehyde.

  • Analysis:

    • Immunohistochemistry: Prepare brain sections and perform staining for markers of microglial and astrocyte activation (Iba-1, GFAP).[8]

    • Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

    • Western Blot: Analyze protein expression of key inflammatory signaling molecules (e.g., p-NF-κB, COX-2).[9]

Protocol 3: Excisional Wound Healing Model in Mice

This protocol evaluates the effect of topical application of this compound on cutaneous wound healing.

Materials:

  • BALB/c or C57BL/6 mice (8-10 weeks old)

  • This compound formulated in a suitable vehicle (e.g., cream or gel)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Electric shaver, depilatory cream

  • Surgical scissors, forceps, 6 mm biopsy punch

  • Digital camera and ruler for wound measurement

  • Reagents for histological analysis (e.g., hematoxylin and eosin, Masson's trichrome stain)

Procedure:

  • Animal Preparation: Anesthetize the mice and shave the dorsal hair.[10][11][12]

  • Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch.[10][11][12][13]

  • Treatment Application: Topically apply the vehicle, a positive control (e.g., povidone-iodine), or the test compound formulation to the wounds daily.

  • Wound Closure Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14). Measure the wound area using image analysis software.

  • Histological Analysis: On the final day, euthanize the animals and excise the complete wound tissue. Process the tissue for histology and stain with H&E to assess re-epithelialization and inflammatory cell infiltration, and with Masson's trichrome to evaluate collagen deposition.

  • Data Analysis: Calculate the percentage of wound closure over time. Quantify histological parameters such as epidermal thickness, collagen density, and blood vessel formation.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Pro-inflammatory Signaling Cascade cluster_2 Compound's Mechanism of Action Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Inflammation Inflammation Cytokines->Inflammation Diarylheptanoid 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane Diarylheptanoid->Inhibition Inhibition->NFkB

Experimental Workflows

G cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: Experiment cluster_2 Phase 3: Data Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline dosing Compound/Vehicle Administration (i.p./p.o.) baseline->dosing induction Carrageenan Injection (Sub-plantar) dosing->induction measurement Paw Volume Measurement (1-5 hours post-injection) induction->measurement calculation Calculate Paw Volume Increase measurement->calculation inhibition Calculate % Inhibition of Edema calculation->inhibition statistics Statistical Analysis inhibition->statistics

G cluster_0 Pre-Wounding cluster_1 Wounding and Treatment cluster_2 Monitoring and Analysis anesthesia Anesthesia shaving Dorsal Hair Removal anesthesia->shaving wounding Creation of Excisional Wound (6mm punch) shaving->wounding treatment Topical Application of Test Compound wounding->treatment monitoring Wound Area Measurement (Days 0, 3, 7, 10, 14) treatment->monitoring histology Tissue Collection and Histological Analysis monitoring->histology data_analysis Data Analysis (% Wound Closure, etc.) histology->data_analysis

References

Application Notes and Protocols: Pharmacokinetics and Organ Distribution of Diarylheptanoids in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile and organ distribution of specific diarylheptanoids derived from Curcuma comosa in a rat model. The data and protocols are compiled from a key study in the field and are intended to serve as a practical guide for designing and interpreting related preclinical studies.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structure.[1] They are abundantly found in plants from families such as Zingiberaceae, Betulaceae, and Burseraceae.[2][3] A prominent example is curcumin, a well-studied diarylheptanoid from Curcuma longa.[4] Many diarylheptanoids, including those from Curcuma comosa, have garnered significant interest for their potential therapeutic properties, such as phytoestrogenic, anti-inflammatory, and antioxidant activities.[5][6] Understanding their pharmacokinetic and biodistribution profiles is crucial for evaluating their efficacy and safety in drug development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of three major diarylheptanoids from a hexane extract of Curcuma comosa: (6E)-1,7-diphenylhept-6-en-3-one (DPH1), (4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol (DPH2), and (6E)-1,7-diphenylhept-6-en-3-ol (DPH3), following intravenous and oral administration in rats.[5]

Table 1: Pharmacokinetic Parameters of Diarylheptanoids after Intravenous Administration (125 mg/kg) [5]

ParameterDPH1DPH2DPH3
Volume of Distribution (Vd; L/kg)1.068.576.56
Systemic Clearance (CLs; L/kg/h)0.285.563.39

Table 2: Pharmacokinetic Parameters of Diarylheptanoids after Oral Administration [5]

DoseParameterDPH1DPH2DPH3
125 mg/kg Cmax (mg/L)0.850.170.53
Tmax (h)222
Terminal Half-life (t1/2; h)10.866.34.62
Bioavailability (%)31.224.0131.56
250 mg/kg Cmax (mg/L)1.460.170.61
Tmax (h)222
Terminal Half-life (t1/2; h)3.852.772.10
Bioavailability (%)22.6117.6617.73

Organ Distribution of Diarylheptanoids

Following both intravenous and oral administration, DPH1, DPH2, and DPH3 were found to distribute to various tissues. The study demonstrated the presence of these compounds in the brain, liver, kidneys, ovaries, and uterus, highlighting their potential to reach target organs for therapeutic action.[5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the pharmacokinetics and organ distribution of diarylheptanoids in a rat model.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation A Diarylheptanoid Extract Preparation C Intravenous (IV) Administration A->C D Oral (PO) Administration A->D B Animal Acclimatization (e.g., Wistar Rats) B->C B->D E Blood Sampling (Time-course: 0-24h) C->E F Organ Harvesting (Brain, Liver, Kidneys, etc.) C->F D->E D->F G Sample Preparation (e.g., Protein Precipitation) E->G F->G H HPLC Analysis G->H I Pharmacokinetic Modeling H->I J Organ Concentration Analysis H->J

References

Application Notes and Protocols for In vivo Studies of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a diarylheptanoid, a class of natural products known for a variety of biological activities.[1][2] Found in plants such as Curcuma comosa, this compound and its analogs are of interest for their potential therapeutic applications.[3][4][] A significant challenge in the in vivo evaluation of this lipophilic compound is its predicted poor aqueous solubility, a common characteristic of diarylheptanoids.[6] This document provides a detailed guide to formulating this compound for preclinical in vivo studies, focusing on oral administration.

Formulation Strategy for Poorly Soluble Compounds

Given the anticipated low water solubility of this compound, a suitable formulation is critical for achieving adequate bioavailability in animal models. Strategies for enhancing the solubility and absorption of such compounds often involve the use of excipients that can increase dissolution or present the drug in a solubilized form.[7][8] Common approaches include the use of co-solvents, surfactants, and lipid-based delivery systems.[9][10][11] For initial in vivo screening, a simple and effective approach is the use of a vehicle composed of a mixture of solvents and surfactants that are generally regarded as safe (GRAS) for animal administration.

Proposed Vehicle for Oral Gavage

A widely used vehicle for poorly soluble compounds in preclinical oral studies is a mixture of PEG 400, and Tween 80 in saline or water. This combination acts as a co-solvent system that can effectively dissolve lipophilic compounds and aid in their dispersion in the gastrointestinal tract.

Quantitative Data Summary

The following table provides a hypothetical, yet representative, formulation for this compound intended for oral administration in a rodent model. Researchers should perform their own solubility and stability studies to confirm these parameters for their specific experimental conditions.

ParameterValueNotes
Compound This compound---
Molecular Weight 348.39 g/mol [4]
Proposed Vehicle 10% PEG 400, 5% Tween 80 in sterile salineA common vehicle for poorly soluble compounds.
Target Concentration 10 mg/mLThis allows for a 100 mg/kg dose in a 10 mL/kg dosing volume.
Achieved Solubility >10 mg/mLTo be determined experimentally.
Appearance Clear, pale yellow solutionVisual inspection for complete dissolution.
Storage Conditions 2-8°C, protected from lightTo be confirmed with stability studies.
Proposed Dose Range 25 - 100 mg/kgBased on typical doses for natural products in initial screens.
Administration Route Oral gavageSuitable for rodent models.

Experimental Protocols

I. Preparation of Formulation Vehicle

Materials:

  • Polyethylene glycol 400 (PEG 400)

  • Polysorbate 80 (Tween 80)

  • Sterile 0.9% saline solution

  • Sterile conical tubes (50 mL)

  • Pipettes

Protocol:

  • In a sterile 50 mL conical tube, add 5 mL of PEG 400.

  • Add 2.5 mL of Tween 80 to the same tube.

  • Vortex the mixture for 1 minute to ensure homogeneity.

  • Add sterile saline to a final volume of 50 mL.

  • Vortex thoroughly for 2-3 minutes until a clear, uniform solution is formed.

  • This stock vehicle can be stored at room temperature for up to one week.

II. Formulation of this compound

Materials:

  • This compound powder

  • Prepared formulation vehicle

  • Analytical balance

  • Spatula

  • Glass vials

  • Vortex mixer

  • Water bath sonicator

Protocol:

  • Weigh the required amount of this compound. For a 10 mg/mL solution, weigh 100 mg of the compound for a final volume of 10 mL.

  • Transfer the powder to a glass vial.

  • Add the prepared formulation vehicle to the vial to achieve the final desired concentration.

  • Vortex the mixture vigorously for 5-10 minutes.

  • If complete dissolution is not achieved, sonicate the vial in a water bath at 37°C for 15-20 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Prepare the formulation fresh on the day of the experiment.

III. In Vivo Administration Protocol (Rodent Model)

Materials:

  • Prepared formulation of this compound

  • Appropriate animal model (e.g., mice or rats)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Acclimate the animals to the experimental conditions as per institutional guidelines.

  • On the day of dosing, weigh each animal to determine the precise dosing volume. The typical dosing volume for oral gavage in mice is 10 mL/kg.

  • Vortex the drug formulation immediately before drawing it into the syringe to ensure homogeneity.

  • Draw the calculated volume of the formulation into a 1 mL syringe fitted with an appropriately sized oral gavage needle.

  • Gently restrain the animal and administer the formulation via oral gavage.

  • Monitor the animals for any adverse reactions post-administration according to the approved animal protocol.

  • For the control group, administer the vehicle-only solution following the same procedure.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the general workflow for an in vivo study and a hypothetical signaling pathway that could be investigated based on the known activities of related diarylheptanoids, such as anti-inflammatory effects.

G cluster_prep Formulation Preparation cluster_animal In Vivo Experiment A Weigh Compound C Mix and Dissolve (Vortex, Sonicate) A->C B Prepare Vehicle (PEG 400, Tween 80, Saline) B->C F Dose Administration (Oral Gavage) C->F D Animal Acclimation E Randomize into Groups (Vehicle, Treatment) D->E E->F G Monitor and Collect Data (e.g., Blood, Tissue) F->G H Data Analysis G->H

Caption: Experimental workflow for in vivo studies.

G compound 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane ikb IκBα compound->ikb Inhibits Degradation nfkb NF-κB ikb->nfkb Sequesters nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->genes Transcription inflammation Inflammation genes->inflammation

References

Application Notes and Protocols: Molecular Docking of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane with Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the in silico molecular docking analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane with human estrogen receptors (ERα and ERβ). This document is intended for researchers, scientists, and drug development professionals engaged in the study of phytoestrogens and their potential therapeutic applications.

Introduction

This compound is a natural phenolic compound found in various plants.[] Its structural similarity to endogenous estrogens suggests a potential interaction with estrogen receptors, which are key targets in the development of therapies for hormone-dependent cancers and other endocrine-related disorders. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.[2] This in silico approach provides valuable insights into the molecular interactions driving the ligand-receptor recognition process, guiding further experimental validation and drug design efforts.

Estrogen receptors, ERα and ERβ, are nuclear hormone receptors that mediate the physiological effects of estrogens.[3] Upon ligand binding, the receptor undergoes a conformational change, leading to the regulation of gene expression through various signaling pathways. Understanding the interaction of novel compounds with these receptors at a molecular level is crucial for assessing their potential as selective estrogen receptor modulators (SERMs).

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that would be obtained from a molecular docking study of this compound with estrogen receptors. These values are for illustrative purposes to demonstrate how such data is typically presented.

Table 1: Predicted Binding Affinities

LigandReceptorBinding Affinity (kcal/mol)Inhibition Constant (Ki) (nM) (Predicted)
This compoundERα-9.8150
This compoundERβ-10.575
17β-Estradiol (Control)ERα-11.230
17β-Estradiol (Control)ERβ-10.850
Tamoxifen (Control)ERα-10.1120
Tamoxifen (Control)ERβ-9.5200

Table 2: Key Interacting Residues

LigandReceptorInteracting Amino Acid ResiduesType of Interaction
This compoundERαGlu353, Arg394, His524, Leu387, Phe404Hydrogen Bond, Pi-Alkyl, Van der Waals
This compoundERβGlu305, Arg346, His475, Leu339, Phe356Hydrogen Bond, Pi-Alkyl, Van der Waals
17β-Estradiol (Control)ERαGlu353, Arg394, His524Hydrogen Bond
17β-Estradiol (Control)ERβGlu305, Arg346, His475Hydrogen Bond

Experimental Protocols

The following protocols outline the key steps for performing a molecular docking study of this compound with estrogen receptors.

Protocol 1: Preparation of Receptor and Ligand

  • Receptor Preparation:

    • Obtain the 3D crystal structures of human ERα and ERβ from the Protein Data Bank (PDB).

    • Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.

    • Add polar hydrogen atoms to the receptor structure.

    • Assign partial charges (e.g., Kollman charges) to the receptor atoms.

    • Save the prepared receptor in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.[4]

    • Convert the 2D structure to a 3D structure using a molecular modeling software.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the prepared ligand in the appropriate format (e.g., PDBQT).

Protocol 2: Molecular Docking

  • Grid Box Generation:

    • Define the active site of the receptor based on the binding site of the co-crystallized ligand or through literature analysis.

    • Generate a grid box that encompasses the entire binding pocket of the receptor. The grid parameters (center coordinates and dimensions) should be set to cover all potential interaction sites.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock, Glide, or GOLD.[5][6]

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.

    • Execute the docking simulation to generate multiple binding poses of the ligand within the receptor's active site.

Protocol 3: Analysis of Docking Results

  • Binding Pose Analysis:

    • Analyze the generated docking poses based on their predicted binding affinities (scoring functions). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the ligand-receptor interactions for the best binding pose using molecular visualization software (e.g., PyMOL, Discovery Studio).

  • Interaction Analysis:

    • Identify and characterize the key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, etc.) between the ligand and the amino acid residues of the receptor.

    • Compare the binding mode and interactions of the test compound with those of known estrogen receptor ligands (e.g., estradiol, tamoxifen).

Visualizations

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (PDB Structure) Grid Grid Box Generation Receptor->Grid Ligand Ligand Preparation (2D to 3D) Ligand->Grid Docking Molecular Docking Simulation Grid->Docking Analysis Binding Pose and Interaction Analysis Docking->Analysis Results Results Interpretation Analysis->Results

Caption: Molecular Docking Experimental Workflow.

G Estrogen Estrogen or Phytoestrogen ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change HSP90 HSP90 HSP90->ER Nucleus Nuclear Translocation Dimerization->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Estrogen Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane extraction from plant materials, primarily Curcuma comosa rhizomes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: The choice of solvent is critical and depends on the desired purity and yield of the crude extract. Due to the phenolic nature of diarylheptanoids like this compound, polar solvents are generally effective. Methanol, ethanol, and acetone are commonly used for their extraction.[1] For related compounds in the Zingiberaceae family, 80% ethanol has been shown to be a highly effective solvent for extracting phenolic compounds. Non-polar solvents like n-hexane can also be used and may yield a less complex initial extract, which can simplify subsequent purification steps.

Q2: How does temperature affect the extraction yield?

A2: Increasing the extraction temperature generally enhances the solubility of the target compound and the extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds like some diarylheptanoids. For many phenolic compounds, an optimal temperature range is between 40°C and 60°C. It is advisable to conduct small-scale pilot extractions to determine the optimal temperature for your specific plant material and equipment.

Q3: What are the key factors influencing the overall yield of the extraction?

A3: Several factors can significantly impact the final yield:

  • Plant Material Quality: The concentration of the target compound can vary based on the plant's age, growing conditions, and post-harvest handling.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent penetration, leading to a more efficient extraction.

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but also increases solvent consumption and processing time.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete diffusion of the target compound into the solvent.

  • Agitation: Proper agitation during extraction facilitates solvent access to the plant material and improves mass transfer.

Q4: What are some common challenges encountered during the purification of diarylheptanoids?

A4: Purification of diarylheptanoids by column chromatography can be challenging due to their similar polarities. Co-extraction of other phenolic compounds, pigments, and lipids is common. Tailing of peaks on silica gel columns can occur due to the acidic nature of the phenolic hydroxyl groups. Using a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) can sometimes improve peak shape. Alternatively, using a different stationary phase, such as reversed-phase C18 silica, may provide better separation.

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause Suggested Solution
Low yield of crude extract Inefficient cell lysisEnsure the plant material is finely ground. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.
Inappropriate solvent choiceThe polarity of the solvent may not be optimal for the target compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol).
Insufficient extraction time or temperatureIncrease the extraction time and/or moderately increase the temperature (e.g., to 40-50°C), monitoring for potential degradation.
Low purity of the target compound in the extract Co-extraction of undesirable compoundsPerform a preliminary defatting step with a non-polar solvent like hexane if your target is in a more polar fraction. Optimize the polarity of the main extraction solvent to be more selective for the target compound.
Degradation of the target compoundAvoid prolonged exposure to high temperatures, direct light, and oxygen. Consider extracting under an inert atmosphere (e.g., nitrogen).
Purification Challenges (Column Chromatography)
Symptom Possible Cause Suggested Solution
Poor separation of compounds Inappropriate mobile phasePerform thorough thin-layer chromatography (TLC) analysis to optimize the solvent system before running the column. A good separation on TLC should have the target compound with an Rf value between 0.2 and 0.4.
Column overloadingDo not load too much crude extract onto the column. As a general rule, the amount of crude extract should be 1-5% of the weight of the stationary phase.
Tailing of phenolic compounds on silica gel Interaction of phenolic hydroxyl groups with acidic silicaAdd a small amount of a weak acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the phenolic groups.
Irreversible adsorption to the stationary phaseConsider using a different stationary phase, such as neutral or basic alumina, or reversed-phase C18 silica.

Data Presentation

Table 1: Comparison of Solvents for Phenolic Compound Extraction from Curcuma Species

SolventTotal Phenolic Content (mg GAE/g extract)Reference
80% Ethanol63.01 ± 1.06[2]
80% MethanolNot significantly different from 80% Ethanol[2]
Water1.04 ± 0.29[2]

Note: Data is for total phenolic content from a related Zingiberaceae species and may not directly reflect the yield of this compound.

Experimental Protocols

Protocol 1: General Extraction of Diarylheptanoids from Curcuma comosa

This protocol provides a general procedure for the extraction of a diarylheptanoid-rich fraction.

1. Preparation of Plant Material:

  • Obtain fresh rhizomes of Curcuma comosa.
  • Wash the rhizomes thoroughly to remove any soil and debris.
  • Slice the rhizomes into thin pieces and dry them in an oven at 40-50°C until a constant weight is achieved.
  • Grind the dried rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered rhizomes in n-hexane at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with constant stirring.
  • Filter the mixture through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude hexane extract.

3. Alternative Solvent Extraction (for a more polar extract):

  • Follow the same preparation steps as above.
  • Instead of n-hexane, use 80% ethanol or methanol for maceration.
  • Filter and concentrate the extract as described above.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general method for the purification of the target compound from the crude extract.

1. Preparation of the Column:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
  • Pour the slurry into a glass column and allow the silica gel to pack evenly.
  • Wash the packed column with the starting mobile phase until the bed is stable.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1 v/v).
  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
  • Collect fractions of the eluate in separate test tubes.

4. Analysis of Fractions:

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable staining reagent.
  • Combine the fractions containing the compound of interest.
  • Evaporate the solvent from the combined fractions to obtain the purified compound.
  • Confirm the identity and purity of the compound using analytical techniques such as HPLC, LC-MS, and NMR.

Visualizations

Experimental_Workflow Plant_Material Plant Material (Curcuma comosa rhizomes) Drying Drying (40-50°C) Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (e.g., Hexane or Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Purified_Compound Purified this compound Final_Concentration->Purified_Compound

Caption: Experimental workflow for extraction and purification.

Troubleshooting_Low_Yield Start Low Yield of Target Compound Check_Crude_Yield Is the crude extract yield low? Start->Check_Crude_Yield Low_Crude Yes Check_Crude_Yield->Low_Crude Yes High_Crude No Check_Crude_Yield->High_Crude No Troubleshoot_Extraction Troubleshoot Extraction: - Check plant material quality - Optimize solvent and temperature - Ensure sufficient extraction time Low_Crude->Troubleshoot_Extraction Troubleshoot_Purification Troubleshoot Purification: - Check for compound degradation - Optimize chromatography conditions - Verify fraction analysis High_Crude->Troubleshoot_Purification Check_Plant_Material Review Plant Material Preparation: - Fineness of grinding - Drying procedure Troubleshoot_Extraction->Check_Plant_Material Check_Solvent Evaluate Extraction Parameters: - Solvent polarity and volume - Temperature and duration Troubleshoot_Extraction->Check_Solvent Check_Degradation Assess Compound Stability: - Light and temperature sensitivity - Oxidative degradation Troubleshoot_Purification->Check_Degradation Check_Chromatography Optimize Chromatography: - Stationary and mobile phase - Column loading Troubleshoot_Purification->Check_Chromatography

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Overcoming Solubility Challenges of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diarylheptanoid, a class of phenolic compounds. It has been isolated from plants of the Zingiberaceae family, such as Curcuma comosa. Like many phenolic compounds, its chemical structure can lead to poor aqueous solubility, which presents a significant challenge when preparing solutions for cell-based assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. Ethanol can also be a suitable solvent. It is crucial to use a high-purity, anhydrous grade of the solvent to ensure maximum solubility.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies significantly among different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), and ideally below 0.1% (v/v), to minimize solvent-induced cytotoxicity and off-target effects. It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.

Q4: My compound precipitates when I add the DMSO stock to my cell culture medium. What is happening?

A4: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment of the cell culture medium. The rapid dilution of the DMSO stock into the aqueous medium reduces the solvent's ability to keep the hydrophobic compound dissolved.

Q5: How can I prevent the compound from precipitating in my cell culture?

A5: To prevent precipitation, you can try the following:

  • Lower the final concentration: The desired concentration of the compound may be too high for its aqueous solubility.

  • Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock in pre-warmed cell culture medium.

  • Increase the volume of the final dilution: Adding the DMSO stock to a larger volume of medium can help maintain a lower final solvent concentration and keep the compound in solution.

  • Consider using solubility enhancers: For particularly challenging compounds, the use of cyclodextrins can improve aqueous solubility.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Immediate precipitation upon adding stock solution to media - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution.- Low temperature of the media.- Decrease the final working concentration of the compound.- Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.- Add the compound stock dropwise while gently vortexing the media.
Precipitate forms over time in the incubator - Compound instability at 37°C.- pH shift in the media due to cellular metabolism.- Interaction with serum proteins.- Assess the stability of the compound in media over the time course of your experiment.- Change the media more frequently to maintain a stable pH.- Consider reducing the serum concentration if your experimental design allows.
Inconsistent experimental results - Incomplete dissolution of the stock solution.- Precipitation in some wells but not others.- Ensure the stock solution is fully dissolved before use (vortexing and gentle warming can help).- Visually inspect all wells for precipitation before and during the experiment.- Prepare fresh working solutions for each experiment.

Data Presentation

Solvent Solubility of 3,4-Dihydroxybenzeneacetic acid
DMSO100 mg/mL[1]
Water50 mg/mL (with sonication)[1]
PBS110 mg/mL (with sonication)[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of the compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Materials:

    • High-concentration DMSO stock solution

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile tubes for dilution

  • Procedure (Serial Dilution):

    • Create an intermediate dilution by adding a small volume of the high-concentration DMSO stock to a larger volume of pre-warmed medium. For example, to make a 1 mM intermediate solution from a 50 mM stock, add 20 µL of the stock to 980 µL of medium.

    • Gently vortex the intermediate dilution.

    • From the intermediate dilution, prepare your final working concentrations by further diluting in pre-warmed medium.

    • Ensure the final DMSO concentration in your cell culture wells remains below the cytotoxic level for your specific cell line (ideally <0.1%).

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve stock High-Concentration Stock (e.g., 50 mM in 100% DMSO) dissolve->stock intermediate Intermediate Dilution (e.g., 1:50 in Media) stock->intermediate Stepwise Dilution prewarm Pre-warm Media to 37°C prewarm->intermediate final Final Dilution (to desired concentration) intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for dissolving this compound.

G compound 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane ppar PPARγ compound->ppar Activates rxr RXR ppar->rxr Forms Heterodimer ppre PPRE rxr->ppre Binds to target_genes Target Gene Expression (e.g., Anti-inflammatory genes) ppre->target_genes Promotes Transcription inflammation Inflammation target_genes->inflammation Inhibits

Caption: Potential PPARγ signaling pathway activated by the compound.

References

"stability of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in different solvents and pH"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments, focusing on the stability of this compound in various solvents and pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: As a phenolic compound, this compound is susceptible to oxidation. For long-term storage of the solid compound, it is advisable to keep it in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: Which solvents are recommended for dissolving this compound?

A2: While specific solubility data is limited, diarylheptanoids and other phenolic compounds are generally soluble in polar organic solvents. Recommended starting solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous buffers, solubility may be limited, and the pH of the buffer can significantly impact both solubility and stability.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution is primarily influenced by:

  • pH: The catechol (3,4-dihydroxyphenyl) moieties are prone to oxidation, which is often accelerated under neutral to alkaline conditions. Acidic pH generally improves the stability of phenolic compounds.

  • Light: Exposure to UV light can induce photodegradation. Solutions should be stored in amber vials or protected from light.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. Solutions should be stored at low temperatures, and for long-term storage, -80°C is recommended.[1]

  • Oxygen: The presence of dissolved oxygen can promote oxidation of the catechol groups. Using degassed solvents can help mitigate this.

  • Solvent Type: The polarity and protic nature of the solvent can influence the degradation pathways available to the compound.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most common method for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks can suggest the formation of degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity in assays. Compound degradation in the assay medium.Perform a stability study of the compound in the specific assay buffer under experimental conditions (e.g., 37°C, 5% CO₂). Consider preparing fresh solutions immediately before each experiment.
Inconsistent results between experiments. Degradation of stock solutions.Store stock solutions in a suitable solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Color change in the solution (e.g., turning brown). Oxidation of the catechol groups.This is a visual indicator of degradation. Prepare fresh solutions using degassed solvents. If possible, work under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of the compound in aqueous buffer. Poor aqueous solubility or pH-dependent solubility.Ensure the concentration is within the solubility limit. The addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may improve solubility. Adjusting the pH to a more acidic range might also help.

Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment

This protocol outlines a method to determine the stability of this compound in various solvents over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Amber HPLC vials

2. Preparation of Solutions:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

  • From the stock solution, prepare working solutions at a known concentration (e.g., 25 µg/mL) in the different solvents and buffers to be tested.

3. Stability Study:

  • Divide each working solution into multiple amber HPLC vials.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (phenolic compounds typically have strong absorbance between 270-290 nm).

  • Injection Volume: 10 µL

  • Quantify the peak area of the parent compound at each time point.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Solution Preparation cluster_storage Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) working Prepare Working Solutions (25 µg/mL in Test Solvents/Buffers) stock->working storage Store in Amber Vials under Test Conditions (Temp, pH, Light) working->storage sampling Sample at Time Points (0, 2, 4, 8, 24h) storage->sampling hplc HPLC Analysis (C18 Column, UV Detection) sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? degradation Compound Degradation start->degradation Yes solubility Solubility Issues start->solubility Yes fresh_sol Prepare Fresh Solutions degradation->fresh_sol storage_cond Optimize Storage: -80°C, Aliquots, Dark degradation->storage_cond stability_test Run Stability Test in Assay Medium degradation->stability_test solvent Adjust Solvent/pH solubility->solvent

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Purification of Polar Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar diarylheptanoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar diarylheptanoids?

A1: The primary challenges in purifying polar diarylheptanoids stem from their inherent polarity. This characteristic leads to several common issues during the purification process:

  • Poor Solubility in Non-Polar Solvents: Their polar nature makes them less soluble in common non-polar organic solvents used in standard chromatography, which can complicate sample loading and elution.

  • Strong Adsorption to Silica Gel: Polar diarylheptanoids can interact strongly with the polar stationary phase of silica gel columns, leading to issues like peak tailing, poor separation, and sometimes irreversible adsorption.[1][2]

  • Co-elution with Other Polar Compounds: Plant extracts are complex mixtures containing numerous polar compounds, making it difficult to achieve baseline separation of the target diarylheptanoid from other polar impurities.[2]

  • Potential for Degradation: Some diarylheptanoids can be sensitive to the acidic nature of standard silica gel or to certain pH conditions, leading to degradation of the target compound during purification.[1][3]

  • Inefficient Extraction: Due to their polarity, extracting these compounds from aqueous mixtures using less polar organic solvents can be inefficient, resulting in lower yields.[2]

Q2: My polar diarylheptanoid is streaking badly on the TLC plate and the column. What can I do?

A2: Streaking is a common issue when dealing with polar compounds on silica gel.[4] It is often caused by strong interactions between the analyte and the stationary phase. Here are several strategies to address this:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: Incorporating a small amount of a highly polar solvent like methanol or acetic acid to your eluent can help to reduce tailing by competing with your compound for binding sites on the silica.

    • Use a Base for Basic Compounds: If your diarylheptanoid has basic functional groups, adding a small amount of a base like triethylamine or ammonia (e.g., 0.1-2%) to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape.[4][5]

  • Change the Stationary Phase:

    • Reversed-Phase Chromatography: Consider using a C18 reversed-phase column where polar compounds elute earlier. This is often a good alternative for highly polar molecules.[1][6]

    • Alumina: For basic compounds, alumina can be a better choice than silica gel as it is less acidic.[4]

    • Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a solution containing a base like triethylamine to reduce its acidity.[7]

Q3: My diarylheptanoid won't elute from the silica gel column, even with a highly polar solvent system. What should I do?

A3: This indicates a very strong interaction between your compound and the silica gel. Here are some troubleshooting steps:

  • Check for Compound Degradation: First, ensure your compound is not degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if it remains a single spot.[1]

  • Use a More Aggressive Solvent System: If stability is not an issue, you can try a more polar eluent system. For very polar compounds, solvent systems containing methanol in dichloromethane, sometimes with a small amount of ammonium hydroxide, can be effective.[1]

  • Switch to a Different Chromatographic Technique: If normal-phase chromatography on silica is not working, consider alternative methods:

    • Reversed-Phase Chromatography (RPC): As mentioned, this is often the go-to for highly polar compounds.

    • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus eliminating issues of irreversible adsorption.[8][9] It has been successfully used for the preparative separation of polar diarylheptanoids.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of Purified Diarylheptanoid
Potential Cause Troubleshooting Steps
Incomplete Extraction Optimize the extraction solvent. For polar diarylheptanoids, more polar solvents like methanol, ethanol, or mixtures with water are often more efficient than non-polar solvents.[10] Consider using techniques like Soxhlet extraction for higher efficiency.[11][12]
Irreversible Adsorption on Column If using silica gel, check for compound stability. Consider switching to a less adsorptive stationary phase like deactivated silica, alumina, or use a technique like HSCCC.[1][9]
Compound Degradation Test for stability on silica gel and in different pH conditions.[1][3] If the compound is acid-sensitive, use deactivated silica or an alternative stationary phase.[7] If pH-sensitive, buffer your solutions.
Co-elution with Impurities Optimize your chromatographic separation. This may involve trying different solvent systems, using gradient elution, or switching to a different chromatographic technique with different selectivity (e.g., RPC or HSCCC).[6][8][9]
Issue 2: Poor Separation of Diarylheptanoid from Impurities
Potential Cause Troubleshooting Steps
Inappropriate Solvent System Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf values between 0.2 and 0.4 for the target compound are often ideal for column chromatography).[13]
Column Overloading If the peaks are broad and overlapping, you may have loaded too much crude material onto the column. Reduce the sample load. A general guideline is a silica-to-sample ratio of at least 30:1.[2]
Incorrect Chromatographic Technique For very complex mixtures or compounds with very similar polarities, a single chromatographic step may not be sufficient. Consider using orthogonal purification techniques, such as coupling normal-phase chromatography with reversed-phase HPLC for final polishing.[6]

Quantitative Data Summary

The following tables provide a summary of quantitative data from published studies on the purification of polar diarylheptanoids.

Table 1: Extraction and Purification of Oregonin from Alnus rubra [14][15]

Parameter Value
Extraction Method Aqueous extraction followed by spray drying
Oregonin Content in Crude Extract ~9%
Purification Method Flash Chromatography
Final Purity of Oregonin > 95%
Thermal Degradation (25-50°C) < 10%

Table 2: HSCCC Purification of Diarylheptanoids from Betula platyphylla [9]

Parameter Aceroside VIII Platyphylloside
HSCCC Solvent System Ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v)Ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v)
Purity (by HPLC) 95.2%96.0%
Yield (from 200 mg extract) 15 mg (7.5%)10 mg (5.0%)

Experimental Protocols

Detailed Methodology for Flash Chromatography of Oregonin[14][15]

This protocol is based on the successful purification of oregonin from red alder extract.

  • Sample Preparation: The crude, spray-dried aqueous extract of Alnus rubra is used as the starting material.

  • Column Packing: A glass column is dry-packed with silica gel. The column is then conditioned by flushing with the initial mobile phase.

  • Sample Loading: The crude extract is dissolved in a minimum amount of a suitable solvent (e.g., methanol) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.

  • Elution: A gradient elution is typically performed. The specific solvent system would be optimized based on TLC analysis, but a common system for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by TLC or HPLC to identify those containing the pure oregonin.

  • Solvent Removal: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield the purified oregonin.

Detailed Methodology for HSCCC Separation of Aceroside VIII and Platyphylloside[8][9]

This protocol describes the preparative separation of two polar diarylheptanoids from Betula platyphylla.

  • Solvent System Preparation: A two-phase solvent system of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) is prepared by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

  • HSCCC Instrument Setup:

    • The column is first filled with the stationary phase (the upper phase of the solvent system).

    • The apparatus is then rotated at a specific speed (e.g., 1000 rpm).

    • The mobile phase (the lower phase of the solvent system) is then pumped through the column at a set flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection: A solution of the crude diarylheptanoid-rich fraction (e.g., 100 mg) dissolved in a small volume of the biphasic solvent system is injected into the column.

  • Elution and Fraction Collection: The elution is monitored with a UV detector, and fractions are collected based on the resulting chromatogram.

  • Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.

  • Solvent Removal: The solvents are removed from the purified fractions to yield the final products.

Visualizations

experimental_workflow start Crude Plant Extract extraction Solvent Extraction (e.g., MeOH/Water) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Initial Fractionation (e.g., Liquid-Liquid Partitioning) concentration->fractionation chromatography Chromatographic Purification fractionation->chromatography flash_chrom Flash Chromatography (Silica or C18) chromatography->flash_chrom Adsorption-based hsccc HSCCC chromatography->hsccc Partition-based analysis Purity Analysis (HPLC, TLC) flash_chrom->analysis hsccc->analysis pure_compound Pure Polar Diarylheptanoid analysis->pure_compound

Caption: General experimental workflow for the purification of polar diarylheptanoids.

troubleshooting_workflow start Purification Issue Identified (e.g., Streaking, Low Yield) check_stability Is the compound stable on silica/at current pH? start->check_stability no_stable No check_stability->no_stable No yes_stable Yes check_stability->yes_stable Yes change_stationary_phase Change Stationary Phase (Alumina, C18, Deactivated Silica) or use HSCCC no_stable->change_stationary_phase check_mobile_phase Is mobile phase optimized? yes_stable->check_mobile_phase solution Problem Resolved change_stationary_phase->solution no_optimized No check_mobile_phase->no_optimized No yes_optimized Yes check_mobile_phase->yes_optimized Yes add_modifier Add Modifier (e.g., TEA, Acetic Acid) no_optimized->add_modifier check_loading Is the column overloaded? yes_optimized->check_loading screen_solvents Screen New Solvent Systems add_modifier->screen_solvents screen_solvents->solution yes_overloaded Yes check_loading->yes_overloaded Yes no_overloaded No check_loading->no_overloaded No reduce_load Reduce Sample Load yes_overloaded->reduce_load no_overloaded->change_stationary_phase reduce_load->solution

Caption: Troubleshooting workflow for common purification challenges.

References

Technical Support Center: Optimization of HPLC Separation for Diarylheptanoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of diarylheptanoid isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My diarylheptanoid isomers are co-eluting or have poor resolution. How can I improve their separation?

A1: Poor resolution is a common challenge in the separation of structurally similar isomers. A systematic approach to optimizing selectivity (α) and efficiency (N) is necessary.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and often improves separation.

    • Solvent Type: If using acetonitrile, try switching to methanol, or vice versa. These solvents offer different selectivities and can alter the elution order of your isomers.

    • pH Adjustment: For ionizable diarylheptanoids, the pH of the mobile phase is a critical parameter. Small adjustments to the pH can significantly impact the retention and selectivity of the isomers. It is advisable to work within a pH range that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[1][2]

    • Additives: The use of additives like formic acid or acetic acid (typically at 0.1%) in the mobile phase can improve peak shape and selectivity.

  • Evaluate the Stationary Phase:

    • Column Chemistry: If mobile phase optimization is insufficient, consider a different column chemistry.

      • C18 columns are a good starting point for reversed-phase separation of many diarylheptanoids.

      • Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like diarylheptanoids due to π-π interactions between the phenyl rings of the analyte and the stationary phase.[3][4][5][6][7]

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.

  • Adjust Temperature: Varying the column temperature can influence selectivity. Lower temperatures may increase resolution in some cases.

Q2: I'm observing peak tailing with my diarylheptanoid isomers. What could be the cause and how do I fix it?

A2: Peak tailing can compromise quantification accuracy and is often caused by secondary interactions between the analytes and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: For acidic or basic diarylheptanoids, an inappropriate mobile phase pH can lead to peak tailing. Ensure the pH is optimized to suppress the ionization of the analytes.

  • Active Sites on the Column: Residual silanol groups on the silica-based stationary phase can cause tailing for polar compounds. Using an end-capped column or adding a competing base like triethylamine (TEA) in low concentrations (0.1-0.5%) to the mobile phase can mitigate this issue.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Contamination: A contaminated guard column or analytical column can also result in poor peak shape. Flush the column with a strong solvent or replace the guard column if necessary.

Q3: My retention times are shifting from one run to the next. What should I do?

A3: Unstable retention times can hinder peak identification and indicate issues with the HPLC system or method robustness.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed. Air bubbles in the pump can cause flow rate fluctuations.

  • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly.

  • Column Equilibration: Make sure the column is adequately equilibrated with the mobile phase before each injection, especially when running a gradient.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.

Q4: I am trying to separate enantiomers of a chiral diarylheptanoid, but they are not resolving. What should I do?

A4: The separation of enantiomers requires a chiral environment.

Troubleshooting Steps:

  • Select a Chiral Stationary Phase (CSP): Standard achiral columns like C18 will not separate enantiomers. You must use a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral separations.[8]

  • Optimize the Mobile Phase for Chiral Separation:

    • Normal Phase vs. Reversed-Phase: Chiral separations are often performed in normal-phase mode (e.g., using hexane/ethanol mixtures). However, reversed-phase chiral separations are also possible.

    • Additives: Small amounts of acidic or basic additives can be crucial for achieving enantioselectivity.

  • Lower the Flow Rate: Chiral separations can be sensitive to flow rate, and a lower flow rate may improve resolution.

  • Temperature Control: Temperature can have a significant impact on chiral recognition. Experiment with different temperatures to find the optimal condition.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for diarylheptanoid isomers?

A: A good starting point for reversed-phase separation is a C18 column with a gradient elution using water (acidified with 0.1% formic or acetic acid) as mobile phase A and acetonitrile or methanol as mobile phase B. A broad gradient (e.g., 10-90% B over 20-30 minutes) can be used to determine the approximate elution conditions, which can then be optimized.

Q: How do I prepare a plant extract sample for diarylheptanoid analysis by HPLC?

A: A general procedure involves solvent extraction followed by solid-phase extraction (SPE) for cleanup.

  • Extraction: The dried and powdered plant material is typically extracted with a solvent like methanol, ethanol, or a mixture of methanol and water. Sonication or maceration can be used to improve extraction efficiency.

  • Filtration: The crude extract is filtered to remove solid plant material.

  • Solid-Phase Extraction (SPE): The filtered extract is then often passed through an SPE cartridge (e.g., C18) to remove interfering compounds. The diarylheptanoids are retained on the cartridge and then eluted with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation: The eluate is evaporated to dryness and then reconstituted in the initial mobile phase before injection into the HPLC system.

Q: What detection wavelength should I use for diarylheptanoids?

A: Many diarylheptanoids, such as curcuminoids, have a strong UV absorbance around 420-430 nm. However, the optimal wavelength can vary depending on the specific structure of the diarylheptanoid. It is recommended to use a photodiode array (PDA) detector to determine the maximum absorbance wavelength for your compounds of interest.

Data Presentation

Table 1: HPLC Separation of Curcuminoid Isomers

CompoundRetention Time (min)Resolution (Rs)Tailing Factor
Bisdemethoxycurcumin10.5-1.1
Demethoxycurcumin11.83.51.2
Curcumin13.24.11.1

Conditions: C18 column (250 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient); Flow Rate: 1.0 mL/min; Detection: 425 nm.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Curcuminoid Isomers in Turmeric Extract

This protocol is a representative method for the separation and quantification of the three main curcuminoid isomers in a turmeric extract.

1. Sample Preparation: a. Accurately weigh 100 mg of powdered turmeric extract into a 50 mL volumetric flask. b. Add 30 mL of methanol and sonicate for 30 minutes. c. Allow the solution to cool to room temperature and then dilute to the mark with methanol. d. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 40% B to 60% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: 425 nm.

3. Quantification: a. Prepare a series of standard solutions of curcumin, demethoxycurcumin, and bisdemethoxycurcumin of known concentrations. b. Inject the standard solutions to generate a calibration curve for each compound. c. Inject the prepared sample solution and determine the concentration of each curcuminoid by comparing the peak areas to the respective calibration curves.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation problem Identify the Problem start->problem coelution Co-elution / Poor Resolution problem->coelution Resolution Issue peak_tailing Peak Tailing / Asymmetry problem->peak_tailing Peak Shape Issue rt_shift Retention Time Shift problem->rt_shift Reproducibility Issue mp_opt Optimize Mobile Phase (Solvent Ratio, Solvent Type, pH) coelution->mp_opt mp_ph Adjust Mobile Phase pH peak_tailing->mp_ph mp_prep Verify Mobile Phase Preparation & Degassing rt_shift->mp_prep sp_opt Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) mp_opt->sp_opt If not resolved temp_opt Adjust Temperature sp_opt->temp_opt If not resolved solution Separation Optimized temp_opt->solution Resolved column_check Check for Column Contamination / Active Sites mp_ph->column_check If tailing persists sample_conc Reduce Sample Concentration column_check->sample_conc If tailing persists sample_conc->solution Resolved pump_check Check Pump & Connections mp_prep->pump_check If shift persists equilibration Ensure Proper Column Equilibration pump_check->equilibration If shift persists equilibration->solution Resolved

Caption: Troubleshooting workflow for HPLC separation of diarylheptanoid isomers.

References

Technical Support Center: Storage and Handling of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation is oxidation. The two catechol (3,4-dihydroxyphenyl) moieties in the molecule are highly susceptible to oxidation, which can be initiated by exposure to oxygen, light, elevated temperatures, and certain metal ions. This can lead to the formation of quinones and other degradation products, often indicated by a change in color of the material.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, the compound should be stored at low temperatures, protected from light, and in an inert atmosphere. Specifically, storage at -20°C or below, in an amber vial, under an inert gas such as argon or nitrogen, is highly recommended.

Q3: I've noticed a discoloration of my solid sample. What does this indicate?

A3: Discoloration, typically a shift towards a brownish or reddish hue, is a common indicator of degradation, likely due to oxidation. It is advisable to re-analyze the purity of the sample before use.

Q4: Can I store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid form. If you need to store solutions, they should be prepared fresh. For short-term storage, use a deoxygenated solvent, store at low temperatures (2-8°C), and protect from light. For longer-term storage, it is recommended to freeze aliquots of the solution at -80°C under an inert atmosphere.

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of diarylheptanoids can be pH-dependent. Alkaline conditions can accelerate the oxidation of the catechol groups. Therefore, it is recommended to maintain a neutral or slightly acidic pH if the compound is in a solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Sample (e.g., turning brown) Oxidation due to exposure to air and/or light.Store the compound in an amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, place in a freezer at -20°C or below. Before use, it is recommended to confirm the purity by a suitable analytical method like HPLC.
Decreased Purity Over Time (confirmed by analysis) Inadequate storage conditions (temperature, light, atmosphere).Review and optimize storage conditions as per the ideal recommendations. Ensure the container is properly sealed to prevent oxygen and moisture ingress.
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium.Prepare fresh solutions for each experiment. If the assay involves prolonged incubation, consider the stability of the compound under the specific assay conditions (pH, temperature, presence of oxidizing agents).
Appearance of Unexpected Peaks in HPLC Chromatogram Formation of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Implement stricter storage and handling procedures to minimize degradation.

Data on Stability

The following tables provide representative data on the stability of this compound under various storage conditions. This data is illustrative and based on the known stability of similar polyphenolic compounds. Actual stability may vary based on the specific purity of the sample and the exact storage environment.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionPurity (%) after 6 monthsPurity (%) after 12 monthsPurity (%) after 24 months
-20°C, Dark, Inert Atmosphere >99%>98%>97%
4°C, Dark, Inert Atmosphere 98%96%92%
25°C, Dark, Air 90%82%65%
25°C, Light, Air 75%55%<40%

Table 2: Short-Term Stability of this compound in Solution (1 mg/mL in Methanol)

Storage ConditionPurity (%) after 24 hoursPurity (%) after 72 hoursPurity (%) after 1 week
4°C, Dark, Sealed Vial >99%98%95%
25°C, Dark, Sealed Vial 98%94%88%
25°C, Light, Sealed Vial 92%85%70%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a reversed-phase HPLC method suitable for assessing the purity of this compound and detecting its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 100 µg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by the stability-indicating HPLC method.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 8 hours.

  • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 12 hours, protected from light.

  • At specified time points, withdraw an aliquot and analyze by HPLC.

4. Thermal Degradation:

  • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

  • At specified time points, withdraw a sample, dissolve in methanol, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze both samples by HPLC after the exposure period.

Visualizations

Below are diagrams illustrating key concepts related to the degradation and analysis of this compound.

degradation_pathway This compound This compound Oxidized Intermediates (Quinones) Oxidized Intermediates (Quinones) This compound->Oxidized Intermediates (Quinones) Oxidation (O2, Light, Heat) Polymerization Products Polymerization Products Oxidized Intermediates (Quinones)->Polymerization Products Further Reactions Other Degradation Products Other Degradation Products Oxidized Intermediates (Quinones)->Other Degradation Products

Caption: Potential oxidative degradation pathway.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Solid Compound Solid Compound Sample Preparation Sample Preparation Solid Compound->Sample Preparation Time Points HPLC-UV Analysis HPLC-UV Analysis Sample Preparation->HPLC-UV Analysis Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation Assess Degradation Assess Degradation Data Interpretation->Assess Degradation

Caption: General workflow for a stability study.

troubleshooting_logic Degradation Observed? Degradation Observed? Check Storage Conditions Check Storage Conditions Degradation Observed?->Check Storage Conditions Yes Proceed with Experiment Proceed with Experiment Degradation Observed?->Proceed with Experiment No Re-analyze Purity Re-analyze Purity Check Storage Conditions->Re-analyze Purity Optimize Storage Optimize Storage Re-analyze Purity->Optimize Storage

Caption: Troubleshooting logic for compound degradation.

"troubleshooting low bioactivity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity?

A1: this compound is a natural diarylheptanoid. Diarylheptanoids are a class of plant secondary metabolites known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Its bioactivity is often attributed to the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and JAK/STAT pathways.

Q2: What is a typical effective concentration range for this compound?

A2: While specific data for this exact compound is limited, a closely related glycoside, (3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranoside, has been shown to inhibit TNF-α-induced NF-κB transcriptional activity with an IC50 of 9.4 μM.[3] Therefore, a reasonable starting range for in vitro testing would be from low to mid-micromolar concentrations (e.g., 1 µM to 50 µM).

Q3: What are the best solvent and storage conditions for this compound?

A3: Like many polyphenolic compounds, this compound is expected to have good solubility in organic solvents like DMSO and poor solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Store the powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guide: Low or No Bioactivity

Problem 1: No biological activity observed at expected concentrations.

Q1.1: Could my compound be precipitating in the culture medium?

A1.1: Yes, this is a common issue. Although soluble in a DMSO stock, the compound can precipitate when diluted into the aqueous culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: After adding the compound to the wells, inspect them under a microscope for any signs of precipitation (crystals or amorphous particles).

    • Solubility Limit: Determine the solubility limit in your final assay medium. Prepare serial dilutions of your DMSO stock in the medium and check for turbidity.

    • Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is non-toxic and consistent across all wells, typically below 0.5%, and often recommended to be at or below 0.1%.[6][7]

    • Serum Interaction: Components in fetal bovine serum (FBS) can bind to compounds and affect their solubility and availability. Consider reducing the serum percentage during the treatment period if compatible with your cell line.

Q1.2: Is it possible the compound is degrading during the experiment?

A1.2: Yes, the catechol moieties in the structure are prone to oxidation, which can inactivate the compound.[4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a frozen stock immediately before each experiment.

    • Minimize Light Exposure: Protect the compound from light during storage and handling.

    • Assess Stability: As mentioned in the FAQs, you can perform a stability test by incubating the compound in culture medium at 37°C for the duration of your experiment and then analyzing for degradation.

    • Shorter Incubation Times: If degradation is suspected, try shorter incubation times to see if an effect can be captured before the compound loses activity.

Q1.3: Is my chosen cell line or assay system appropriate?

A1.3: The lack of activity could be specific to the biological context.

  • Troubleshooting Steps:

    • Cell Line Sensitivity: The target signaling pathways (e.g., NF-κB, JAK/STAT) may not be highly active or responsive in your chosen cell line. Consider using a cell line known to be responsive to inflammatory stimuli, such as RAW 264.7 macrophages for anti-inflammatory studies.

    • Assay Specificity: The chosen assay may not be measuring the relevant biological endpoint. For example, an MTT assay measures metabolic activity, which may not be affected if the compound's mechanism is not cytotoxic but rather modulates a specific signaling pathway.

    • Use Orthogonal Assays: Confirm your findings with a different type of assay. For example, if you see no effect on cell viability, measure the production of inflammatory mediators (like nitric oxide or cytokines) or the phosphorylation status of key signaling proteins.

Problem 2: High variability between replicate wells or experiments.

Q2.1: What are the common causes of high variability?

A2.1: High variability can stem from inconsistent cell handling, pipetting errors, or issues with the compound itself.

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to seed the same number of cells in each well. Avoid letting cells clump.

    • Pipetting Accuracy: Use calibrated pipettes, especially for serial dilutions of the compound. When adding small volumes of DMSO stock to media, ensure rapid and thorough mixing.

    • Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can alter cell growth and compound concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.

    • Compound Preparation: Prepare a master mix of the compound in the medium for each concentration to be tested, rather than adding small amounts of stock to individual wells.

Data Presentation

Compound NameAssay DescriptionCell LineBioactivity (IC50/EC50)
(3R,5R)-3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane 3-O-β-D-glucopyranosideInhibition of TNF-α-induced NF-κB transcriptional activityHEK293T9.4 µM
Curcumin (a well-known diarylheptanoid)DPPH free radical scavengingAcellular2.8 µM
DemethoxycurcuminDPPH free radical scavengingAcellular39.2 µM
HexahydrocurcuminInhibition of COX-2-derived PGE2 formation-0.7 µM

Experimental Protocols

The following are general protocols that should be optimized for your specific cell line and experimental conditions.

General Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of the compound on cell metabolic activity, a proxy for viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as: (% Viability) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.

Anti-Inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Cells)

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the compound (prepared as described above) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production relative to the LPS-only treated cells.

Western Blot for JAK2/STAT3 Signaling Pathway Activation

This protocol assesses the phosphorylation status of key proteins in the JAK/STAT pathway.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to observe peak phosphorylation.[8][9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.

Visualization

G cluster_0 Troubleshooting Workflow start Low or No Bioactivity Observed solubility Check for Precipitation in Culture Medium start->solubility precip_yes Precipitation Observed solubility->precip_yes Yes precip_no No Precipitation solubility->precip_no No stability Assess Compound Stability (Oxidation/Degradation) stable_no Degradation Suspected stability->stable_no Yes stable_yes Compound is Stable stability->stable_yes No assay_choice Evaluate Assay & Cell Line (Relevance & Sensitivity) assay_bad Assay/Cell Line Mismatch assay_choice->assay_bad Yes assay_ok Assay/Cell Line Appropriate assay_choice->assay_ok No sol_fix Optimize Solvent Conc. Test Lower Compound Conc. precip_yes->sol_fix precip_no->stability stab_fix Use Fresh Solutions Shorter Incubation Time stable_no->stab_fix stable_yes->assay_choice assay_fix Use Orthogonal Assay Choose Responsive Cell Line assay_bad->assay_fix end Re-evaluate Bioactivity assay_ok->end sol_fix->end stab_fix->end assay_fix->end

Caption: Troubleshooting workflow for low in vitro bioactivity.

G cluster_0 Inflammatory Signaling Pathways tnf TNF-α / LPS tnfr Receptor (TNFR/TLR4) tnf->tnfr ikb_complex IKK Complex tnfr->ikb_complex receptor_js Receptor ikb IκBα ikb_complex->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (p65/p50) nfkb->nfkb_active released nucleus Nucleus nfkb_active->nucleus gene_exp Inflammatory Gene Expression (TNF-α, iNOS, COX-2) nucleus->gene_exp promotes compound 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane compound->ikb_complex inhibits? p_jak2 p-JAK2 compound->p_jak2 inhibits? jak2 JAK2 receptor_js->jak2 jak2->p_jak2 phosphorylation stat3 STAT3 p_jak2->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 p_stat3->nucleus_js translocates to nucleus_js->gene_exp_js

Caption: Potential signaling pathways modulated by the compound.

References

"selecting appropriate controls for experiments with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. The information is designed to help you select appropriate controls and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural diarylheptanoid, a type of phenolic compound isolated from plants like Curcuma comosa.[1][2][3] Diarylheptanoids, as a class, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-proliferative, and neuroprotective effects.[4][5] For instance, a structurally related diarylheptanoid glycoside has been shown to inhibit TNF-α-induced NF-κB transcriptional activity and activate PPAR transcriptional activity.[6]

Q2: I am planning an in vitro experiment. What is the appropriate vehicle control for this compound?

A2: The choice of a vehicle control depends on the solvent used to dissolve the compound. Due to its phenolic nature, this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol before being diluted in aqueous media for cell culture or biochemical assays. The vehicle control should be the final concentration of the solvent used in the experimental setup. For example, if you dissolve your compound in DMSO and then dilute it in cell culture media to a final DMSO concentration of 0.1%, your vehicle control should be cells treated with 0.1% DMSO in media. It is crucial to ensure that the final solvent concentration is non-toxic to the cells or does not interfere with the assay.

Q3: What are suitable positive controls for an antioxidant assay with this compound?

A3: Several well-established antioxidants can be used as positive controls in antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The choice of positive control can depend on the specific assay and the expected potency. Commonly used positive controls include:

  • Ascorbic Acid (Vitamin C): A widely used water-soluble antioxidant.[7][8][9]

  • Trolox: A water-soluble analog of Vitamin E.

  • Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): Synthetic antioxidants commonly used as food preservatives.[10][11]

  • Resveratrol: A natural polyphenol with known antioxidant properties.[9][12]

  • Myricetin: A potent natural flavonoid antioxidant.[12][13]

It is recommended to use a positive control that has a well-characterized response in your specific assay system.

Q4: I am investigating the anti-inflammatory effects of this compound. What negative and positive controls should I consider?

A4: For anti-inflammatory studies, your controls will depend on the specific pathway and markers you are investigating.

  • Negative Control: This is typically your vehicle-treated control group where no inflammatory stimulus is added. This group represents the basal level of inflammatory markers.

  • Vehicle Control + Inflammatory Stimulus: This group is treated with the vehicle and the inflammatory stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α)). This serves as your baseline for the inflammatory response.

  • Positive Control: A known anti-inflammatory agent should be used as a positive control. The choice will depend on the specific inflammatory pathway being studied. For example:

    • Dexamethasone: A potent corticosteroid that inhibits the expression of many inflammatory genes.

    • Specific pathway inhibitors: If you are studying a particular signaling pathway, such as the NF-κB pathway, a known inhibitor of that pathway can be used as a positive control.

Q5: My experiment is not working as expected. What are some general troubleshooting steps?

A5: Reproducibility issues are common in research.[14] Here are some troubleshooting steps:

  • Re-check Calculations and Concentrations: Ensure that all your stock solutions and working concentrations are correct.

  • Compound Integrity: Verify the purity and stability of your this compound. Consider if it may have degraded during storage.

  • Reagent and Media Quality: Ensure that all your reagents, solvents, and cell culture media are not expired and have been stored correctly.[14]

  • Positive and Negative Controls: The behavior of your controls is critical for interpreting your results. If your positive control is not showing the expected effect, or your negative control shows an unexpected effect, it could indicate a problem with your assay setup, reagents, or cell health.[15]

  • Experimental Conditions: Double-check incubation times, temperatures, and other experimental parameters.

  • Start Fresh: If the issue persists, consider preparing fresh solutions and reagents from scratch.

Quantitative Data Summary

The following table summarizes the reported IC50 and EC50 values for common positive controls used in relevant assays. These values can serve as a reference for your own experiments.

Assay TypePositive ControlReported IC50 / EC50 (µM)Reference
DPPH Radical ScavengingL-Ascorbic acid22.5[9]
DPPH Radical ScavengingResveratrol25.0[9]
DPPH Radical ScavengingMyricetin~13.7 (4.68 µg/mL)[13]
Peroxynitrite ScavengingPenicillamine2.38[16]
Hepatoprotective (Tacrine-induced cytotoxicity)Silybin69.0 (EC50)[9]
Hepatoprotective (Tacrine-induced cytotoxicity)Silychristin82.7 (EC50)[9]
Urease InhibitionHydroxyurea77.4[17]
NF-κB Inhibition (TNF-α induced)(related diarylheptanoid)9.4[6]
PPAR Activation(related diarylheptanoid)9.9 (EC50)[6]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol outlines a general procedure for assessing the antioxidant activity of this compound using the DPPH assay in a 96-well plate format.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic Acid, Myricetin)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of Solutions:

    • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol. Store in the dark.

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in a suitable solvent (e.g., DMSO, methanol).

    • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of your chosen positive control (e.g., Ascorbic Acid) in an appropriate solvent.

    • Working Solutions: Prepare serial dilutions of the test compound and positive control in methanol to achieve a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of the 96-well plate.

    • Add 100 µL of the different concentrations of your test compound and positive control to their respective wells in triplicate.

    • For the blank (negative control), add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

Experimental Workflow for In Vitro Bioactivity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound 3,5-Dihydroxy-1,7-bis(...)heptane Stock Solution Serial_Dilution Prepare Serial Dilutions Compound->Serial_Dilution Controls Positive & Vehicle Controls Stock Solutions Controls->Serial_Dilution Assay_Reagents Assay Specific Reagents (e.g., DPPH, Cells, LPS) Plate_Setup Plate Setup in Triplicates: - Test Compound - Positive Control - Vehicle Control - Negative Control (if applicable) Assay_Reagents->Plate_Setup Serial_Dilution->Plate_Setup Incubation Incubation (Specified Time & Temperature) Plate_Setup->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Incubation->Data_Acquisition Calculation Calculate % Inhibition / Activity Data_Acquisition->Calculation IC50_EC50 Determine IC50/EC50 Values Calculation->IC50_EC50

Caption: A generalized workflow for in vitro screening of bioactive compounds.

Potential Signaling Pathway Modulation by a Diarylheptanoid

G cluster_stimulus External Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Compound 3,5-Dihydroxy-1,7-bis(...)heptane Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a diarylheptanoid.

References

Technical Support Center: Interpreting Complex NMR Spectra of Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of diarylheptanoids using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for diarylheptanoids.

Question: My ¹H NMR spectrum is too complex, with severe signal overlap in the aromatic and aliphatic regions. How can I resolve these signals?

Answer: Signal overlap is a common challenge with diarylheptanoids due to the presence of two aromatic rings and a seven-carbon chain. Here are several strategies to resolve overlapping peaks:

  • Change the Deuterated Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the positions of signals, potentially resolving the overlap. Aromatic solvents like benzene-d₆ are particularly known for inducing significant shifts in nearby protons.

  • Vary the Temperature: For molecules with conformational flexibility (rotamers), acquiring the spectrum at a higher temperature can sometimes average out different conformations, leading to sharper, more resolved signals.

  • Utilize 2D NMR Techniques: Two-dimensional NMR is the most powerful tool for resolving overlap.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment spreads the proton signals across a second dimension based on the chemical shift of the carbon they are directly attached to. Since ¹³C spectra have a much wider chemical shift range, this technique is excellent for separating overlapping proton signals.

    • 1D TOCSY (Total Correlation Spectroscopy): If a single proton within a spin system is well-resolved, a 1D TOCSY experiment can be used to selectively excite that proton and reveal all other protons within the same coupled network, creating a much simpler sub-spectrum.

Question: I am observing very broad peaks in my spectrum. What could be the cause and how can I fix it?

Answer: Peak broadening can stem from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Low Solubility/Sample Aggregation: If the compound is not fully dissolved or is aggregating, it can lead to broad lines. Try using a different solvent in which the compound is more soluble or acquiring the spectrum at a slightly elevated temperature.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is clean and filter the sample into the NMR tube.

  • Chemical Exchange: The molecule might be undergoing conformational exchange on a timescale similar to the NMR experiment. As mentioned, changing the temperature can help sharpen these signals.

Question: How can I confirm if a peak in my spectrum corresponds to an -OH or -NH proton?

Answer: Protons attached to heteroatoms like oxygen or nitrogen are "exchangeable" and have characteristic behaviors.

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The peak corresponding to the -OH or -NH proton will disappear or significantly decrease in intensity because the protons exchange with deuterium, which is not observed in ¹H NMR.

  • Appearance: These peaks are often broader than C-H signals and typically do not show clear coupling patterns.

Question: My sample is not soluble in standard solvents like CDCl₃. What are my options?

Answer: Diarylheptanoids can have varying polarity. If solubility in chloroform-d is an issue, try more polar solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that the choice of solvent will affect the chemical shifts of your compound.

Frequently Asked Questions (FAQs)

Question: What is the general strategy for elucidating the structure of a diarylheptanoid using NMR?

Answer: A systematic approach combining 1D and 2D NMR experiments is essential. The general workflow involves:

  • ¹H and ¹³C NMR: Obtain basic 1D spectra to identify the number and types of protons and carbons. The ¹H NMR provides information on chemical environment, integration (proton count), and coupling patterns. The ¹³C NMR indicates the number of unique carbon atoms.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). This is crucial for piecing together the heptane chain and identifying adjacent protons on the aromatic rings.

  • HSQC (or HMQC): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond correlation). It is invaluable for assigning carbon signals based on their known proton assignments and for resolving proton signal overlap.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is critical for connecting different fragments of the molecule, such as linking the heptane chain to the aromatic rings and identifying quaternary (non-protonated) carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the relative stereochemistry and conformation of the molecule.

Question: How do I use HMBC to connect the heptane chain to the aromatic rings?

Answer: Look for long-range correlations between the protons at the ends of the heptane chain (H-1 and H-7) and the carbons of the aromatic rings. For example, you would expect to see an HMBC correlation from the H-1 protons to carbons within one of the aromatic rings (e.g., C-1', C-2', C-6'). Similarly, correlations from H-7 to the carbons of the second aromatic ring will establish the other connection.

Question: What are the typical chemical shift ranges for diarylheptanoid protons?

Answer: While exact values depend on the specific structure, substitution patterns, and solvent, some general ranges can be expected:

  • Aromatic Protons (Ar-H): Typically appear in the range of δ 6.5-7.5 ppm. The specific pattern (e.g., doublet, triplet, doublet of doublets) will depend on the substitution of the ring.

  • Heptane Chain Protons (-CH₂-, -CH-): These aliphatic protons usually resonate between δ 1.5-3.0 ppm. Protons adjacent to the aromatic rings (at C-1 and C-7) or next to carbonyls/hydroxyl groups will be shifted further downfield.

  • Methine Protons on Oxygenated Carbons (-CH-O-): These typically appear in the δ 3.5-4.5 ppm range.

  • Methoxy Protons (-OCH₃): If present on the aromatic rings, these will appear as sharp singlets around δ 3.7-3.9 ppm.

Data Presentation: Representative NMR Data

The following table summarizes representative ¹H and ¹³C NMR chemical shift ranges for a generic linear diarylheptanoid skeleton. Actual values will vary based on substitution and stereochemistry.

PositionRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
12.5 - 2.8 (t)30 - 35
21.5 - 1.8 (m)28 - 32
33.8 - 4.2 (m) *65 - 75 *
41.6 - 1.9 (m)40 - 45
53.8 - 4.2 (m) *65 - 75 *
61.5 - 1.8 (m)28 - 32
72.5 - 2.8 (t)30 - 35
1'-130 - 145
2'/6'6.8 - 7.2 (d)125 - 130
3'/5'6.6 - 7.0 (d)115 - 120
4'-150 - 160
1''-130 - 145
2''/6''6.8 - 7.2 (d)125 - 130
3''/5''6.6 - 7.0 (d)115 - 120
4''-150 - 160

**Note: Values for positions 3 and 5 are shown for a hydroxylated heptane chain. If a ketone is present (e.g., at C-3), the adjacent protons (H-2, H-4) will be shifted downfield, and the

"minimizing batch-to-batch variation in Curcuma comosa extracts"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing batch-to-batch variation in Curcuma comosa extracts. It includes frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and key quality control parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variation in Curcuma comosa extracts?

A1: Batch-to-batch variation in C. comosa extracts stems from multiple factors throughout the production and analysis workflow. These can be broadly categorized as:

  • Botanical Factors: Genetic differences between plant cultivars, the geographical location and cultivation conditions, and the age and time of rhizome harvesting can significantly alter the phytochemical profile.[1]

  • Processing and Storage: Post-harvest handling, such as slicing, drying methods, and storage conditions, can lead to degradation or alteration of bioactive compounds. Inadequate drying can result in higher moisture content, affecting extraction efficiency and stability.[2][3]

  • Extraction Parameters: The choice of solvent (e.g., n-hexane vs. ethanol), solvent-to-solid ratio, extraction time, temperature, and method (e.g., maceration, Soxhlet) dramatically influences the yield and composition of the final extract.[4][5]

  • Analytical Procedures: Variations in sample preparation, instrument calibration, and chromatographic conditions can introduce analytical errors, leading to perceived rather than actual batch differences.

Q2: What are the key bioactive compounds in Curcuma comosa that should be monitored for quality control?

A2: The primary bioactive constituents of Curcuma comosa are a group of phytoestrogenic compounds known as diarylheptanoids .[6][7] Unlike Curcuma longa (turmeric), which is known for curcuminoids, C. comosa is characterized by these unique structures. Key diarylheptanoids to monitor include:

  • (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (DPHD) : Often the most abundant diarylheptanoid, known for its potent estrogenic-like activity.[6]

  • (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol (ASPP 092) : A phenolic diarylheptanoid with significant antioxidant and anti-inflammatory properties.[8][9][10]

  • (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one : Another key diarylheptanoid used for standardizing extracts due to its estrogenic-like effects.[4]

Standardization efforts should focus on quantifying one or more of these marker compounds to ensure consistency.[4]

Q3: How does the choice of extraction solvent (e.g., n-hexane vs. ethanol) impact the final extract?

A3: The polarity of the extraction solvent is critical in determining the chemical profile of the extract.

  • n-Hexane: Being a non-polar solvent, n-hexane is highly effective for extracting non-phenolic diarylheptanoids, such as (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol.[4][11] This results in a more selective, oily extract.

  • Ethanol: As a polar solvent, ethanol extracts a broader spectrum of compounds. This includes both non-phenolic and phenolic diarylheptanoids, as well as other classes of compounds like flavonoids and tannins.[5][12] Ethanol extracts are often used when a wider range of the plant's constituents is desired.

Therefore, the choice of solvent must be consistent with the intended application and the specific bioactive compounds being targeted.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of C. comosa.

IssuePossible CausesRecommended Solutions
Inconsistent Crude Extract Yield 1. Variable Moisture Content: Raw rhizome material has inconsistent moisture levels.[2] 2. Inefficient Extraction: Solvent-to-solid ratio is too low, or extraction time is insufficient. 3. Particle Size Variation: Inconsistent grinding of dried rhizomes affects solvent penetration.1. Standardize Drying: Dry rhizomes to a consistent moisture content (e.g., <11% w/w) and verify using a loss on drying test.[3][13] 2. Optimize & Fix Parameters: Ensure a sufficient solvent volume and a validated extraction duration. For example, in Soxhlet extraction, continue until the solvent runs clear.[4] 3. Control Particle Size: Use a standardized sieve size to ensure uniform particle distribution before extraction.
HPLC: Shifting Retention Times for Diarylheptanoid Peaks 1. Mobile Phase Issues: Incorrect composition, degradation, or dissolved gases in the mobile phase.[14] 2. Temperature Fluctuations: The ambient temperature of the column is not stable.[15] 3. Column Degradation: The stationary phase is aging or contaminated.[14]1. Prepare Fresh Mobile Phase: Prepare mobile phase daily, filter through a 0.22 µm filter, and degas thoroughly before use.[14] 2. Use a Column Oven: Maintain a constant column temperature (e.g., 35 °C) to ensure reproducible chromatography.[16] 3. Implement Column Care: Use a guard column and implement a regular column washing protocol with a strong solvent (e.g., isopropanol) to remove contaminants.[17][18]
HPLC: Inconsistent Peak Areas/Heights for Marker Compounds 1. Raw Material Variability: The concentration of diarylheptanoids in the raw rhizome is different between batches.[1] 2. Sample Preparation Error: Inaccurate weighing or dilution of the extract sample. 3. Injector Issues: Inconsistent injection volume due to air bubbles or worn seals in the autosampler.[18]1. Qualify Raw Material: Source rhizomes from a qualified supplier with consistent cultivation and harvesting practices. Perform Thin Layer Chromatography (TLC) or HPLC fingerprinting on the raw material before extraction.[3] 2. Use Calibrated Equipment: Ensure analytical balances and pipettes are properly calibrated. Prepare samples carefully and consistently. 3. System Maintenance: Regularly prime the injector to remove air bubbles and perform routine maintenance on pump and injector seals.[19]
HPLC: Broad or Tailing Peaks 1. Column Overload: Injecting a sample that is too concentrated.[14] 2. Mismatched Solvents: The sample is dissolved in a solvent much stronger than the mobile phase.[15] 3. Column Contamination: Strongly retained compounds from previous injections are interfering.[18]1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[15] 3. Flush the Column: Flush the column with a strong solvent sequence (e.g., methanol, acetonitrile, isopropanol) to remove contaminants.[17]

Data Presentation

Table 1: Recommended Physicochemical Quality Parameters for Curcuma comosa Raw Material

This table provides a summary of key quality control parameters for the raw rhizome material, based on pharmacognostic studies. Adhering to these specifications is the first step in minimizing batch-to-batch variation.

ParameterSpecification RangeReference
Foreign Matter< 1% w/w[3][13]
Loss on Drying (Moisture)< 11% w/w[3][13]
Total Ash< 14% w/w[3][13]
Acid-Insoluble Ash< 3% w/w[3][13]
Ethanol-Soluble Extractive7.6 - 40.7% w/w[3][13]
Water-Soluble Extractive14.0 - 24.6% w/w[2][3]

Experimental Protocols

Protocol 1: Standardized n-Hexane Extraction of C. comosa

This protocol is based on methods used to produce extracts rich in non-polar diarylheptanoids.[4]

  • Preparation of Raw Material:

    • Ensure dried C. comosa rhizomes meet the quality parameters outlined in Table 1.

    • Grind the dried rhizomes into a coarse powder using a mechanical mill. Pass the powder through a standardized sieve (e.g., 20-mesh) to ensure uniform particle size.

  • Soxhlet Extraction:

    • Accurately weigh approximately 50 g of the powdered rhizome and place it into a cellulose thimble.

    • Place the thimble into the main chamber of a Soxhlet extractor.

    • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane and a condenser.

    • Heat the flask using a heating mantle to a temperature that allows for a consistent cycle rate (e.g., 4-6 cycles per hour).

    • Continue the extraction process for approximately 8-12 hours, or until the solvent in the siphon arm runs clear and colorless.

  • Solvent Evaporation:

    • After extraction is complete, allow the apparatus to cool.

    • Transfer the n-hexane solution from the flask to a pre-weighed container.

    • Remove the n-hexane using a rotary vacuum evaporator at a controlled temperature (e.g., 40-45 °C) to avoid thermal degradation of the diarylheptanoids.

  • Final Processing and Storage:

    • Once the solvent is fully evaporated, a brown-yellow oily extract will remain.[4]

    • Place the container in a vacuum desiccator for several hours to remove any residual solvent.

    • Weigh the final extract to calculate the yield.

    • Store the extract in an airtight, light-resistant container at 4 °C to maintain stability.[4]

Protocol 2: HPLC-UV Analysis for Quantification of Marker Diarylheptanoids

This protocol provides a general framework for the quantitative analysis of diarylheptanoids in C. comosa extracts.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh 1.0 mg of a reference standard (e.g., (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one) and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile to make a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Solution: Accurately weigh 10 mg of the C. comosa extract and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. Sonicate for 10 minutes to ensure complete dissolution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water is common. A starting point could be Acetonitrile:Water (60:40 v/v).[20] The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[16]

    • Detection Wavelength: Diarylheptanoids can be detected at various wavelengths; 214 nm or 262 nm can be used as starting points for method development.[20][21]

    • Injection Volume: 10 µL.[16]

  • Analysis and Quantification:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.995.

    • Inject the sample solution in triplicate.

    • Identify the peak corresponding to the marker compound by comparing its retention time with that of the reference standard.

    • Calculate the concentration of the marker compound in the extract using the regression equation from the standard curve. The final content can be expressed as mg per gram of extract.

Visualizations

Workflow for Minimizing Batch-to-Batch Variation

G cluster_0 1. Raw Material Control cluster_1 2. Extraction Process cluster_2 3. Final Product QC A Sourcing & Authentication (Qualified Supplier, AFLP/Morphological ID) B Harvesting (Standardized Time & Plant Age) A->B E Grinding (Controlled Particle Size) C Post-Harvest Processing (Standardized Drying & Storage) B->C D QC Testing (Raw) (Physicochemical Specs - Table 1) C->D D->E Material Passes QC F Extraction (Fixed Solvent, Time, Temp) E->F H Standardization (Adjust with excipient if needed) G Filtration & Concentration (Rotary Evaporation at <45°C) F->G G->H Crude Extract I Final QC Analysis (HPLC for Marker Compound Content) H->I J Release (Batch meets all specifications) I->J

Caption: A workflow diagram illustrating critical control points for minimizing variation in C. comosa extract production.

Signaling Pathway Modulation by a C. comosa Diarylheptanoid

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates NFkB_In p-NF-κB / p-IκB (Inactive Cytoplasmic Complex) IKK->NFkB_In Phosphorylates NFkB_Ac p-NF-κB (Active) NFkB_In->NFkB_Ac Releases Nucleus Nucleus NFkB_Ac->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Transcription Compound Compound 092 (from C. comosa) Compound->IKK Inhibits Compound->NFkB_Ac Attenuates Activation

Caption: Inhibition of the NF-κB inflammatory pathway by Compound 092, a diarylheptanoid from C. comosa.[8]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a diarylheptanoid with potential therapeutic applications. While specific validation data for this exact molecule is not extensively published, this guide draws upon established and validated methods for structurally similar diarylheptanoids to provide a reliable framework for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD), and High-Performance Thin-Layer Chromatography (HPTLC). These methods are widely used for the analysis of diarylheptanoids due to their specificity, sensitivity, and reproducibility.

Comparison of Validated Analytical Methods

The choice of an analytical method depends on various factors, including the sample matrix, the required level of sensitivity, and the available instrumentation. Below is a summary of typical validation parameters for HPLC-DAD and HPTLC methods based on data from related diarylheptanoids.[1][2]

ParameterHPLC-DADHPTLC with Densitometry
Principle Chromatographic separation based on polarity, followed by detection via UV-Vis absorbance.Separation on a high-performance TLC plate, followed by densitometric quantification.
Linearity (R²) > 0.999[2]> 0.99[1]
Limit of Detection (LOD) 0.06–0.22 µg/mL[2]8 ng/spot[1]
Limit of Quantification (LOQ) 0.18–0.69 µg/mL[2]25 ng/spot[1]
Accuracy (% Recovery) 98.35–103.90%[2]Typically within 95-105%
Precision (% RSD) < 2%[2]Typically < 5%
Selectivity High, based on retention time and UV spectrum.Moderate, based on Rf value and derivatization.
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the analysis of diarylheptanoids.

High-Performance Liquid Chromatography (HPLC) with DAD Detection

This method is suitable for the accurate quantification of this compound in various samples, including raw materials and finished products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column compartment, and a diode-array detector.

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., Luna C18, 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution using 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B).[2]

  • Gradient Program: A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: Diode-array detection allows for monitoring at multiple wavelengths; a common wavelength for diarylheptanoids is around 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or ethanol).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

HPTLC offers a high-throughput alternative for the quantification of diarylheptanoids and is particularly useful for the quality control of herbal extracts.

Instrumentation:

  • HPTLC applicator, developing chamber, TLC plate heater, and a TLC scanner with a densitometer.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a suitable ratio (e.g., 5:4:1, v/v/v).

  • Application: Apply the samples and standards as bands of a specific width using an automated applicator.

  • Development: Develop the plate in a saturated developing chamber to a specific distance.

  • Drying: Dry the plate after development.

  • Derivatization (if necessary): Spray the plate with a suitable reagent (e.g., vanillin-sulfuric acid) and heat to visualize the spots.[1]

  • Densitometric Analysis: Scan the plate at the wavelength of maximum absorbance of the analyte.

Sample Preparation:

  • Prepare extracts of the sample in a suitable solvent.

  • Apply known concentrations of the standard and the sample extracts to the HPTLC plate.

Visualizations

To further clarify the processes and concepts involved in the validation of analytical methods, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting method_development Method Development protocol_definition Validation Protocol Definition method_development->protocol_definition specificity Specificity / Selectivity protocol_definition->specificity linearity Linearity & Range protocol_definition->linearity accuracy Accuracy protocol_definition->accuracy precision Precision (Repeatability & Intermediate) protocol_definition->precision lod_loq LOD & LOQ protocol_definition->lod_loq robustness Robustness protocol_definition->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Comparison with Acceptance Criteria data_analysis->acceptance_criteria validation_report Validation Report acceptance_criteria->validation_report method_implementation Method Implementation validation_report->method_implementation Leads to

Caption: Workflow for the validation of an analytical method.

validation_parameters_relationship center Validated Analytical Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness linearity->lod linearity->loq accuracy->precision

Caption: Interrelationship of analytical method validation parameters.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of complex molecules is paramount. This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, offering insights into its characterization and placing it in the context of alternative analytical techniques.

Diarylheptanoids, a class of natural products, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Accurate identification and structural elucidation of these compounds are crucial for further research and development. While specific fragmentation data for this compound is not extensively documented, this guide synthesizes established fragmentation patterns of similar diarylheptanoids to predict its behavior under mass spectrometric analysis. This predicted pattern is then compared with other analytical methodologies to provide a comprehensive overview for researchers.

Predicted Mass Spectrometry Fragmentation Pattern

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural characterization of diarylheptanoids.[1][2][3][4] Based on studies of analogous compounds isolated from sources like Alpinia officinarum, a proposed fragmentation pathway for this compound in positive ion mode ESI-MS/MS is outlined below.

The fragmentation of the protonated molecule [M+H]⁺ would likely involve initial water losses from the hydroxyl groups on the heptane chain, followed by cleavages of the C-C bonds within the heptane backbone. Characteristic fragment ions are expected to arise from the cleavage of the bonds adjacent to the hydroxyl groups and the benzylic positions.

Key Predicted Fragment Ions:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Description of Neutral Loss/Fragmentation
[M+H]⁺[M+H - H₂O]⁺Loss of a water molecule from a hydroxyl group.
[M+H]⁺[M+H - 2H₂O]⁺Sequential loss of two water molecules.
[M+H]⁺VariableCleavage of the heptane chain, leading to the formation of tropylium-like ions and other stabilized carbocations. Specific fragment ions at m/z 91, 105, and 117 are often characteristic of diarylheptanoids.[2][3][4]
[M+H]⁺VariableFragments corresponding to the substituted phenyl moieties.

Comparative Analysis of Analytical Techniques

While mass spectrometry provides detailed structural information, other analytical techniques offer complementary data for the comprehensive analysis of diarylheptanoids.

Analytical TechniquePrincipleAdvantagesLimitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.High sensitivity and selectivity, provides detailed structural information.[1]Requires specialized equipment and expertise.
HPLC-DAD Separation by high-performance liquid chromatography with detection by a diode array detector.Robust, quantitative, and widely available.[5][6]Provides limited structural information based on UV-Vis spectra.
HPTLC Separation on a high-performance thin-layer chromatography plate with densitometric detection.High throughput, cost-effective, and suitable for screening.[7]Lower resolution and sensitivity compared to HPLC and LC-MS.
NMR Spectroscopy Nuclear magnetic resonance provides detailed information on the chemical structure and stereochemistry.Unambiguous structure elucidation.Lower sensitivity, requires pure compounds, and is time-consuming.

Experimental Protocols

A generalized experimental protocol for the analysis of diarylheptanoids using UPLC-MS/MS is provided below. This protocol is based on methodologies reported for the analysis of similar compounds.[1]

Sample Preparation:

  • Extract the plant material (e.g., rhizomes of Alpinia officinarum) with a suitable solvent such as methanol or ethanol.

  • Concentrate the extract under reduced pressure.

  • Redissolve the residue in the initial mobile phase for LC analysis.

  • Filter the solution through a 0.22 µm syringe filter before injection.

UPLC-Q-TOF-MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is common.

  • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally used for diarylheptanoids.

  • MS/MS Analysis: Data-dependent acquisition (DDA) is often employed to trigger MS/MS scans for the most abundant precursor ions.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of diarylheptanoids from natural sources.

analytical_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing start Plant Material extraction Solvent Extraction start->extraction concentration Concentration extraction->concentration dissolution Redissolution concentration->dissolution filtration Filtration dissolution->filtration uplc UPLC Separation filtration->uplc ms Mass Spectrometry (MS) uplc->ms msms Tandem MS (MS/MS) ms->msms data_acquisition Data Acquisition msms->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis identification Compound Identification data_analysis->identification

Caption: A generalized workflow for the extraction and analysis of diarylheptanoids.

Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the research question. The following diagram illustrates the logical relationship between different analytical methods for the study of diarylheptanoids.

logical_relationship screening Screening & Quantification hptlc HPTLC screening->hptlc hplc_dad HPLC-DAD screening->hplc_dad structure Structural Elucidation lc_msms LC-MS/MS structure->lc_msms nmr NMR structure->nmr hplc_dad->lc_msms Provides preliminary data lc_msms->nmr Suggests structures for confirmation

Caption: Relationship between analytical techniques for diarylheptanoid analysis.

References

A Comparative Analysis of Diarylheptanoids from Diverse Curcuma Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the genus Curcuma presents a rich source of bioactive diarylheptanoids. This guide offers an objective comparison of the diarylheptanoid profiles across various Curcuma species, supported by experimental data, to aid in the identification of promising candidates for further investigation.

Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, are abundant in the rhizomes of many Curcuma species.[1] These compounds, including the well-known curcuminoids, have garnered significant attention for their diverse pharmacological activities.[2] Understanding the qualitative and quantitative variations in diarylheptanoid content among different Curcuma species is crucial for targeted drug discovery and development. This guide provides a comparative overview of diarylheptanoids found in prominent Curcuma species, details the experimental protocols for their analysis, and illustrates the key signaling pathways they modulate.

Comparative Quantitative Analysis of Diarylheptanoids

The concentration and composition of diarylheptanoids can vary significantly between different Curcuma species. This variation influences their potential therapeutic applications. The following tables summarize the quantitative data for key diarylheptanoids identified in Curcuma longa, Curcuma zedoaria, Curcuma aromatica, Curcuma phaeocaulis, and Curcuma kwangsiensis. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in plant origin, age, and extraction and analytical methodologies.

Table 1: Quantitative Content of Major Diarylheptanoids in Different Curcuma Species (mg/g of dry rhizome)

DiarylheptanoidCurcuma longaCurcuma zedoariaCurcuma aromaticaCurcuma phaeocaulisCurcuma kwangsiensis
Curcumin1.599 - 84.42[3]0.50 - 0.73Data not availablePresent (quantification not specified)[4]Present (quantification not specified)[5][6]
Demethoxycurcumin2.169 - 59.32[3]0.23 - 1.43Data not availablePresent (quantification not specified)[4]Present (quantification not specified)[5][6]
Bisdemethoxycurcumin2.812 - 43.66[3]0.12 - 0.44Data not availablePresent (quantification not specified)[4]Present (quantification not specified)[5][6]
Other Diarylheptanoids16 identified[7]Data not available13 identified[5]9 identified[4]18 identified[5][6]

Note: "Present" indicates that the compound has been identified in the species, but quantitative data was not found in the reviewed literature.

Experimental Protocols

Accurate and reproducible quantification of diarylheptanoids is essential for comparative studies. The following sections detail standardized methodologies for the extraction and analysis of these compounds from Curcuma rhizomes.

Extraction of Diarylheptanoids

A generalized protocol for the extraction of diarylheptanoids from Curcuma rhizomes is outlined below. This method is a synthesis of procedures described in the scientific literature.[8]

Workflow for Diarylheptanoid Extraction

ExtractionWorkflow start Start: Dried Curcuma Rhizome Powder maceration Maceration with Organic Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) start->maceration filtration Filtration to Separate Extract from Solid Residue maceration->filtration concentration Concentration of the Filtrate under Reduced Pressure filtration->concentration fractionation Optional: Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->fractionation purification Optional: Column Chromatography (Silica gel, Sephadex LH-20) fractionation->purification end End: Diarylheptanoid-Rich Extract/Fractions purification->end

Caption: Workflow for the extraction of diarylheptanoids.

Detailed Steps:

  • Sample Preparation: Air-dry fresh Curcuma rhizomes in the shade and grind them into a fine powder.

  • Extraction: Macerate the powdered rhizome with a suitable organic solvent (e.g., 95% ethanol, methanol, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking. Alternatively, use Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

  • Fractionation (Optional): For further purification, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Isolation (Optional): Individual diarylheptanoids can be isolated from the enriched fractions using column chromatography techniques, such as silica gel chromatography or Sephadex LH-20.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of diarylheptanoids.[9][10]

Workflow for HPLC Analysis of Diarylheptanoids

HPLCWorkflow start Start: Diarylheptanoid Extract/Standard dissolution Dissolve in HPLC-grade Methanol/Acetonitrile start->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration injection Inject into HPLC System filtration->injection separation Chromatographic Separation on C18 Column injection->separation detection Detection by DAD at Specific Wavelengths (e.g., 280 nm for general diarylheptanoids, 425 nm for curcuminoids) separation->detection quantification Quantification using Calibration Curves of Standards detection->quantification end End: Quantitative Results quantification->end

Caption: Workflow for HPLC analysis of diarylheptanoids.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with a mixture of (A) water with 0.1% formic acid or acetic acid and (B) acetonitrile or methanol.[9] A common gradient starts with a higher proportion of A, gradually increasing the proportion of B to elute compounds with increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: Diode Array Detector (DAD) monitoring at wavelengths relevant to the diarylheptanoids of interest (e.g., 280 nm for a general profile and 425 nm specifically for curcuminoids).[8]

  • Quantification: External standard calibration curves are constructed by injecting known concentrations of pure diarylheptanoid standards. The concentration of the analytes in the samples is then determined from these curves.

Modulation of Signaling Pathways

Diarylheptanoids from Curcuma species exert their biological effects by modulating various cellular signaling pathways. Two of the most well-documented pathways are the NF-κB and STAT3 signaling cascades, which are critically involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in the inflammatory response. Its aberrant activation is implicated in numerous chronic diseases. Curcumin and other diarylheptanoids have been shown to inhibit the NF-κB pathway at multiple levels.[11][12][13][14]

NF-κB Signaling Pathway Inhibition by Diarylheptanoids

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Ubiquitinated and Degraded) IkB->IkB_p Leads to NFkB NF-κB (p50/p65) NFkB->IkB Bound by NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkB_p->NFkB Releases Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK Inhibits Diarylheptanoids->NFkB_n Inhibits DNA binding DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. Diarylheptanoids have been identified as potent inhibitors of the STAT3 signaling pathway.[4][15][16]

STAT3 Signaling Pathway Inhibition by Diarylheptanoids

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds to JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Translocates Diarylheptanoids Diarylheptanoids Diarylheptanoids->JAK Inhibits Diarylheptanoids->pSTAT3 Inhibits phosphorylation DNA DNA pSTAT3_dimer_n->DNA Binds to Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression Induces

Caption: Inhibition of the STAT3 signaling pathway.

This comparative guide highlights the diversity of diarylheptanoids within the Curcuma genus and provides a framework for their systematic investigation. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to unlock the full therapeutic potential of these remarkable natural compounds. Further quantitative studies on a wider range of diarylheptanoids across more Curcuma species are warranted to build a more comprehensive understanding of their distribution and bioactivity.

References

A Comparative Analysis of the Biological Activities of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of two phenolic compounds: 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a diarylheptanoid found in plants such as Curcuma comosa and Tacca plantaginea, and curcumin, the principal curcuminoid of turmeric (Curcuma longa). This comparison is based on available experimental data for their antioxidant, anti-inflammatory, and anticancer properties.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of this compound and curcumin. It is important to note that direct comparative studies for this compound are limited. Therefore, data for some of its activities are inferred from studies on structurally similar diarylheptanoids.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
This compound DPPH Radical ScavengingData not available for the specific compound. However, a phenolic diarylheptanoid from Curcuma comosa exhibited high antioxidant activity, comparable to Vitamin C.[1]
Curcumin DPPH Radical Scavenging3.20 µg/mL[2]
DPPH Radical Scavenging32.86 µM[3]
DPPH Radical Scavenging53 µM[1]

Table 2: Anti-inflammatory Activity

CompoundCell LineAssayIC50 ValueSource
This compound 3-O-β-D-glucopyranoside -TNF-α-induced NF-κB transcriptional activity inhibition9.4 µM[4]
Curcumin RAW 264.7 macrophagesNitric Oxide (NO) Production Inhibition (LPS-induced)11.0 ± 0.59 µM[5]

Table 3: Anticancer Activity

CompoundCell LineAssayIC50 ValueSource
This compound -CytotoxicityData not available for the specific compound against MCF-7 cells. However, diarylheptanoids from Tacca chantrieri have shown cytotoxic activities against various cancer cell lines.[6]
Curcumin MCF-7 (Breast Cancer)Cytotoxicity (MTT Assay)1.32 ± 0.06 µM[7]
MCF-7 (Breast Cancer)Cytotoxicity (MTT Assay)20 µM (48h)[8]
MCF-7 (Breast Cancer)Cytotoxicity (MTT Assay)44.61 µM[9]
MCF-7 (Breast Cancer)Cytotoxicity75 µM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Test compounds are prepared in a series of concentrations in a suitable solvent (e.g., methanol or DMSO).

  • An aliquot of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A control is prepared containing the solvent instead of the test compound.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a defined incubation period (e.g., 24 hours).

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

  • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • The absorbance is measured at approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength between 500 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating the biological activities of these compounds.

experimental_workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound Test Compound (Diarylheptanoid or Curcumin) StockSolution Stock Solution (in DMSO) Compound->StockSolution WorkingSolutions Serial Dilutions StockSolution->WorkingSolutions Antioxidant Antioxidant Assay (e.g., DPPH) WorkingSolutions->Antioxidant Add to DPPH solution AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition in RAW 264.7) WorkingSolutions->AntiInflammatory Treat cells Anticancer Anticancer Assay (e.g., MTT on MCF-7) WorkingSolutions->Anticancer Treat cells Absorbance Spectrophotometric Reading Antioxidant->Absorbance AntiInflammatory->Absorbance Anticancer->Absorbance Calculation Calculate % Inhibition or % Viability Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Experimental workflow for evaluating biological activity.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB_n Inhibits Translocation Diarylheptanoid 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane Diarylheptanoid->NFkB_n Inhibits Transcription

Caption: NF-κB signaling pathway inhibition.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diarylheptanoid 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane PPAR PPARβ/δ Diarylheptanoid->PPAR Activates (EC50 = 23.1 µM) PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Anti-inflammatory genes) PPRE->TargetGenes Regulates note Curcumin's direct interaction with PPAR is less characterized, though it influences related pathways.

Caption: PPAR signaling pathway activation.

Conclusion

Both this compound and curcumin demonstrate significant potential as bioactive compounds with antioxidant, anti-inflammatory, and anticancer properties. Curcumin is extensively studied, with a wealth of quantitative data supporting its efficacy across various assays. This compound, while less characterized, shows potent anti-inflammatory activity through the inhibition of NF-κB and activation of PPAR signaling pathways. The available data on related diarylheptanoids suggest it likely possesses strong antioxidant and anticancer effects as well.

Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two compounds. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundation for such future investigations.

References

"comparison of the phytoestrogenic potency of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and genistein"

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the phytoestrogenic potency of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and the well-documented isoflavone, genistein, is not available in current scientific literature. However, to provide a valuable comparative guide for researchers, scientists, and drug development professionals, this report will focus on a closely related and well-researched diarylheptanoid from Curcuma comosa, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (hereafter referred to as DPHD), as a proxy for the requested diarylheptanoid. This guide will objectively compare the phytoestrogenic performance of DPHD with genistein, supported by available experimental data.

Executive Summary

Genistein, a soy-derived isoflavone, is a well-established phytoestrogen with a considerable body of research detailing its estrogenic activity. Diarylheptanoids, a class of compounds found in plants of the ginger family, such as Curcuma comosa, are also recognized for their phytoestrogenic properties. This guide presents a comparative overview of the estrogenic potency of DPHD, a representative diarylheptanoid, and genistein, focusing on their interaction with estrogen receptors and their effects in both in vitro and in vivo models.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the phytoestrogenic potency of DPHD and genistein.

Table 1: In Vitro Estrogenic Activity

CompoundAssay TypeCell LineEndpointResult
DPHD Yeast-based reporter assaySaccharomyces cerevisiaeβ-galactosidase activityRelative potency of 4% compared to 17β-estradiol[1]
Genistein E-Screen (Cell Proliferation)MCF-7Cell proliferationProliferative effects similar to 1 nM estradiol at a concentration of 100 nM[2]
Genistein Estrogen Receptor Binding AssayHuman Estrogen ReceptorIC505 x 10-7 M for 50% inhibition of [3H]estradiol binding[3]
Genistein Reporter Gene AssayMCF-7pS2 gene expressionInduced expression at concentrations as low as 1 µM[2]

Table 2: In Vivo Estrogenic Activity

CompoundAnimal ModelAssay TypeEndpointResult
DPHD Immature ovariectomized ratUterotrophic assayUterine weightElicited uterotrophic activity
Genistein Ovariectomized athymic miceUterotrophic assayUterine weightIncreased uterine weights at 750 ppm in the diet[2]
Genistein Ovariectomized athymic miceTumor growthMCF-7 xenograft growthEnhanced tumor growth at 750 ppm in the diet[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Yeast-Based Estrogen Receptor Assay (for DPHD)

This assay utilizes a recombinant yeast strain (Saccharomyces cerevisiae) that co-expresses the human estrogen receptor (ERα), a coactivator (TIF2), and a reporter gene (β-galactosidase) under the control of an estrogen-responsive element (ERE).

  • Metabolic Activation : Diarylheptanoids are incubated with a rat liver S9-fraction to facilitate metabolic activation, which has been shown to enhance their estrogenic efficiency.[1]

  • Yeast Culture : The recombinant yeast is cultured in a suitable medium until it reaches the logarithmic growth phase.

  • Treatment : The yeast culture is then treated with various concentrations of the metabolically activated DPHD or the reference compound, 17β-estradiol.

  • Incubation : The treated cultures are incubated for a defined period to allow for ER activation and subsequent reporter gene expression.

  • β-galactosidase Assay : The activity of the expressed β-galactosidase is quantified using a colorimetric substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The intensity of the color produced is proportional to the estrogenic activity of the compound.

MCF-7 Cell Proliferation Assay (E-Screen) (for Genistein)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent human breast cancer cells (MCF-7).

  • Cell Culture : MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum. Prior to the assay, the cells are deprived of estrogen by culturing them in a phenol red-free medium with charcoal-stripped serum.

  • Treatment : The estrogen-deprived cells are then treated with various concentrations of genistein or the positive control, 17β-estradiol.

  • Incubation : The cells are incubated for a period of 4 to 6 days to allow for cell proliferation.

  • Quantification of Proliferation : Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

Estrogen Receptor Binding Assay (for Genistein)

This competitive binding assay measures the ability of a test compound to displace a radiolabeled estrogen, typically [3H]17β-estradiol, from the estrogen receptor.

  • Receptor Source : A source of estrogen receptors is prepared, usually from the cytosol of target tissues (e.g., rat uterus) or from cells overexpressing the receptor.

  • Incubation : The receptor preparation is incubated with a fixed concentration of [3H]17β-estradiol and varying concentrations of the competitor compound (genistein).

  • Separation : After incubation, the receptor-bound and free radioligand are separated using techniques like dextran-coated charcoal or hydroxylapatite.

  • Quantification : The amount of radioactivity in the bound fraction is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.[3]

Mandatory Visualizations

Signaling Pathway of Estrogen Receptor Activation

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen (e.g., DPHD, Genistein) ER Estrogen Receptor (ER) Phytoestrogen->ER Binds ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Results in

Caption: Estrogen receptor signaling pathway initiated by phytoestrogens.

Experimental Workflow for In Vitro Estrogenic Activity Assessment

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (DPHD, Genistein) Treatment Treat Cells with Compounds and Controls Compound_Prep->Treatment Cell_Culture Culture Estrogen-Responsive Cells (Yeast or MCF-7) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Reporter_Assay Reporter Gene Assay (e.g., β-galactosidase) Incubation->Reporter_Assay Yeast Assay Proliferation_Assay Cell Proliferation Assay (e.g., E-Screen) Incubation->Proliferation_Assay MCF-7 Assay Data_Analysis Analyze Data and Determine Potency Reporter_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: General experimental workflow for in vitro estrogenic activity assays.

References

"evaluating the estrogen receptor binding affinity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the estrogen receptor (ER) binding affinity of various phytoestrogens, with a focus on diarylheptanoids isolated from Curcuma comosa. While direct experimental data on the estrogen receptor binding affinity of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is not currently available in the public domain, this guide offers a comprehensive overview of the binding affinities of structurally related compounds and other well-characterized phytoestrogens. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers designing and interpreting studies in this area.

Comparative Estrogen Receptor Binding Affinity

The following table summarizes the estrogen receptor binding affinities of several diarylheptanoids and other common phytoestrogens compared to the endogenous ligand, 17β-estradiol. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

CompoundChemical ClassEstrogen Receptor SubtypeIC50 (nM)Relative Binding Affinity (RBA, %)Reference
17β-EstradiolSteroidERα~0.1100[1]
17β-EstradiolSteroidERβ~0.1100[1]
(3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-olDiarylheptanoidERαNot Reported4% of 17β-estradiol[2]
GenisteinIsoflavoneERα~50~0.2[1][3]
GenisteinIsoflavoneERβ~5~2[1][3]
DaidzeinIsoflavoneERα>1000<0.01[1]
DaidzeinIsoflavoneERβ~200~0.05[1]
CoumestrolCoumestanERα~10~1[1][3]
CoumestrolCoumestanERβ~1~10[1][3]
ResveratrolStilbeneERα>1000<0.01[1]
ResveratrolStilbeneERβ>1000<0.01[1]

Note: The binding affinity of phytoestrogens is generally lower than that of 17β-estradiol. Many phytoestrogens exhibit a preferential binding to ERβ over ERα.[4][5] The estrogenic activity of some diarylheptanoids from Curcuma comosa has been shown to be dependent on metabolic activation.[2]

Experimental Protocols

A standardized method for determining estrogen receptor binding affinity is the competitive radioligand binding assay. This assay quantifies the ability of a test compound to compete with a radiolabeled form of 17β-estradiol for binding to purified estrogen receptors.

Estrogen Receptor Competitive Binding Assay Protocol

This protocol is adapted from established methodologies for determining ER binding affinity.[2]

1. Materials:

  • Estrogen Receptors: Purified recombinant human ERα and ERβ.

  • Radioligand: [³H]17β-estradiol.

  • Test Compounds: this compound and other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 10% glycerol, 1 mM DTT, and 1 mg/ml BSA).

  • Separation Matrix: Dextran-coated charcoal or hydroxylapatite slurry.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Incubation: In microcentrifuge tubes, combine a fixed concentration of the estrogen receptor, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the unlabeled test compound. Include control tubes with no test compound (total binding) and tubes with a high concentration of unlabeled 17β-estradiol (non-specific binding).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add the separation matrix (e.g., dextran-coated charcoal) to the incubation mixture to adsorb the unbound radioligand. Centrifuge the tubes to pellet the matrix.

  • Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Estrogen Receptor (ERα or ERβ) Incubation Incubation (Binding Competition) Receptor->Incubation Radioligand [³H]17β-Estradiol Radioligand->Incubation Test_Compound Test Compound (e.g., Diarylheptanoid) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Add Separation Matrix Quantification Quantification of Bound Radioligand Separation->Quantification Collect Supernatant Data_Analysis Generate Competition Curve Determine IC50 Quantification->Data_Analysis Radioactivity Counts

Workflow for an estrogen receptor competitive binding assay.

Estrogen Receptor Signaling Pathway

Estrogens exert their physiological effects by binding to two main types of estrogen receptors: ERα and ERβ. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This is known as the classical or genomic signaling pathway. Estrogen receptors can also mediate rapid, non-genomic effects through signaling cascades initiated at the cell membrane.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen or Phytoestrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding Dimerization Receptor Dimerization ER->Dimerization Conformational Change Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Modulation of Gene Expression

Classical estrogen receptor signaling pathway.

Conclusion

While direct experimental data on the estrogen receptor binding affinity of this compound is lacking, the available information on related diarylheptanoids from Curcuma comosa suggests that this class of compounds exhibits estrogenic activity through an ER-dependent mechanism. The provided comparative data for other phytoestrogens and detailed experimental protocols offer a solid foundation for future research to elucidate the specific binding characteristics of this compound. Further investigation is warranted to determine its precise binding affinity for ERα and ERβ and to fully understand its potential as a modulator of estrogen signaling.

References

"differential effects of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane on ERα and ERβ"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the estrogenic activity of diarylheptanoids, a class of phytoestrogens, reveals differential effects on estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While specific experimental data on 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is limited in the current scientific literature, studies on structurally similar diarylheptanoids isolated from plants such as Curcuma comosa provide valuable insights into their potential as selective estrogen receptor modulators (SERMs). These natural compounds have been shown to interact with estrogen receptors and modulate their activity in a tissue-specific manner.

This guide compares the effects of representative diarylheptanoids on ERα and ERβ, based on available in vitro and in vivo data. The information presented is intended for researchers, scientists, and professionals in drug development.

Comparative Biological Activity of Diarylheptanoids on Estrogen Receptors

Several diarylheptanoids have been investigated for their estrogenic and anti-estrogenic properties. These compounds exhibit a range of activities, from full agonism at ERα to mixed agonist/antagonist profiles, highlighting their potential for development as SERMs.

One diarylheptanoid, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol (referred to as D3), has been shown to be an ERα-selective agonist.[1] In vitro studies using MCF-7 breast cancer cells demonstrated that D3 up-regulates estrogen-responsive genes.[1] Further investigations in HepG2 cells transfected with ERα or ERβ showed that D3 and other diarylheptanoids induced transcription primarily through an ERα-driven pathway.[1] In vivo, D3 exhibited uterotrophic activity in mice, a classic indicator of estrogenic action, and this effect was dependent on ERα.[2]

Another diarylheptanoid, 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (compound 092), has demonstrated SERM-like activities.[3][4] This compound displayed a biphasic response in HEK-293T cells, acting as an estrogen agonist at low concentrations (0.1–1 μM) and as an antagonist at higher concentrations (10–50 μM) in a luciferase reporter gene assay.[3][4] In MCF-7 cells, compound 092 exhibited anti-estrogenic activity by down-regulating ERα signaling and suppressing estrogen-responsive genes.[3][4] Interestingly, it promoted the differentiation of pre-osteoblastic cells, suggesting a potential application in preventing bone loss.[3][4]

Quantitative Data Summary

The following tables summarize the reported biological activities of key diarylheptanoids on estrogen receptors.

Table 1: In Vitro Estrogenic Activity of Diarylheptanoids

CompoundCell LineAssayTarget ReceptorConcentrationObserved EffectReference
Diarylheptanoid D3MCF-7Gene Expression (TFF1, MYC, CTSD)ERα50 μMSignificant increase in mRNA expression, comparable to 1 nM E2[1]
Diarylheptanoid D3HepG2Luciferase Reporter Assay (3x-Vit-ERE-TATA-Luc)ERα50 μMMaximum relative luciferase activity, comparable to 1 nM E2[1]
Diarylheptanoid D3HepG2Luciferase Reporter Assay (3x-Vit-ERE-TATA-Luc)ERβNot Active-[1]
Diarylheptanoid D2HepG2Luciferase Reporter Assay (3x-Vit-ERE-TATA-Luc)ERβActive-[1]
Compound 092HEK-293TLuciferase Reporter AssayERα/ERβ0.1–1 μMAgonist activity[3][4]
Compound 092HEK-293TLuciferase Reporter AssayERα/ERβ10–50 μMAntagonist activity[3][4]
Compound 092MCF-7Gene ExpressionERα-Down-regulation of ERα-signaling and suppression of estrogen-responsive genes[3][4]

Table 2: In Vivo Estrogenic Activity of Diarylheptanoid D3

CompoundAnimal ModelEndpointRoute of AdministrationDoseObserved EffectReference
Diarylheptanoid D3Ovariectomized miceUterine weight--Markedly increased uterine weight and proliferation of uterine epithelium[1]
Diarylheptanoid D3Ovariectomized miceGene Expression (Lactoferrin)--Up-regulated lactoferrin gene expression[1]

Experimental Protocols

Cell Culture and Transfection

Human breast cancer cells (MCF-7) and human hepatoma cells (HepG2) are commonly used for in vitro estrogenicity assays.[1] Cells are maintained in appropriate media supplemented with fetal bovine serum. For transfection experiments, cells are plated and then transfected with plasmids containing either human ERα or ERβ and an estrogen-responsive element (ERE)-driven luciferase reporter gene (e.g., 3x-Vit-ERE-TATA-Luc) using a suitable transfection reagent.[1]

Luciferase Reporter Gene Assay

Following transfection, cells are treated with the test compounds (e.g., diarylheptanoids) or a vehicle control. 17β-estradiol (E2) is typically used as a positive control, and an ER antagonist like ICI 182,780 is used to confirm receptor-mediated effects.[1] After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The results are often expressed as relative luciferase units (RLU) or as a fold induction over the vehicle control.[2]

Gene Expression Analysis by Real-Time PCR

MCF-7 cells are treated with diarylheptanoids or E2 for a specific duration. Total RNA is then extracted from the cells and reverse-transcribed into cDNA.[1] The expression levels of estrogen-responsive genes such as TFF1 (pS2), progesterone receptor (PGR), MYC, and cathepsin D (CTSD) are quantified using real-time polymerase chain reaction (RT-PCR) with gene-specific primers.[1]

Uterotrophic Assay in Mice

Ovariectomized (OVX) mice are used to assess the in vivo estrogenic activity of compounds.[1] The animals are treated with the test compound (e.g., diarylheptanoid D3) or vehicle control for a specified period. At the end of the treatment period, the uteri are excised and weighed. An increase in uterine weight is a hallmark of estrogenic activity.[1] Histological analysis of the uterine tissue can also be performed to assess epithelial proliferation.[1]

Visualizations

Signaling Pathway

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diarylheptanoid Diarylheptanoid ER ERα / ERβ (inactive, complexed with HSPs) Diarylheptanoid->ER Binds HSP HSP ER_active ER Dimer (active) ER->ER_active Dimerization & Conformational Change ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Generalized signaling pathway for diarylheptanoid activation of estrogen receptors.

Experimental Workflow

Reporter_Gene_Assay_Workflow A 1. Cell Seeding (e.g., HepG2 cells) B 2. Transfection - ERα or ERβ expression vector - ERE-luciferase reporter vector A->B C 3. Treatment - Diarylheptanoid - Vehicle (Control) - E2 (Positive Control) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay (Measure luminescence) E->F G 7. Data Analysis (Fold induction vs. control) F->G

Caption: Workflow for a typical estrogen receptor reporter gene assay.

References

In Vitro Antioxidant Capacity: A Comparative Analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed in vitro comparison of the antioxidant capacities of the diarylheptanoid 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane and the well-studied stilbenoid, resveratrol. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant potential of these two natural compounds. While extensive quantitative data exists for resveratrol, direct comparative studies and specific IC50 values for this compound are limited in publicly available literature. This guide therefore synthesizes the available data for a closely related diarylheptanoid from Curcuma comosa, 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene, to provide a valuable comparative perspective.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is frequently quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration required to scavenge 50% of free radicals in a specific assay. A lower IC50 value signifies a higher antioxidant potency. The following tables summarize reported IC50 values for resveratrol and available antioxidant data for a structurally similar diarylheptanoid isolated from Curcuma comosa.

Table 1: In Vitro Antioxidant Capacity of Resveratrol

Antioxidant AssayIC50 Value (µg/mL)IC50 Value (µM)¹Reference(s)
DPPH Radical Scavenging15.5468.1[1]
ABTS Radical Scavenging2.8612.5[1]
FRAP (Ferric Reducing Antioxidant Power)5.1 (IC0.5)22.3[2]

¹ Molar mass of Resveratrol: 228.24 g/mol

Table 2: In Vitro Antioxidant Capacity of 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene (from Curcuma comosa)

Antioxidant AssayResultReference(s)
DPPH Radical ScavengingAntioxidant activity (IC50) similar to Vitamin C.[3]

It is important to note that a direct numerical comparison is challenging due to the lack of a specific IC50 value for the diarylheptanoid in the same assays. However, the observation that its DPPH radical scavenging activity is comparable to that of Vitamin C, a potent antioxidant, suggests a significant antioxidant capacity.[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared.

  • A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant are prepared.

  • A small volume of the test compound/standard is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the in vitro comparison of the antioxidant capacity of two compounds.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparison Compound_A 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane DPPH DPPH Assay Compound_A->DPPH ABTS ABTS Assay Compound_A->ABTS FRAP FRAP Assay Compound_A->FRAP Compound_B Resveratrol Compound_B->DPPH Compound_B->ABTS Compound_B->FRAP Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->DPPH Standard->ABTS Standard->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculation of % Inhibition Spectro->Calc IC50 IC50 Value Determination Calc->IC50 Compare Comparative Analysis of Antioxidant Capacity IC50->Compare

Caption: A generalized workflow for the comparative in vitro antioxidant capacity assessment.

Signaling Pathways

While this guide focuses on the direct chemical antioxidant properties of these compounds, it is worth noting that their in vivo effects are also mediated through complex signaling pathways. Both resveratrol and certain diarylheptanoids have been reported to influence cellular antioxidant defense mechanisms by modulating pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of endogenous antioxidant enzymes. Further research is warranted to elucidate the specific effects of this compound on these cellular pathways.

References

Comparative Analysis of Antibody Cross-Reactivity with Diarylheptanoids: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diarylheptanoid Cross-Reactivity

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] Curcumin is the most well-known member of this family, but over 400 distinct diarylheptanoids have been identified.[1] Given the structural similarities within this class, an antibody developed against one diarylheptanoid may exhibit cross-reactivity with others. Understanding the specificity and cross-reactivity of such antibodies is crucial for the development of targeted therapies, diagnostics, and research tools.[2]

Quantitative Comparison of Antibody-Diarylheptanoid Interactions

To objectively assess antibody specificity, quantitative immunoassays are essential. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) can provide data on binding affinity and inhibition.

Below is a hypothetical table illustrating how such comparative data could be presented. This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Cross-Reactivity of an Anti-Curcumin Monoclonal Antibody with Various Diarylheptanoids

DiarylheptanoidStructureIC50 (nM) in Competitive ELISABinding Affinity (KD) from SPR (M)Percent Cross-Reactivity (%)
CurcuminC21H20O615.21.2 x 10⁻⁸100
DemethoxycurcuminC20H18O535.83.5 x 10⁻⁸42.5
BisdemethoxycurcuminC19H16O489.19.1 x 10⁻⁸17.1
Yakuchinone AC19H22O3540.75.2 x 10⁻⁷2.8
CentrolobolC19H24O2> 1000> 1.0 x 10⁻⁶< 1.0

% Cross-Reactivity = (IC50 of Curcumin / IC50 of Diarylheptanoid) x 100

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results.

Competitive ELISA Protocol

This method quantifies the cross-reactivity by measuring the ability of different diarylheptanoids to compete with a conjugated diarylheptanoid for binding to a limited amount of antibody.

  • Antigen Coating:

    • Dilute a diarylheptanoid-protein conjugate (e.g., Curcumin-BSA) to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate four times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[3]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well to block non-specific binding sites.[4]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described above.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor diarylheptanoids (curcumin, demethoxycurcumin, etc.) in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).

    • Incubate for 1 hour at room temperature to allow the antibody and competitor to bind.

    • Transfer 100 µL of the antibody-competitor mixture to the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate as described above.

  • Detection:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate as described above.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).

    • Incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding).

Surface Plasmon Resonance (SPR) Protocol

SPR allows for the real-time, label-free analysis of binding kinetics, providing association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[5][6]

  • Sensor Chip Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) with a mixture of EDC and NHS.

    • Immobilize the primary antibody onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions for each diarylheptanoid in a suitable running buffer (e.g., HBS-EP+).

    • Inject the diarylheptanoid solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, inject the running buffer alone to monitor the dissociation of the diarylheptanoid from the antibody.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd).

    • The equilibrium dissociation constant (KD) is calculated as kd/ka. A lower KD value indicates a higher binding affinity.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

experimental_workflow cluster_elisa Competitive ELISA cluster_spr Surface Plasmon Resonance (SPR) elisa_coat Coat Plate with Diarylheptanoid-Protein Conjugate elisa_block Block Non-Specific Sites elisa_coat->elisa_block elisa_compete Incubate Antibody with Competitor Diarylheptanoids elisa_block->elisa_compete elisa_bind Add Mixture to Coated Plate elisa_compete->elisa_bind elisa_detect Add Secondary Antibody and Substrate elisa_bind->elisa_detect elisa_analyze Measure Absorbance and Calculate IC50 elisa_detect->elisa_analyze end_point End: Comparative Cross-Reactivity Profile elisa_analyze->end_point spr_immobilize Immobilize Antibody on Sensor Chip spr_associate Inject Diarylheptanoid (Association) spr_immobilize->spr_associate spr_dissociate Inject Buffer (Dissociation) spr_associate->spr_dissociate spr_analyze Fit Sensorgram Data and Calculate KD spr_dissociate->spr_analyze spr_analyze->end_point start Start: Antibody & Diarylheptanoid Panel start->elisa_coat start->spr_immobilize

Caption: Experimental workflow for assessing antibody cross-reactivity.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diarylheptanoid Diarylheptanoid (e.g., Curcumin) IKK IKK Complex diarylheptanoid->IKK Inhibits receptor Cell Surface Receptor receptor->IKK Activates antibody Specific Antibody antibody->diarylheptanoid Blocks IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Induces Degradation of IκBα IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB DNA DNA NFkB->DNA Translocates & Binds NFkB_IkB->NFkB Releases Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription

Caption: Hypothetical NF-κB signaling pathway inhibited by diarylheptanoids.

References

A Comparative Purity Analysis: Synthetic vs. Natural 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sourcing of a bioactive compound is a critical decision in the research and development pipeline, with significant implications for experimental reproducibility, efficacy, and safety. This guide provides a comparative analysis of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane derived from synthetic routes versus isolation from natural sources. This diarylheptanoid, a potent phenolic compound, has garnered interest for its potential therapeutic properties. Understanding its purity profile is paramount for accurate biological assessment.

Executive Summary of Purity Profiles

The purity of this compound is contingent on its origin. Synthetic preparations offer the advantage of a more controlled manufacturing process, potentially leading to higher purity and a well-defined impurity profile. Conversely, natural extracts, while benefiting from a green provenance, may contain a more complex mixture of structurally related compounds and other phytochemicals that can be challenging to completely remove.

ParameterSynthetic ProductNatural IsolateTypical Purity Range
Purity (by HPLC) Typically ≥98%Often 95-98%[1]As specified by supplier
Key Potential Impurities Unreacted starting materials, reagents, catalysts, reaction by-products (e.g., isomers, incompletely deprotected intermediates).Other diarylheptanoids, sesquiterpenes, flavonoids, and other plant metabolites from the source (e.g., Curcuma comosa)[2].Varies by batch and purification method
Stereoisomeric Purity Dependent on the stereoselectivity of the synthesis. Can be produced as a specific stereoisomer (e.g., (3R,5R)) or a racemic mixture.Typically a specific stereoisomer as biosynthesized by the plant.Critical for biological activity
Endotoxin/Bioburden Generally low, controllable through sterile processing.Higher potential for microbial contamination from the raw plant material.Important for in vivo studies
Heavy Metals Controlled by the quality of reagents and manufacturing process.Potential for contamination from the soil where the plant was grown[3].Must meet regulatory limits

Experimental Protocols for Purity Determination

Accurate assessment of purity requires a multi-pronged analytical approach. The following are standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: This method separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. The peak area of the target compound relative to the total peak area provides a quantitative measure of purity.

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for complex samples.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio (m/z).

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).

Protocol:

  • LC Conditions: Same as the HPLC protocol described above.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Full scan mode to detect all ions. MS/MS (tandem mass spectrometry) can be used to fragment ions for structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR provides detailed information about the chemical structure of the molecule and can be used to confirm the identity of the main component and to identify and quantify impurities.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.

  • Analysis: The spectra are compared to a reference spectrum of a pure standard. The presence of unexpected signals may indicate impurities, and their structure can often be elucidated from the NMR data.

Visualizing Experimental Workflows and Biological Pathways

To facilitate a clearer understanding of the processes involved in purity confirmation and the compound's potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Synthetic Sample Synthetic Sample Dissolution & Filtration Dissolution & Filtration Synthetic Sample->Dissolution & Filtration Natural Isolate Natural Isolate Natural Isolate->Dissolution & Filtration HPLC HPLC Dissolution & Filtration->HPLC LCMS LCMS Dissolution & Filtration->LCMS NMR NMR Dissolution & Filtration->NMR Purity Purity HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm

Caption: Workflow for Purity Confirmation.

A glycoside of this compound has been shown to inhibit TNF-α-induced NF-κB transcriptional activity[4]. The following diagram illustrates this signaling pathway.

nfkb_pathway TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Compound 3,5-Dihydroxy-1,7-bis (3,4-dihydroxyphenyl)heptane (as glycoside) Compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

Conclusion

The choice between synthetic and naturally derived this compound depends on the specific requirements of the intended research. For applications demanding the highest purity and a well-characterized impurity profile, a synthetic source may be preferable. For studies where the presence of other related natural compounds is acceptable or even desirable, a natural isolate can be a suitable option. In all cases, rigorous analytical testing using the methods outlined in this guide is essential to ensure the quality and reliability of the compound used in research and development.

References

Safety Operating Guide

Proper Disposal of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, a phenolic compound, in a laboratory setting. The following procedures are based on general best practices for chemical waste management and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to don the appropriate Personal Protective Equipment (PPE). Given the lack of specific toxicity data for this compound, a conservative approach to safety is warranted.

Personal Protective Equipment (PPE)Specifications and Use
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A fully buttoned laboratory coat. A chemical-resistant apron is recommended if there is a risk of splashing.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a fume hood for all manipulations.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[1][2] Do not discharge this chemical or its solutions down the sanitary sewer.[3]

  • Waste Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions, rinsates).[4][5]

    • Segregate solid and liquid waste into separate, compatible containers.[2]

  • Waste Collection and Container Management:

    • Liquid Waste: Collect in a designated, leak-proof, and shatter-proof container with a secure screw-top cap.[5] The container must be compatible with organic compounds.

    • Solid Waste: Collect in a sealable, puncture-resistant container.[3]

    • Ensure containers are in good condition, free from cracks or leaks.[6]

    • Keep waste containers closed except when adding waste.[3][6]

  • Labeling of Hazardous Waste:

    • Affix a hazardous waste label to each container as soon as the first waste is added.[3][6]

    • The label must include:

      • The words "Hazardous Waste".[7][8]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

      • The name and contact information of the principal investigator or laboratory supervisor.[2]

      • The accumulation start date.[2]

      • An indication of the hazards (mark as "Toxic" and "Caution" as a precautionary measure).

  • Storage of Chemical Waste:

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[7][8]

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials, heat, and sources of ignition.[4][9]

  • Arranging for Disposal:

    • Once the waste container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1]

    • Do not transport hazardous waste outside of your designated laboratory area.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (Fume Hood) A->B C Segregate Solid and Liquid Waste B->C D Use designated, compatible waste containers C->D E Keep containers closed when not in use D->E F Affix 'Hazardous Waste' label E->F G Complete all fields on the label F->G H Store in designated Satellite Accumulation Area G->H I Utilize secondary containment H->I J Contact Environmental Health & Safety (EHS) for pickup I->J K EHS transports for final disposal J->K

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures in Case of a Spill

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealable container.

    • Label the container as hazardous waste with the chemical name.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and close the laboratory doors.

    • Contact your institution's EHS or emergency response team for assistance.[9]

References

Essential Safety and Operational Guide for Handling 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane (CAS No. 408324-01-6).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on its classification as a phenol-containing compound and general laboratory safety principles for handling powdered chemicals.

Hazard Assessment and Engineering Controls

Engineering Controls: All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[3][4] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.

Body Part Required PPE Specifications and Use Cases
Hands Chemical-resistant glovesDouble-gloving with nitrile gloves is a recommended minimum precaution for incidental contact.[4] For direct or prolonged contact, heavier-duty gloves such as butyl rubber or neoprene should be worn.[2][4]
Eyes Safety glasses with side shields or chemical splash gogglesSafety glasses are the minimum requirement.[3] When there is a risk of splashing, chemical splash goggles should be worn.[2]
Body Laboratory coatA fully buttoned lab coat is required to protect against skin contact.[3][4]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[3][4]
Respiratory N/A (with proper engineering controls)Use of a fume hood should provide adequate respiratory protection. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit and function Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Verify airflow Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Use anti-static weigh boat Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Handle with care Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces After experiment completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Use appropriate cleaning agents Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow institutional guidelines Doff PPE Doff PPE Dispose of Waste->Doff PPE Properly remove and discard

Figure 1: Workflow for Safe Handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Unused compound, contaminated gloves, weigh boats, and other solid materials must be collected in a clearly labeled, sealed container for hazardous waste.[5]
Liquid Waste Solutions containing the compound and any solvent rinses of glassware must be collected in a labeled, sealed container for liquid hazardous waste.[5] Do not pour down the drain.[5]
Sharps Waste Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Evacuate the immediate area. If the spill is large, contact your institution's EHS department. For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.

References

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Reactant of Route 1
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane
Reactant of Route 2
3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

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